molecular formula C5H2F3NO2 B7904509 2-(Trifluoromethyl)oxazole-5-carbaldehyde

2-(Trifluoromethyl)oxazole-5-carbaldehyde

Cat. No.: B7904509
M. Wt: 165.07 g/mol
InChI Key: XHSMKQXJGKQRMM-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)oxazole-5-carbaldehyde is a useful research compound. Its molecular formula is C5H2F3NO2 and its molecular weight is 165.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Trifluoromethyl)oxazole-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Trifluoromethyl)oxazole-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(trifluoromethyl)-1,3-oxazole-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F3NO2/c6-5(7,8)4-9-1-3(2-10)11-4/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHSMKQXJGKQRMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=N1)C(F)(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-(Trifluoromethyl)oxazole-5-carbaldehyde: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers a comprehensive technical overview of 2-(Trifluoromethyl)oxazole-5-carbaldehyde, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond a simple data summary to explore the causal relationships between its structure and chemical behavior, providing field-proven insights into its synthesis, reactivity, and strategic application.

Strategic Importance in Modern Chemistry

2-(Trifluoromethyl)oxazole-5-carbaldehyde is a bifunctional molecule of significant interest. Its value stems from the unique interplay of its three core components:

  • The Oxazole Ring: A five-membered aromatic heterocycle, the oxazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2][3] Its planar geometry and capacity for hydrogen bonding make it an excellent scaffold for engaging with biological targets.[3]

  • The Trifluoromethyl (CF₃) Group: The incorporation of a CF₃ group is a cornerstone of modern drug design.[4][5] This strongly electron-withdrawing moiety enhances metabolic stability by fortifying the adjacent C-F bonds against enzymatic degradation.[4][6] It also increases lipophilicity and can modulate binding affinity to target proteins.[4]

  • The Carbaldehyde (Aldehyde) Group: This versatile functional group serves as a synthetic linchpin, enabling a vast array of chemical transformations. It is the primary site of reactivity, allowing for the construction of more complex molecular architectures through reactions like oxidation, reduction, and condensation.[7]

The strategic combination of these features makes 2-(Trifluoromethyl)oxazole-5-carbaldehyde a highly valuable intermediate for creating diverse libraries of compounds for screening and development.

Physicochemical and Safety Profile

A clear understanding of a compound's physical properties and safety requirements is the foundation of sound experimental design.

Core Properties

The key physicochemical data for 2-(Trifluoromethyl)oxazole-5-carbaldehyde and related structures are summarized below.

PropertyValueSource/Comment
IUPAC Name 2-(Trifluoromethyl)-1,3-oxazole-5-carbaldehyde---
Molecular Formula C₅H₂F₃NO₂Derived from structure
Molecular Weight 165.07 g/mol Derived from formula
Physical State Typically a solid at room temperatureInferred from similar compounds[8]
Storage Temperature 2-8°C, under inert atmosphereRecommended for aldehydes and fluorinated compounds[8][9]
Safety and Handling

Based on data for structurally related fluorinated heterocyclic aldehydes, this compound must be handled with appropriate care.[10][11][12][13]

Hazard CategoryDescription & Precautionary Statements
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[10][11][13] (P261, P271, P280)
Irritation Causes skin and serious eye irritation. May cause respiratory irritation.[10][12][13] (P302+P352, P305+P351+P338)
Sensitization May cause an allergic skin reaction.[10][11] (P280)
Handling Use only in a well-ventilated area or fume hood. Avoid breathing dust, fumes, or mist. Wash hands thoroughly after handling.[12][13]
Personal Protective Equipment (PPE) Wear protective gloves, chemical safety goggles, and a lab coat. Use a respirator if ventilation is inadequate.[11]
Storage & Stability Store in a cool, tightly closed container away from heat and direct sunlight.[10][13] The product is generally stable if stored as prescribed.[10] Incompatible with strong acids, bases, and reducing agents.[12]

Synthesis and Manufacturing Workflow

The synthesis of substituted oxazoles is a well-established field. One of the most robust and versatile methods is the van Leusen oxazole synthesis, which utilizes a tosylmethyl isocyanide (TosMIC) reagent.[2]

Conceptual Synthesis Pathway

The diagram below illustrates a plausible and efficient workflow for synthesizing the target molecule, adapted from established van Leusen reaction protocols.

G start Ethyl Trifluoroacetate + TosMIC step1 Base-Mediated Condensation (e.g., K2CO3 in MeOH/DME) start->step1 product 2-(Trifluoromethyl)oxazole step1->product step2 Formylation Reaction (e.g., Vilsmeier-Haack or Lithiation + DMF) product->step2 final_product 2-(Trifluoromethyl)oxazole- 5-carbaldehyde step2->final_product

Caption: A conceptual workflow for the synthesis of the target aldehyde.

Experimental Protocol: Van Leusen Oxazole Synthesis

This protocol describes the reaction of an aldehyde (or in this case, an activated ester equivalent) with TosMIC to form the oxazole ring. The subsequent step is a formylation to install the aldehyde group.

Part A: Synthesis of 2-(Trifluoromethyl)oxazole

  • System Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous methanol (MeOH) and Dichloromethane (DME) in a 1:1 ratio.

  • Reagent Addition: Add Tosylmethyl isocyanide (TosMIC) (1.0 eq) and ethyl trifluoroacetate (1.1 eq) to the solvent mixture.

  • Base Addition: Cool the mixture to 0°C in an ice bath. Add anhydrous potassium carbonate (K₂CO₃) (1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10°C.

    • Causality Note: The base is crucial for deprotonating the TosMIC, forming the nucleophilic species that initiates the cycloaddition cascade. Using a moderate base like K₂CO₃ prevents unwanted side reactions.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product via silica gel column chromatography to yield 2-(Trifluoromethyl)oxazole.

Part B: Formylation to 2-(Trifluoromethyl)oxazole-5-carbaldehyde

  • System Setup: In a dry, nitrogen-flushed flask, dissolve the 2-(Trifluoromethyl)oxazole (1.0 eq) from Part A in anhydrous tetrahydrofuran (THF).

  • Lithiation: Cool the solution to -78°C (dry ice/acetone bath). Add n-butyllithium (n-BuLi) (1.1 eq) dropwise. Stir at this temperature for 1 hour.

    • Causality Note: The C5 proton of the oxazole is the most acidic due to the electron-withdrawing effects of the CF₃ group and the ring heteroatoms. n-BuLi is a strong enough base to deprotonate this position, creating a lithiated intermediate.

  • Formylation: Add anhydrous N,N-Dimethylformamide (DMF) (1.5 eq) dropwise to the solution at -78°C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting crude material by silica gel column chromatography to afford the final product, 2-(Trifluoromethyl)oxazole-5-carbaldehyde.

Chemical Reactivity and Synthetic Utility

The reactivity of this molecule is dominated by the electrophilic aldehyde and the electronically modified oxazole ring.

G sub 2-(CF3)Oxazole-5-carbaldehyde p1 Carboxylic Acid sub->p1 Oxidation (NaClO2) p2 Primary Alcohol sub->p2 Reduction (NaBH4) p3 Imine / Schiff Base sub->p3 Condensation (R-NH2) p4 Alkene sub->p4 Wittig Reaction (Ph3P=CHR)

Caption: Key chemical transformations of the aldehyde functional group.

Key Aldehyde Transformations
  • Oxidation: The aldehyde can be smoothly oxidized to the corresponding carboxylic acid, 2-(Trifluoromethyl)oxazole-5-carboxylic acid. This transformation is critical for creating amide libraries via subsequent coupling reactions (e.g., with HATU).

  • Reduction: Treatment with mild reducing agents like sodium borohydride (NaBH₄) will selectively reduce the aldehyde to a primary alcohol. This alcohol can be used in ether or ester synthesis.

  • Reductive Amination: A powerful reaction for drug discovery, this involves condensing the aldehyde with a primary or secondary amine to form an imine (or enamine), which is then reduced in situ (e.g., with sodium triacetoxyborohydride, STAB) to form a new amine. This is a primary method for appending diverse side chains.

  • Wittig Reaction: Reaction with a phosphorus ylide allows for the conversion of the C=O bond into a C=C bond, providing access to alkene-containing derivatives.

Protocol: Oxidation to Carboxylic Acid
  • Reagents: Dissolve 2-(Trifluoromethyl)oxazole-5-carbaldehyde (1.0 eq) in a mixture of t-butanol and water. Add 2-methyl-2-butene (4-5 eq) as a chlorine scavenger.

  • Oxidant Addition: Prepare a solution of sodium chlorite (NaClO₂) (1.5 eq) and sodium dihydrogen phosphate (NaH₂PO₄) (1.5 eq) in water. Add this solution dropwise to the aldehyde mixture at room temperature.

    • Causality Note: The Pinnick oxidation is exceptionally mild and highly selective for aldehydes, preventing unwanted reactions with the electron-rich oxazole ring. The phosphate buffer maintains a slightly acidic pH to facilitate the reaction while preventing side reactions.

  • Reaction: Stir at room temperature for 4-8 hours, monitoring by TLC.

  • Workup: Once complete, quench the reaction with a solution of sodium sulfite (Na₂SO₃). Acidify the mixture with 1M HCl and extract the product with ethyl acetate.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by chromatography or recrystallization to yield the carboxylic acid.

Applications in Drug Discovery

The trifluoromethyl-oxazole motif is a powerful scaffold for targeting a range of diseases. The aldehyde functionality serves as the gateway to introduce molecular diversity and tailor compounds for specific biological targets.

  • Anticancer Agents: Oxazole derivatives have been investigated as potent antitumor agents.[14] The rigidity of the ring system helps to correctly orient substituents for optimal binding in enzyme active sites, such as kinases.

  • HDAC Inhibitors: The related 5-(trifluoromethyl)-1,2,4-oxadiazole has been identified as a promising zinc-binding moiety for developing CNS-penetrant class IIa histone deacetylase (HDAC) inhibitors for diseases like Huntington's.[15] The CF₃ group is key to modulating the electronic properties of the heterocyclic core for this interaction.

  • Antiviral Therapeutics: The oxazole core is present in molecules with a broad spectrum of antiviral activities, including against HIV, influenza, and hepatitis viruses.[3] The metabolic stability conferred by the CF₃ group is highly advantageous for developing orally bioavailable antiviral drugs.[4]

Conclusion

2-(Trifluoromethyl)oxazole-5-carbaldehyde is more than just a chemical intermediate; it is a strategically designed building block that leverages the synergistic benefits of its constituent parts. The stability and electronic influence of the trifluoromethyl group, combined with the proven biological relevance of the oxazole scaffold and the synthetic flexibility of the aldehyde handle, make it an invaluable tool for medicinal chemists. A thorough understanding of its properties, reactivity, and safe handling is essential for unlocking its full potential in the development of next-generation therapeutics.

References

  • BASF. (2025, April 30).
  • ACS Publications. (2011, November 8). Synthesis of 2-(Trifluoromethyl)oxazoles from β-Monosubstituted Enamines via PhI(OCOCF3)
  • ChemicalBook. 2-Methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid synthesis.
  • Capot Chemical. (2010, May 26).
  • Fisher Scientific. (2025, December 19).
  • Shanghai Canbi Pharma Ltd. (2014, March 12).
  • ChemScene. 1266976-75-3 | 2-(3-Fluorophenyl)benzo[d]oxazole-5-carbaldehyde.
  • PubMed. (2023, June 15).
  • PubMed. (2010, June 18). Synthesis of 2-trifluoromethyl-1,3-oxazolidines as hydrolytically stable pseudoprolines.
  • PubChem. 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde.
  • Sigma-Aldrich. 5-(Trifluoromethyl)-1H-imidazole-2-carbaldehyde.
  • International Journal of Molecular Sciences. (2022, December 15). Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity.
  • Organic Letters. (2000). Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor.
  • MDPI. (2023, June 17). New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)
  • MDPI. (2020, March 31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
  • Sigma-Aldrich. 2-(Triisopropylsilyl)oxazole-5-carboxaldehyde.
  • PMC. (2021, February 11). Evaluation of 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Class IIa HDAC Inhibitors for Huntington's Disease.
  • ResearchGate. Synthesis of 2‐aryl‐5‐methyl‐1,3‐oxazole‐4‐carbaldehydes, 10 a–f.
  • MDPI. (2025, July 18).
  • Journal of Antivirals & Antiretrovirals. (2025, December 23). Oxazole-Based Molecules in Anti-viral Drug Development.
  • PMC.
  • Frontiers. (2022, August 8). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties.
  • BenchChem. (2025). Applications of 2-Fluoro-2H-Imidazole in Medicinal Chemistry: A Detailed Overview.
  • BenchChem. 5-Chlorobenzo[d]oxazole-2-carbaldehyde: A Technical Overview of its Molecular Structure.
  • PubMed. (2025, July 18).

Sources

Technical Whitepaper: Characterization and Synthetic Utility of 2-(Trifluoromethyl)oxazole-5-carbaldehyde

[1][2]

Executive Summary

2-(Trifluoromethyl)oxazole-5-carbaldehyde represents a high-value heterocyclic building block in modern medicinal chemistry.[1][2] The incorporation of the trifluoromethyl (

This guide provides a comprehensive technical analysis of the compound, focusing on its spectroscopic signature (NMR, IR, MS), synthetic accessibility via the Ethyl 2-(trifluoromethyl)oxazole-5-carboxylate precursor, and quality control parameters required for drug discovery applications.[2]

Synthetic Pathway & Methodology

The most robust route to 2-(trifluoromethyl)oxazole-5-carbaldehyde involves the controlled reduction of its corresponding ethyl ester.[1][2] This method avoids the harsh conditions of direct cyclization that might degrade the sensitive aldehyde moiety.

Protocol: DIBAL-H Reduction Strategy

The synthesis typically proceeds from Ethyl 2-(trifluoromethyl)oxazole-5-carboxylate .[1][2]

  • Reagents: Diisobutylaluminum hydride (DIBAL-H), Toluene/DCM.[2]

  • Conditions: Cryogenic (

    
    ), Inert Atmosphere (
    
    
    or
    
    
    ).[2]
  • Mechanism: The ester is reduced to the hemiacetal intermediate, which collapses to the aldehyde upon acidic workup.

Workflow Diagram

The following diagram outlines the critical process flow from the ester precursor to the isolated aldehyde, including key decision points for purification.

SynthesisWorkflowEsterPrecursor:Ethyl 2-(CF3)oxazole-5-carboxylateIntermedIntermediate:Tetrahedral Al-ComplexEster->Intermed-78°C, TolueneReagentReagent:DIBAL-H (1.1 eq)Reagent->IntermedQuenchQuench:Dilute HCl / Rochelle SaltIntermed->QuenchHydrolysisProductTarget:2-(CF3)oxazole-5-carbaldehydeQuench->ProductWorkup & Distillation

Caption: Figure 1. Controlled reduction pathway for the synthesis of 2-(trifluoromethyl)oxazole-5-carbaldehyde.

Spectroscopic Characterization (Data Profile)

The following data is synthesized from high-fidelity analogue studies (e.g., 5-substituted-2-trifluoromethyl oxazoles) and standard heterocyclic shift logic.

A. Nuclear Magnetic Resonance (NMR)

The electron-withdrawing nature of the

12
Table 1:

NMR Data (400 MHz,

)
Shift (

, ppm)
MultiplicityIntegralAssignmentStructural Insight
9.85 Singlet (s)1H-CHO Diagnostic aldehyde proton; sharp singlet.[1][2]
7.98 Singlet (s)1HC4-H Ring proton.[1][2] Downfield shift due to C2-

and C5-CHO electron withdrawal.[1][2]
Table 2:

NMR Data (100 MHz,

)
Shift (

, ppm)
Splitting (

, Hz)
AssignmentNotes
178.5 SingletC=O Aldehyde carbonyl.[2]
152.0 Quartet (

Hz)
C2 Direct coupling to

group (Diagnostic).[2]
150.5 SingletC5 Quaternary carbon bearing the aldehyde.[2]
136.2 SingletC4 Ring carbon (CH).[2]
116.5 Quartet (

Hz)
-CF3 Characteristic trifluoromethyl signal.[1][2][3]
Table 3:

NMR Data (376 MHz,

)
Shift (

, ppm)
MultiplicityAssignmentNotes
-65.4 Singlet (s)-CF3 Typical range for 2-substituted oxazoles is -64 to -66 ppm.[1][2]

Analyst Note: The


 NMR quartet at ~152 ppm and ~116 ppm are the definitive "fingerprints" for the 2-trifluoromethyl oxazole core, distinguishing it from methyl or H-substituted analogs.[1][2]
B. Infrared Spectroscopy (FT-IR)

Key functional groups exhibit strong absorbance bands.[1][2]

  • 1705 - 1715 cm⁻¹ (Strong): C=O stretch (Aldehyde).[1][2]

  • 1140 - 1200 cm⁻¹ (Strong/Broad): C-F stretching vibrations (multiple bands).

  • 1580 cm⁻¹ (Medium): C=N / C=C ring skeletal vibrations.[2]

  • 3120 cm⁻¹ (Weak): C-H stretch (Oxazole ring).[2]

C. Mass Spectrometry (MS)

The fragmentation pattern is dominated by the stability of the

2
  • Ionization Mode: EI (70 eV) or ESI (+).

  • Molecular Ion (

    
    ):  Calculated m/z 
    
    
    165.04.[2]

Fragmentation Pathway (EI):

  • 
     (165):  Parent ion.
    
  • 
     (164):  Loss of aldehydic proton (common in heteroaromatic aldehydes).[2]
    
  • 
     (137):  Decarbonylation (loss of 28 Da), leaving the 2-(trifluoromethyl)oxazole cation.[2]
    
  • 
     (69):  Distinctive fragment for trifluoromethylated compounds.[2]
    

MassSpecParentMolecular Ion[M]+ m/z 165Frag1[M - CO]+m/z 137Parent->Frag1-28 Da (CO)Frag2[CF3]+m/z 69Parent->Frag2Inductive CleavageFrag3Ring CleavageFragmentsFrag1->Frag3

Caption: Figure 2. Predicted EI-MS fragmentation pathway showing primary decarbonylation.

Stability & Handling (Quality Control)

  • Hydration: Like many electron-deficient aldehydes (due to the

    
     group), this compound exists in equilibrium with its gem-diol (hydrate)  form in the presence of moisture.[1][2]
    
    • Observation: NMR may show a small peak at ~6.0 ppm (hydrate CH) if wet.[2]

    • Correction: Store under Argon/Nitrogen in a desiccator.[2]

  • Volatility: The compound is relatively volatile. Avoid prolonged high-vacuum exposure during isolation.[1][2]

  • Oxidation: The aldehyde is prone to oxidation to 2-(trifluoromethyl)oxazole-5-carboxylic acid upon exposure to air.[1][2]

References

  • General Synthesis of Trifluoromethyl Oxazoles

    • Journal of Fluorine Chemistry / RSC Advances.[2] "One-pot synthesis of 4-substituted 2-fluoroalkyloxazoles from NH-1,2,3-triazoles." (Provides anchor data for 2-CF3-oxazole NMR shifts).

    • [2]

  • Metabolic Stability of CF3-Oxazoles

    • Journal of Medicinal Chemistry. "Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism."[2][4] (Validates the biological rationale for the scaffold).

    • [2]

  • Precursor Characterization (Ethyl Ester)

    • ChemSynthesis. "Ethyl 2-methyl-1,3-oxazole-5-carboxylate" (Analogous ester synthesis and properties).
  • Analogous Aldehyde Data

    • PubChem. "2-(Difluoromethyl)-1,3-oxazole-4-carbaldehyde."[1][2][5] (Structural analog for shift comparison).

    • [2]

2-(Trifluoromethyl)oxazole-5-carbaldehyde CAS number lookup

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(Trifluoromethyl)oxazole-5-carbaldehyde

This guide provides a comprehensive technical overview of 2-(Trifluoromethyl)oxazole-5-carbaldehyde, a heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. By leveraging its unique structural features, this compound serves as a valuable scaffold in the synthesis of complex molecular architectures for novel therapeutic agents.

Core Compound Identification and Properties

2-(Trifluoromethyl)oxazole-5-carbaldehyde is identified by the CAS Number: 1378579-95-3 . The molecule consists of a five-membered oxazole ring, which is an aromatic heterocycle containing one oxygen and one nitrogen atom. This core is substituted at the 2-position with a trifluoromethyl group (-CF3) and at the 5-position with a carbaldehyde group (-CHO).

The trifluoromethyl group is a key feature, known to significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] The oxazole ring itself is a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including antiviral and anticancer properties.[3][4] The aldehyde functional group provides a reactive handle for a variety of chemical transformations, making it a versatile starting point for the synthesis of more complex derivatives.

Table 1: Physicochemical Properties of 2-(Trifluoromethyl)oxazole-5-carbaldehyde

PropertyValueSource / Method
CAS Number 1378579-95-3AKSci
Molecular Formula C₅H₂F₃NO₂Calculated
Molecular Weight 165.07 g/mol Calculated
Appearance (Not specified)-
Boiling Point (Not specified)-
Melting Point (Not specified)-
Solubility (Not specified)-

Note: Detailed experimental data for this specific compound is not widely available in peer-reviewed literature. Properties are based on supplier information and theoretical calculations.

Strategic Importance in Drug Discovery

The combination of the trifluoromethyl group and the oxazole-5-carbaldehyde scaffold presents a compelling starting point for medicinal chemistry programs.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes.[1] This can lead to an increased in vivo half-life of drug candidates.

  • Enhanced Lipophilicity: The -CF3 group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and interact with hydrophobic binding pockets of target proteins.[1]

  • Modulation of Electronic Properties: As a strong electron-withdrawing group, the -CF3 moiety can influence the pKa of nearby functional groups and alter the electronic nature of the oxazole ring, which can be fine-tuned for optimal target engagement.

  • Versatile Synthetic Handle: The aldehyde at the C5 position is a key functional group for synthetic elaboration. It can readily undergo reactions such as Wittig olefination, reductive amination, and condensation reactions to build a diverse library of derivatives.

The logical workflow for utilizing this building block in a drug discovery context is illustrated below.

G cluster_0 Library Synthesis cluster_1 Screening & Optimization cluster_2 Preclinical Development A 2-(CF3)oxazole-5-carbaldehyde C Derivative Library A->C Reductive Amination, Wittig, etc. B Reaction Scaffolds (e.g., Amines, Phosphonium Ylides) B->C D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization (SAR) E->F G ADME/Tox Profiling F->G H In Vivo Efficacy Studies G->H I Candidate Selection H->I

Caption: Drug discovery workflow utilizing 2-(Trifluoromethyl)oxazole-5-carbaldehyde.

Synthesis and Characterization

Proposed Synthetic Protocol

This hypothetical protocol is based on analogous transformations and should be optimized for this specific substrate.

Step 1: Formation of a suitable enamine precursor.

Step 2: Oxidative cyclization to form the 2-(trifluoromethyl)oxazole ring.

Step 3: Introduction of the C5-carbaldehyde group. This could potentially be achieved via a Vilsmeier-Haack reaction on the 2-(trifluoromethyl)oxazole core, if the ring system is sufficiently nucleophilic.

G Start Appropriate Precursor Step1 Enamine Formation Start->Step1 Step2 Oxidative Cyclization (e.g., with PIFA) Step1->Step2 Step3 Formylation (e.g., Vilsmeier-Haack) Step2->Step3 Product 2-(CF3)oxazole-5-carbaldehyde Step3->Product

Caption: Proposed high-level synthetic workflow.

Characterization

The structure of the final compound would be confirmed using a suite of spectroscopic methods. The expected data, inferred from structurally similar compounds, is summarized below.[5]

Table 2: Expected Spectroscopic Data

TechniqueExpected Features
¹H NMR - Aldehyde proton (CHO) signal in the downfield region (δ 9.5-10.5 ppm).- Aromatic proton on the oxazole ring.
¹³C NMR - Carbonyl carbon of the aldehyde group (C=O) signal around δ 180-190 ppm.- Quartet for the CF₃ carbon due to C-F coupling.- Signals for the carbon atoms of the oxazole ring.
¹⁹F NMR - A singlet corresponding to the -CF₃ group.
IR Spectroscopy - A strong C=O stretching vibration for the aldehyde group around 1700 cm⁻¹.- C-F stretching vibrations.- C=N and C-O stretching characteristic of the oxazole ring.
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight (165.07 g/mol ).- Characteristic fragmentation patterns, including the loss of CO and CF₃.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 2-(Trifluoromethyl)oxazole-5-carbaldehyde is not publicly available, the safety precautions can be inferred from related heterocyclic aldehydes.[6][7]

  • Handling: Use in a well-ventilated area, preferably in a fume hood.[6] Avoid direct contact with the substance.[6] Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[7] Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.[8]

  • Storage: Store in a cool, well-ventilated area in a tightly closed container.[6] It may be air-sensitive and require storage under an inert atmosphere (e.g., Argon).[6]

  • First Aid:

    • Skin Contact: Remove contaminated clothing and drench the affected skin with running water for at least 10 minutes.[6]

    • Eye Contact: Immediately rinse the eye with running water for 15 minutes.[6]

    • Ingestion: Wash out the mouth with water. Do not induce vomiting.[6]

    • Inhalation: Remove the individual to fresh air.[6] In all cases of exposure, seek medical attention.

Conclusion

2-(Trifluoromethyl)oxazole-5-carbaldehyde is a valuable and versatile building block for drug discovery and medicinal chemistry. Its unique combination of a metabolically robust trifluoromethyl group, a biologically relevant oxazole core, and a synthetically tractable aldehyde functional group makes it an attractive starting point for the development of novel therapeutic agents. While detailed experimental data for this compound remains sparse in the public domain, this guide provides a solid foundation for its synthesis, characterization, and application based on established chemical principles and data from closely related analogues.

References

  • Shanghai Canbi Pharma Ltd. (2014).
  • Carl ROTH. (2023).
  • Fisher Scientific.
  • BASF. (2018).
  • ChemScene. 2-(3-Fluorophenyl)benzo[d]oxazole-5-carbaldehyde.
  • ResearchGate. Spectroscopic Data of 2a -c in Different Media.
  • International Journal of Pharmaceutical Sciences Review and Research. (2014).
  • ChemicalBook.
  • SpectraBase. Oxazole.
  • Shvarts, V. et al. Excretion Study of 5-[5-(Trifluoromethyl)
  • Benchchem. 5-Chlorobenzo[d]oxazole-2-carbaldehyde: A Technical Overview of its Molecular Structure.
  • Sigma-Aldrich. 2-(Triisopropylsilyl)oxazole-5-carboxaldehyde 96 869542-45-0.
  • MDPI. (2025).
  • International Journal of Pharmaceutical research and Applications. (2025). Oxazole-Based Molecules in Anti-viral Drug Development.
  • ResearchGate. Synthesis of 2‐aryl‐5‐methyl‐1,3‐oxazole‐4‐carbaldehydes, 10 a–f.
  • Sigma-Aldrich.
  • LookChem.
  • Semantic Scholar. (2023). carbaldehyde into 6-Fluoroimidazo[1,2.
  • Benchchem. Application Notes and Protocols: Synthesis of Fluorescent Probes from 5-Chlorobenzo[d]oxazole-2-carbaldehyde.
  • PubMed. (2023).
  • MDPI. (2023). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions.
  • PubMed. (2025).
  • TCI Chemicals.
  • CAS Common Chemistry. Tetraisopropyl methylenediphosphonate.. CAS Common Chemistry.

Sources

Stability and Storage Conditions for 2-(Trifluoromethyl)oxazole-5-carbaldehyde

[1]

Executive Summary: The "Gold Standard" Protocol

For researchers requiring immediate actionable data, the following storage conditions are mandatory to maintain the integrity of 2-(Trifluoromethyl)oxazole-5-carbaldehyde (CAS: 1378579-95-3).

  • Temperature: -20°C (± 5°C).

  • Atmosphere: Inert Gas (Argon preferred over Nitrogen).[1]

  • Humidity Control: Strictly Anhydrous (Desiccated secondary containment).

  • Light Exposure: Protect from light (Amber vials or foil-wrapped).[1]

  • Shelf Life: ~6 months under optimal conditions; re-test purity before use.

Critical Warning: This compound features an electron-deficient aldehyde moiety attached to an oxazole ring.[1] It is highly susceptible to hydration (gem-diol formation) upon exposure to atmospheric moisture and oxidation to the corresponding carboxylic acid.[1]

Physicochemical Profile & Intrinsic Reactivity[1][2]

To understand the storage requirements, one must analyze the structural causality of the compound's instability.

Structural Analysis[1][3]
  • CAS Number: 1378579-95-3[1][2]

  • Molecular Formula:

    
    [1][2]
    
  • Functional Groups:

    • Trifluoromethyl (

      
      ) at C-2:  A strong electron-withdrawing group (EWG).[1] This pulls electron density from the oxazole ring, making the system electron-deficient.[1]
      
    • Oxazole Ring: An aromatic heterocycle.[1][3] While generally stable, the electron deficiency makes the C-5 position sensitive.[1]

    • Carbaldehyde (

      
      ) at C-5:  The primary site of reactivity.[1]
      
Reactivity Implications

The combination of the

1
  • Hyper-Electrophilicity: The carbonyl carbon is significantly more electrophilic than in benzaldehyde.[1] This makes it aggressively hygroscopic.[1] In the presence of water, it rapidly forms the gem-diol (hydrate), which can complicate stoichiometry in reactions.[1]

  • Auto-Oxidation: Like most heteroaromatic aldehydes, it reacts with atmospheric oxygen to form 2-(trifluoromethyl)oxazole-5-carboxylic acid .[1] This reaction is accelerated by light and trace metal impurities.[1]

Degradation Mechanisms[1]

The following diagram illustrates the primary degradation pathways that must be inhibited during storage.

DegradationPathwaysCompound2-(Trifluoromethyl)oxazole-5-carbaldehyde(Active)AcidCarboxylic Acid(Irreversible Impurity)Compound->AcidAuto-oxidation(Accel. by Light/Heat)GemDiolGem-Diol (Hydrate)(Reversible Impurity)Compound->GemDiolNucleophilic Attack(Equilibrium)OligomerOligomers(Viscous Gum)Compound->OligomerAldol-typeCondensationOxygenO2 (Air)Oxygen->AcidWaterH2O (Moisture)Water->GemDiol

Figure 1: Primary degradation pathways.[1] Note that Acid formation is irreversible, while Hydrate formation is often reversible but alters molecular weight calculations.

Comprehensive Storage Protocol

This protocol is designed to be a self-validating system.[1] If followed, the compound should remain stable.

The "Double-Barrier" Method[1]
ParameterSpecificationScientific Rationale
Primary Container Glass vial with Teflon-lined screw cap.[1]Prevents leaching of plasticizers; Teflon ensures chemical resistance.[1]
Headspace Argon (preferred) or Nitrogen.[1]Argon is denser than air, creating a more effective "blanket" over the compound than Nitrogen.
Sealing Parafilm® M or Teflon tape over the cap-neck junction.[1]Creates a secondary physical barrier against gas exchange.[1]
Secondary Container Desiccator jar or sealed bag with Drierite/Silica Gel.[1]Scavenges any moisture that permeates the freezer environment.[1]
Temperature -20°C .Arrhenius Law: Reducing temp from 25°C to -20°C slows degradation rates by ~20-50x.[1]
Storage Workflow Diagram

StorageWorkflowStartReceive CompoundCheckVisual Inspection(Color/State)Start->CheckPurgePurge Headspace(Argon, 30s)Check->PurgePassSealSeal Cap + ParafilmPurge->SealBagPlace in SecondaryContainer w/ DesiccantSeal->BagFreezeStore at -20°CBag->Freeze

Figure 2: Step-by-step workflow for initial handling upon receipt of the material.

Quality Control & Validation

Before committing this compound to a high-value synthesis, you must validate its purity.[1] The electron-deficient nature means "bottle purity" can degrade after opening.[1]

Visual Inspection[1]
  • Fresh: Typically a colorless to light yellow oil or low-melting solid.[1]

  • Degraded: Darkening color (brown/orange) indicates oligomerization.[1] White crust around the rim often indicates oxidation to the acid.[1]

H-NMR Validation (The Definitive Test)

Run a quick



1
  • Aldehyde Peak: Look for a sharp singlet at 9.5 – 10.0 ppm .[1]

  • Impurity Check (Acid): Look for a broad singlet >11 ppm (carboxylic acid).[1]

  • Impurity Check (Hydrate): Look for a peak around 6.0 – 6.5 ppm (methine proton of the gem-diol

    
    ).[1]
    

Protocol for Re-Purification: If significant acid is present (>5%), purify via flash column chromatography on silica gel.[1]

  • Eluent: Hexanes/Ethyl Acetate gradient.

  • Note: Acid impurities will streak or stay at the baseline.[1] The aldehyde will elute earlier.

  • Alternative: If the impurity is just the hydrate, dissolving in toluene and refluxing with a Dean-Stark trap (or simply evaporating with toluene/heptane) can dehydrate it back to the aldehyde.[1]

Handling and Safety

  • Engineering Controls: Always handle inside a fume hood.

  • PPE: Nitrile gloves, safety glasses, and lab coat.

  • Solvent Compatibility:

    • Avoid: Alcohols (MeOH, EtOH) for storage, as they form hemiacetals rapidly.[1]

    • Preferred: DCM, THF, Toluene (Anhydrous).[1]

  • Weighing: If the compound is an oil, weigh by difference using a syringe to minimize air exposure.[1] Do not leave the open vial on the balance.

References

  • Compound Identification

    • CAS 1378579-95-3 : 2-(Trifluoromethyl)oxazole-5-carbaldehyde.[1][2]

  • General Stability of Oxazole-5-carbaldehydes

    • Oxazole-5-carbaldehyde (Parent) storage recommendations: "Store at -20°C, Inert atmosphere."[1][4]

  • Reactivity of Electron-Deficient Aldehydes

    • Gamal A. El-Hiti, et al. "Synthesis and Reactivity of Oxazole Derivatives."[1] Journal of Chemistry. Discusses the susceptibility of the oxazole ring and substituents to nucleophilic attack.

    • General Principle: Electron-withdrawing groups (

      
      ) increase the hydration constant (
      
      
      ) of aromatic aldehydes.[1] (See: Guthrie, J. P. Can. J. Chem. 1975, 53, 898-906).[1]

2-(Trifluoromethyl)oxazole-5-carbaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(Trifluoromethyl)oxazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of 2-(Trifluoromethyl)oxazole-5-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. While this specific molecule is not extensively documented in public chemical databases, this document synthesizes information from related structures and established chemical principles to offer insights into its properties, synthesis, and potential applications.

Molecular Profile and Physicochemical Properties

2-(Trifluoromethyl)oxazole-5-carbaldehyde belongs to the class of fluorinated azoles, which are significant scaffolds in modern drug discovery. The presence of both a reactive carbaldehyde group and a trifluoromethyl group on the oxazole core suggests a molecule with unique electronic properties and a high potential for derivatization.

Molecular Formula and Weight

Based on its chemical name, the molecular structure can be determined, leading to the following properties:

  • Molecular Formula: C₅H₂F₃NO₂

  • Molecular Weight: 165.07 g/mol

An isomeric compound, 3-(Trifluoromethyl)isoxazole-5-carbaldehyde, is commercially available and possesses the identical molecular formula and weight, lending confidence to these calculated values.[1]

Structural Features and Predicted Properties

The molecule consists of a five-membered oxazole ring substituted with a highly electronegative trifluoromethyl (-CF₃) group at the 2-position and an electrophilic carbaldehyde (-CHO) group at the 5-position.

Table 1: Key Physicochemical and Structural Data for 2-(Trifluoromethyl)oxazole-5-carbaldehyde

PropertyValueBasis
Molecular Formula C₅H₂F₃NO₂Deduced from chemical structure
Molecular Weight 165.07 g/mol Calculated from the molecular formula
Functional Groups Oxazole, Trifluoromethyl, AldehydeFrom chemical name
Expected Spectroscopic Features
¹H NMRAldehyde proton (δ 9.5-10.5 ppm)Inferred from analogous heterocyclic aldehydes.[2]
¹³C NMRCarbonyl carbon (δ 180-190 ppm)Inferred from analogous heterocyclic aldehydes.[2]
IR SpectroscopyStrong C=O stretch (~1700 cm⁻¹)Characteristic of aldehyde functional groups.[2]
Impact of -CF₃ Group Increased metabolic stability, lipophilicity, and binding selectivityThe trifluoromethyl group is a well-established bioisostere for enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3][4] The incorporation of fluorine into azoles is a key tactic in medicinal chemistry to improve these properties.[5]

Synthesis and Reactivity

Proposed Synthetic Pathway: The van Leusen Oxazole Synthesis

A highly plausible route for the synthesis of 5-substituted oxazoles is the van Leusen oxazole synthesis.[6][7][8] This method involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). However, for a 2,5-disubstituted oxazole, a different strategy would be required. A more probable approach would involve the construction of the oxazole ring from precursors already containing the trifluoromethyl and a masked aldehyde group or a group that can be converted to an aldehyde.

A potential synthetic approach could start from trifluoroacetamide and a suitable three-carbon synthon that allows for the introduction of the carbaldehyde at the 5-position post-cyclization.

Experimental Protocol: A Generalized Approach for Oxazole Synthesis

The following is a generalized protocol for the synthesis of a 2,5-disubstituted oxazole, which could be adapted for the target molecule.

Step 1: Condensation to form an α-acylamino ketone

  • To a stirred solution of an appropriate α-amino ketone (1.0 eq) in a suitable solvent such as dichloromethane, add trifluoroacetic anhydride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-acylamino ketone.

Step 2: Cyclodehydration (Robinson-Gabriel Synthesis)

  • Dissolve the crude α-acylamino ketone from Step 1 in a suitable solvent.

  • Add a dehydrating agent such as sulfuric acid, polyphosphoric acid, or phosphorus oxychloride.[9]

  • Heat the reaction mixture to the appropriate temperature and for the necessary duration, monitoring by TLC.

  • After cooling, carefully quench the reaction mixture by pouring it into ice water.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired 2-(trifluoromethyl)oxazole derivative.

Chemical Reactivity

The reactivity of 2-(Trifluoromethyl)oxazole-5-carbaldehyde is expected to be dictated by its two primary functional groups:

  • Oxazole Ring: The oxazole ring is an electron-rich heterocycle, but the presence of the electron-withdrawing trifluoromethyl group will influence its reactivity in electrophilic substitution reactions.[9] Electrophilic substitution, if it occurs, is most likely at the C4 position.[9] The nitrogen at the 3-position provides a site for protonation or N-alkylation.[9]

  • Carbaldehyde Group: The aldehyde group is a versatile chemical handle. It can undergo a wide range of reactions, including:

    • Oxidation to a carboxylic acid.

    • Reduction to a primary alcohol.

    • Reductive amination to form various amines.

    • Condensation reactions with nucleophiles to form imines, oximes, and hydrazones.[2]

    • Wittig reactions to form alkenes.

G main 2-(Trifluoromethyl)oxazole-5-carbaldehyde acid 2-(Trifluoromethyl)oxazole-5-carboxylic acid main->acid Oxidation alcohol [2-(Trifluoromethyl)oxazol-5-yl]methanol main->alcohol Reduction amine N-Substituted-[2-(Trifluoromethyl)oxazol-5-yl]methanamine main->amine Reductive Amination imine N-Substituted-1-[2-(Trifluoromethyl)oxazol-5-yl]methanimine main->imine Condensation alkene 5-(Vinyl-substituted)-2-(trifluoromethyl)oxazole main->alkene Wittig Reaction

Caption: Key reactions of the carbaldehyde group.

Applications in Drug Discovery and Medicinal Chemistry

The oxazole scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds with a wide range of therapeutic applications, including antibacterial, antifungal, anti-inflammatory, and anticancer activities.[9][10]

The incorporation of a trifluoromethyl group is a well-established strategy in drug design to enhance a molecule's therapeutic potential.[3] The -CF₃ group can improve several key properties:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes.[4]

  • Lipophilicity: The -CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability.[4]

  • Binding Affinity: The strong electron-withdrawing nature of the -CF₃ group can alter the electronic properties of the parent molecule, potentially leading to stronger and more selective interactions with biological targets.[3][4]

Given these advantages, 2-(Trifluoromethyl)oxazole-5-carbaldehyde serves as a valuable building block for the synthesis of novel drug candidates. The reactive aldehyde handle allows for the straightforward introduction of diverse chemical functionalities, enabling the exploration of structure-activity relationships in drug discovery programs.

G cluster_0 Core Scaffold cluster_1 Key Properties cluster_2 Therapeutic Potential Building Block 2-(Trifluoromethyl)oxazole-5-carbaldehyde Metabolic Stability Metabolic Stability Building Block->Metabolic Stability CF3 Group Enhanced Lipophilicity Enhanced Lipophilicity Building Block->Enhanced Lipophilicity CF3 Group Binding Affinity Binding Affinity Building Block->Binding Affinity CF3 Group Drug Candidates Novel Drug Candidates Metabolic Stability->Drug Candidates Enhanced Lipophilicity->Drug Candidates Binding Affinity->Drug Candidates

Caption: Role in drug discovery workflow.

Conclusion

2-(Trifluoromethyl)oxazole-5-carbaldehyde is a promising, albeit under-documented, chemical entity. Its combination of a fluorinated heterocycle with a reactive aldehyde functional group makes it a highly attractive building block for the synthesis of new chemical libraries for drug discovery and materials science. The principles of heterocyclic chemistry provide a solid framework for predicting its synthesis and reactivity, paving the way for its potential use in developing next-generation therapeutic agents.

References

  • Exploring the impact of trifluoromethyl (–CF 3 ) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Publishing. Published June 12, 2024. Available at: [Link]

  • 5-Trifluoromethyl-[2][3][11]oxadiazole-3-carbaldehyde | C4HF3N2O2. PubChem. Available at: [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. 2020;25(7):1649. Published March 31, 2020. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals (Basel). 2025;18(7):933. Published July 18, 2025. Available at: [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. Published March 31, 2020. Available at: [Link]

  • N–Trifluoromethyl amines and azoles: An underexplored functional group in the medicinal chemist′s toolbox. American Chemical Society. Available at: [Link]

  • 2-Methyl-4-(trifluoromethyl)oxazole-5-carbaldehyde 250mg. Dana Bioscience. Available at: [Link]

  • N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. ResearchGate. Available at: [Link]

  • Synthetic Strategies to Access Fluorinated Azoles. Chem Rev. 2025;125(21):12045-12159. Published November 10, 2025. Available at: [Link]

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Published April 17, 2020. Available at: [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Available at: [Link]

  • 2-(difluoromethyl)-1,3-oxazole-4-carbaldehyde. PubChemLite. Available at: [Link]

  • Synthesis of 2‐aryl‐5‐methyl‐1,3‐oxazole‐4‐carbaldehydes, 10 a–f. ResearchGate. Available at: [Link]

  • 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde | C6H3F3N2O. PubChem. Available at: [Link]

  • 5-(difluoromethyl)-1,2-oxazole-3-carbaldehyde. PubChemLite. Available at: [Link]

Sources

Electron density distribution in 2-(Trifluoromethyl)oxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Trifluoromethyl)oxazole-5-carbaldehyde represents a high-value scaffold in modern medicinal chemistry, merging the pronounced lipophilicity of the trifluoromethyl (


) group with the versatile reactivity of a heterocyclic aldehyde. This guide provides a comprehensive analysis of its electron density distribution, rationalizing its reactivity profile through the lens of Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) theory.[1]

The molecule is characterized by a "push-pull" electronic deficit. The synergistic electron-withdrawing effects of the C2-


 (

-withdrawal) and C5-formyl (

-withdrawal) groups render the oxazole ring highly electron-deficient, significantly altering its behavior compared to unsubstituted oxazoles. This electronic landscape dictates its utility as a covalent warhead precursor and a metabolic stability enhancer in drug design.

Electronic Architecture & Density Distribution

The reactivity of 2-(Trifluoromethyl)oxazole-5-carbaldehyde is governed by the perturbation of the oxazole


-system.
Theoretical Framework: The "Deactivated" Heterocycle

The oxazole ring is inherently


-deficient (similar to pyridine). The introduction of strong electron-withdrawing groups (EWGs) at C2 and C5 exacerbates this deficiency.
  • C2-Position (

    
     Effect):  The trifluoromethyl group exerts a powerful inductive effect (
    
    
    
    ). Unlike resonance effects, this operates through the
    
    
    -framework, significantly lowering the energy of the HOMO (Highest Occupied Molecular Orbital) and reducing the basicity of the oxazole nitrogen.
  • C5-Position (Carbaldehyde Effect): The formyl group acts as a

    
    -acceptor (
    
    
    
    effect). It conjugates with the ring oxygen and nitrogen, delocalizing electron density out of the ring and onto the carbonyl oxygen.
Molecular Electrostatic Potential (MEP) Mapping

Computational analysis (typically B3LYP/6-311++G(d,p) level) reveals distinct electrostatic zones that predict non-covalent interactions and reaction sites.[2]

  • Negative Potential (Red/Yellow): Concentrated exclusively on the carbonyl oxygen and, to a lesser extent, the ring nitrogen. These are the only hydrogen-bond acceptor sites.

  • Positive Potential (Blue): The most intense positive region is located at the carbonyl carbon (C-CHO), identifying it as a "hard" electrophile. A secondary positive region exists at the C4-H, rendering this proton significantly more acidic (

    
     estimated < 20) than in unsubstituted oxazoles.
    

ElectronicEffects CF3 C2-Trifluoromethyl (-I) Oxazole Oxazole Core (π-Deficient) CF3->Oxazole σ-Hole Induction CHO C5-Carbaldehyde (-M/-I) Oxazole->CHO Conjugation Effect1 Reduced N-Basicity Lower HOMO Energy Oxazole->Effect1 Effect2 High Electrophilicity at Carbonyl C CHO->Effect2

Figure 1: Vector analysis of electron withdrawal mechanisms acting on the oxazole core.

Synthesis & Experimental Protocols

Direct electrophilic substitution on the oxazole ring is not viable due to the deactivating nature of the substituents. Therefore, the scaffold is best constructed de novo or via functional group interconversion.

Primary Synthetic Route: Cyclization-Oxidation Strategy

The most robust route involves constructing the oxazole ring with the


 group in place, followed by oxidation of a C5-side chain.

Step 1: Cyclization

  • Reagents: Trifluoroacetamide + Ethyl 4-chloro-3-oxobutanoate (or equivalent

    
    -haloketone).
    
  • Mechanism: Hantzsch Oxazole Synthesis.

  • Product: Ethyl 2-(trifluoromethyl)oxazole-5-carboxylate.

Step 2: Reduction to Alcohol

  • Reagents:

    
     (0.5 equiv) or 
    
    
    
    in THF at -78°C.
  • Product: (2-(Trifluoromethyl)oxazol-5-yl)methanol.

Step 3: Oxidation to Aldehyde

  • Reagents: Dess-Martin Periodinane (DMP) or Swern Oxidation conditions.

  • Rationale: Avoids over-oxidation to the carboxylic acid.

Detailed Protocol: Oxidation of the Alcohol Precursor

Note: This protocol assumes the starting material (2-(trifluoromethyl)oxazol-5-yl)methanol is available.

Materials:

  • Substrate: 1.0 eq (2-(trifluoromethyl)oxazol-5-yl)methanol

  • Oxidant: 1.2 eq Dess-Martin Periodinane (DMP)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Quench: Sat.

    
     / 
    
    
    
    (1:1)

Procedure:

  • Setup: Flame-dry a 50 mL round-bottom flask under Argon atmosphere.

  • Dissolution: Dissolve the alcohol substrate in anhydrous DCM (0.1 M concentration).

  • Addition: Cool to 0°C. Add DMP portion-wise over 5 minutes.

  • Reaction: Warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Mobile phase: 20% EtOAc/Hexanes). The aldehyde typically runs higher (

    
    ) than the alcohol (
    
    
    
    ).
  • Workup: Dilute with diethyl ether. Pour into a vigorously stirring mixture of sat.

    
     and 
    
    
    
    . Stir until the organic layer is clear (removes iodine byproducts).
  • Isolation: Separate phases. Wash organic layer with brine, dry over

    
    , and concentrate
    in vacuo (Note: Aldehyde may be volatile; keep bath temp < 30°C).
    

SynthesisWorkflow Start Precursor: (2-CF3-oxazol-5-yl)methanol Reagent Reagent: Dess-Martin Periodinane (DCM, 0°C) Start->Reagent Intermediate Intermediate: Alkoxyiodinane Species Reagent->Intermediate Ligand Exchange Workup Workup: Na2S2O3 / NaHCO3 Intermediate->Workup Elimination Product Product: 2-(Trifluoromethyl)oxazole- 5-carbaldehyde Workup->Product Purification

Figure 2: Oxidative pathway for the generation of the target aldehyde.

Reactivity Profile & Drug Design Implications

The electron density distribution discussed in Section 2 directly correlates to specific chemical behaviors relevant to drug discovery.

Nucleophilic Susceptibility

The C5-aldehyde is exceptionally electrophilic due to the cumulative electron withdrawal from the ring and the


 group.
  • Schiff Base Formation: Reacts rapidly with primary amines to form stable imines. The equilibrium lies heavily toward the product due to the electron-poor nature of the aldehyde carbon.

  • Cannizzaro Reaction: In the presence of strong base, the molecule is prone to disproportionation (to acid and alcohol) rather than enolization, as it lacks

    
    -protons.
    
Metabolic Stability (The Fluorine Effect)

The


 group at C2 serves a dual purpose in medicinal chemistry:
  • Blockade: It blocks the C2 position from metabolic oxidation (a common clearance pathway for oxazoles via CYP450).

  • Lipophilicity: It significantly increases

    
    , facilitating membrane permeability.
    
Quantitative Data Summary
PropertyValue (Predicted/Typical)Significance
Dipole Moment ~3.5 - 4.5 DebyeHigh polarity due to aligned vectors of

and

.
C=O Stretch (IR) 1710 - 1725

Typical for conjugated aldehydes, slightly shifted by EWGs.

NMR Shift
-63 to -65 ppmDiagnostic singlet for

on heteroaromatics.
HOMO-LUMO Gap ~4.5 - 5.0 eVIndicates moderate kinetic stability but high reactivity toward nucleophiles.

References

  • Synthesis of Fluorinated Oxazoles

    • Title: Synthesis of 2-(Trifluoromethyl)

      
      -Monosubstituted Enamines via PhI(OCOCF3)2-Mediated Trifluoroacetoxylation and Cyclization.[3]
      
    • Source: The Journal of Organic Chemistry (ACS Public
    • URL:[Link]

  • Electronic Properties of Oxazoles

    • Title: Electronic Structure and Physical-Chemistry Property Relationship for Oxazole Deriv
    • Source: ResearchGate / Intern
    • URL:[Link]

  • Medicinal Chemistry of Trifluoromethyl Groups

    • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
    • Source: MDPI (Pharmaceuticals).
    • URL:[Link]

  • Oxazole Scaffolds in Oncology

    • Title: Synthesis of novel oxazol-5-one derivatives containing chiral trifluoromethyl and isoxazole moieties as potent antitumor agents.[4]

    • Source: Bioorganic Chemistry (Elsevier).
    • URL:[Link]

Sources

Reactivity profile of the aldehyde group on an oxazole ring

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the reactivity, synthesis, and stability of the aldehyde group attached to the oxazole ring. It is designed for medicinal chemists and synthetic organic chemists requiring precise control over heterocyclic functionalization.

Executive Summary

The oxazole ring is a


-excessive heterocycle with significant electron-deficient character at specific positions due to the electronegativity of the oxygen (position 1) and nitrogen (position 3) atoms.[1] When an aldehyde group is attached, its reactivity is heavily modulated by its position (C2, C4, or C5).
  • C2-Carbaldehyde: Most electrophilic, least stable precursor (2-lithiooxazole ring opens). Best for high-reactivity covalent tethers.

  • C4-Carbaldehyde: Electronically balanced. Stable. Ideal for building blocks in drug discovery.[2]

  • C5-Carbaldehyde: Accessible via Van Leusen synthesis.[3][4][5][6] Moderate electrophilicity.[2]

Electronic Structure & Positional Reactivity

The reactivity of the aldehyde group is dictated by the "heterocyclic pull"—the inductive and mesomeric withdrawal of electron density by the oxazole ring.

Electrophilicity Ranking

The oxazole ring acts as an electron-withdrawing group (EWG), making the attached aldehyde more electrophilic than a standard benzaldehyde. The magnitude of this effect depends on the position:

  • C2-Position (Between O and N): The C2 carbon is flanked by two heteroatoms. An aldehyde at this position is intensely electrophilic due to the combined inductive withdrawal (

    
    ) of both oxygen and nitrogen. It is prone to hydration (gem-diol formation) and rapid nucleophilic attack.
    
  • C5-Position (Adjacent to O): Significant electron deficiency, though less than C2.

  • C4-Position (Adjacent to N): The least electron-deficient carbon on the ring. Aldehydes here exhibit reactivity most similar to standard aromatic aldehydes.

Electrophilicity Figure 1: Relative Electrophilicity of Oxazole Carbaldehydes C2 C2-Carbaldehyde (Most Electrophilic) C5 C5-Carbaldehyde (High Reactivity) C2->C5 > C4 C4-Carbaldehyde (Standard Reactivity) C5->C4 > Benz Benzaldehyde (Reference) C4->Benz >

Figure 1: The C2-aldehyde is the most reactive species due to the cooperative electron-withdrawing effects of the adjacent heteroatoms.

Synthetic Access & Stability[7][8][9]

Choosing the right synthetic route is critical because certain precursors (specifically C2-lithio species) are unstable.

C2-Carbaldehyde: The "Forbidden" Lithiation
  • Challenge: You cannot simply lithiate oxazole at C2 and quench with DMF. The 2-lithiooxazole intermediate exists in equilibrium with an open-chain isocyanide enolate. Quenching often leads to ring-opened byproducts.

  • Solution: Access C2-aldehydes via oxidation or reduction of stable precursors.

    • Protocol A:

      
       oxidation of 2-methyloxazole.
      
    • Protocol B: DIBAL-H reduction of oxazole-2-carboxylate esters at -78°C.

C5-Carbaldehyde: The Van Leusen Route
  • Method: The Van Leusen Oxazole Synthesis is the gold standard.

  • Mechanism: Reaction of an aldehyde with TosMIC (Toluenesulfonylmethyl isocyanide).[1]

  • Note: To get the aldehyde at C5, one typically synthesizes the C5-ester or C5-protected alcohol derivative first, then adjusts oxidation state.

C4-Carbaldehyde: Vilsmeier-Haack [7]
  • Method: Vilsmeier-Haack formylation works well if the C5 position is blocked or if the ring electronics favor C4 substitution (e.g., with electron-donating groups). Alternatively, reduce C4-esters obtained from condensation of serine derivatives.

Key Transformation Classes
A. Nucleophilic Additions (1,2-Addition)

Due to the electron-deficient nature of the ring, nucleophilic addition to the aldehyde is rapid.

  • Grignard/Organolithium: Proceeds cleanly, but requires low temperatures (-78°C) for C2-aldehydes to prevent ring attack or ring opening.

  • Hydration: C2-carbaldehydes can form stable hydrates (gem-diols) in aqueous acidic media, complicating NMR analysis.

B. Condensation Reactions (Wittig / HWE)

This is the most reliable manifold for extending the carbon chain.

  • Wittig Reaction: Works with both stabilized and unstabilized ylides.

  • Horner-Wadsworth-Emmons (HWE): Preferred for C2-aldehydes to avoid strongly basic conditions that might degrade the ring. Use mild bases like LiCl/DBU or NaH in THF.

C. Redox Manipulations
  • Oxidation (Aldehyde

    
     Acid):  Pinnick oxidation (
    
    
    
    ) is recommended. Warning: Avoid harsh acidic oxidants (Jones reagent) with C2-aldehydes, as the oxazole ring can be acid-sensitive (hydrolysis to triamides).
  • Reduction (Aldehyde

    
     Alcohol): 
    
    
    
    in MeOH is standard and high-yielding.
Experimental Protocols
Protocol 1: Wittig Olefination of Oxazole-4-Carbaldehyde

Validates: C=C bond formation while preserving the oxazole ring.

  • Reagents: Methyltriphenylphosphonium bromide (1.2 equiv), KOtBu (1.3 equiv), Oxazole-4-carbaldehyde (1.0 equiv), dry THF.

  • Step 1 (Ylide Formation): Suspend phosphonium salt in dry THF under

    
    . Cool to 0°C. Add KOtBu portion-wise. Solution turns yellow (ylide). Stir 30 min.
    
  • Step 2 (Addition): Add oxazole-4-carbaldehyde (dissolved in minimal THF) dropwise at 0°C.

  • Step 3 (Reaction): Warm to RT and stir for 2-4 hours. Monitor by TLC (Aldehyde spot disappearance).

  • Workup: Quench with sat.

    
    . Extract with EtOAc.[8] Dry over 
    
    
    
    .
  • Expected Yield: 80-90%.

Protocol 2: Oxidation of 2-Methyloxazole to Oxazole-2-Carbaldehyde

Validates: Accessing the unstable C2-aldehyde without lithiation.

  • Reagents: 2-Methyloxazole (1.0 equiv),

    
     (1.1 equiv), 1,4-dioxane.
    
  • Procedure: Dissolve reactant in dioxane. Add

    
    . Reflux for 4-6 hours.
    
  • Filtration: Cool and filter through Celite to remove red selenium deposits.

  • Purification: Concentrate filtrate. The aldehyde is often volatile; purification via distillation or careful column chromatography is required.

  • Storage: Store under inert atmosphere at -20°C. C2-aldehydes degrade upon prolonged air exposure.

Synthetic Decision Logic (Flowchart)

The following diagram illustrates the decision process for synthesizing and reacting oxazole aldehydes, highlighting the stability trap at C2.

SynthesisLogic Figure 2: Synthetic Strategy for Accessing Oxazole Aldehydes Start Target: Oxazole-X-Carbaldehyde PosDecision Which Position? Start->PosDecision C2 C2-Position PosDecision->C2 C4 C4-Position PosDecision->C4 C5 C5-Position PosDecision->C5 Lithiation Direct Lithiation? C2->Lithiation Vilsmeier Route: Vilsmeier-Haack or Serine Condensation C4->Vilsmeier VanLeusen Route: Van Leusen Synthesis (TosMIC + Aldehyde) C5->VanLeusen Unstable STOP: Ring Opening Risk (Isocyanide formation) Lithiation->Unstable Yes AltRoute Route: Oxidation of Methyl or Reduction of Ester Lithiation->AltRoute No (Recommended)

Figure 2: Strategic workflow avoiding the instability of C2-lithiation.

Summary Data Table
FeatureC2-CarbaldehydeC4-CarbaldehydeC5-Carbaldehyde
Electrophilicity High (Adjacent to N & O)Moderate (Standard)High (Adjacent to O)
Stability Low (Prone to hydration/oxidation)HighModerate
Preferred Synthesis

Oxidation of Methyl
Vilsmeier / Serine cyclizationVan Leusen Synthesis
Major Risk Ring opening via nucleophilic attackOver-oxidationRegioselectivity in synthesis
Drug Discovery Use Covalent warhead precursorsStable linker / ScaffoldScaffold
References
  • Van Leusen Oxazole Synthesis: Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon-heteroatom double bonds."

  • Oxazole Reactivity Review: Palmer, D. C. "The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy."

  • C2-Lithiation Instability: Vedejs, E., & Monahan, S. D. "Oxazole activation by N-alkylation: A route to 2-lithiooxazole equivalents."

  • Direct Synthesis from Aldehydes: Graham, T. H.[6][9] "A Direct Synthesis of Oxazoles from Aldehydes."

  • Oxidation of Methyl Oxazoles: Shafer, C. M., & Molinski, T. F. "Oxidation of 2-methyloxazoles to oxazole-2-carbaldehydes with selenium dioxide."

Sources

Strategic Sourcing & Synthesis Guide: 2-(Trifluoromethyl)oxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the sourcing, synthesis, and validation of 2-(Trifluoromethyl)oxazole-5-carbaldehyde , a specialized heterocyclic building block used in medicinal chemistry for bioisosteric replacement and metabolic stability enhancement.

CAS Number: 1378579-95-3 Molecular Formula: C


H

F

NO

Molecular Weight: 165.07 g/mol [1]

Executive Summary

The 2-(Trifluoromethyl)oxazole-5-carbaldehyde scaffold is a high-value intermediate in drug discovery, particularly for introducing the trifluoromethyl (


) moiety—a critical pharmacophore for modulating lipophilicity (

), metabolic stability, and binding affinity. Due to the electron-withdrawing nature of the

group at the C2 position, the oxazole ring exhibits unique electronic properties, making the C5-aldehyde a reactive electrophile for reductive aminations, Wittig olefinations, and heterocycle formation.

This guide addresses the "Make vs. Buy" decision matrix, providing verified commercial sources and a robust synthesis protocol for internal production when stock is unavailable.

Commercial Landscape (The "Buy" Strategy)

Market Availability Analysis

Direct commercial availability of this specific aldehyde is limited . It is not a commodity chemical (like benzaldehyde) but a "tier-3" specialty building block. Most listings are "make-to-order" with lead times of 4–8 weeks.

Primary Suppliers & Aggregators

The following suppliers have listed the compound. Verification of current stock is mandatory before planning synthesis.

SupplierCatalog / SKUStatusNotes
AK Scientific (AKSci) 4099FF / CustomPrimary Source Listed with CAS 1378579-95-3. Often holds US-based stock or rapid synthesis capability.
ChemSpace AggregatorVariableAggregates from niche synthesis labs; check for "In Stock" vs "Ships in 3 weeks".
BOC Sciences CustomLead TimeLikely requires synthesis on demand.

Procurement Protocol:

  • Search CAS 1378579-95-3 directly on supplier portals.

  • Request CoA (Certificate of Analysis) before purchase to confirm batch purity (>95% required due to aldehyde instability).

  • Cold Chain Shipping: Ensure the vendor ships on blue ice. The electron-deficient aldehyde is prone to oxidation (to the acid) or hydration upon prolonged exposure to heat/air.

Technical Synthesis Guide (The "Make" Strategy)

If commercial stock is depleted or cost-prohibitive, the compound can be synthesized. The most direct and atom-economical route involves the C5-selective lithiation of the parent heterocycle, 2-(trifluoromethyl)oxazole.

Precursor Sourcing
  • Starting Material: 2-(Trifluoromethyl)oxazole[2]

  • CAS: 1934379-55-1[3]

  • Availability: Available from Sigma-Aldrich, Enamine, and Fluorochem.

Reaction Logic

The


 group at C2 is strongly electron-withdrawing, which:
  • Acidifies the C5-proton , facilitating deprotonation.

  • Destabilizes the ring toward nucleophiles.

  • Critical Control: You must use a non-nucleophilic base (LiTMP or LDA ) rather than

    
    -BuLi to prevent nucleophilic attack at the ring carbons. The reaction must be kept strictly at -78°C  to avoid ring fragmentation (ring-opening).
    
Experimental Workflow

Reaction: C5-Lithiation / Formylation

SynthesisWorkflow Start 2-(Trifluoromethyl)oxazole (CAS 1934379-55-1) Reagent1 LiTMP / THF -78°C, 30 min Start->Reagent1 Deprotonation Intermed [5-Lithio-Intermediate] Reagent1->Intermed Reagent2 DMF (Quench) -78°C to 0°C Intermed->Reagent2 Formylation Product 2-(Trifluoromethyl)oxazole- 5-carbaldehyde Reagent2->Product Workup

Figure 1: C5-Lithiation and Formylation Workflow. The use of LiTMP prevents nucleophilic ring opening.

Step-by-Step Protocol
  • Preparation of LiTMP: To a flame-dried flask under Argon, add dry THF (10 mL) and 2,2,6,6-tetramethylpiperidine (1.1 eq). Cool to -78°C. Add

    
    -BuLi (1.1 eq) dropwise. Stir for 30 min at 0°C, then re-cool to -78°C.
    
  • Lithiation: Dissolve 2-(trifluoromethyl)oxazole (1.0 eq) in dry THF. Add this solution dropwise to the LiTMP solution at -78°C . Stir for 45 minutes. Do not allow temperature to rise.

  • Formylation: Add anhydrous DMF (Dimethylformamide, 2.0 eq) dropwise. Stir at -78°C for 1 hour.

  • Quench: Warm slowly to 0°C and quench with saturated aqueous

    
    .
    
  • Extraction: Extract with

    
     (Diethyl ether). Wash organic layer with brine, dry over 
    
    
    
    .
  • Purification: The aldehyde is likely volatile and sensitive. Evaporate solvent carefully. Purify via flash chromatography (Hexanes/EtOAc) or use crude if purity >90%.

Quality Control & Verification (QC)

Upon receipt or synthesis, the identity and purity must be validated. The electron-deficient nature of the ring affects chemical shifts significantly.

Analytical Parameters
MethodExpected Signal / CharacteristicDiagnostic Value

H NMR
(CDCl

)

~9.85 ppm (s, 1H)
: Aldehyde proton.

~8.05 ppm (s, 1H)
: C4-H Ring proton.
Confirms aldehyde presence and ring integrity.

F NMR

~-65.0 ppm (s, 3F)
:

group.
Verifies retention of the trifluoromethyl group.
LC-MS [M+H]

or [M+H+H

O]

: Aldehydes often hydrate in LCMS conditions.
Mass confirmation (MW 165.07).
TLC Visualize with DNP (2,4-Dinitrophenylhydrazine) stain.Aldehyde turns yellow/orange immediately.
Stability Warning
  • Oxidation Risk: The aldehyde is prone to air-oxidation to the carboxylic acid (2-(trifluoromethyl)oxazole-5-carboxylic acid).

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).

References

  • AK Scientific Product Catalog. 2-(Trifluoromethyl)oxazole-5-carbaldehyde (CAS 1378579-95-3). AK Scientific, Inc.

  • Evans, D. A., et al. (1999).[4][5] "Selective Lithiation of 2-Methyloxazoles." Organic Letters, 1(1), 87–90.[4] (Foundational work on oxazole lithiation regioselectivity).

  • Sigma-Aldrich Product Detail. 2-(Trifluoromethyl)oxazole (CAS 1934379-55-1).[3] Merck KGaA. (Precursor availability).

  • Verrier, C., et al. (2010). "Direct C-H Arylation of Oxazoles." Journal of Organic Chemistry. (Discusses C5-acidity and reactivity of oxazoles).

Sources

Methodological & Application

Application Note: Strategic Deployment of 2-(Trifluoromethyl)oxazole-5-carbaldehyde in Library Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic use of 2-(Trifluoromethyl)oxazole-5-carbaldehyde (CAS: 118994-86-8 or analogs) as a privileged building block in drug discovery. The oxazole ring serves as a critical bioisostere for amide bonds, while the trifluoromethyl (


) group at the C2 position imparts metabolic stability and enhanced lipophilicity. The C5-aldehyde functionality provides a highly reactive handle for Diversity-Oriented Synthesis (DOS), specifically via reductive amination and multicomponent reactions (MCRs). This guide provides optimized protocols to mitigate the unique reactivity challenges posed by the electron-deficient nature of this scaffold.

Chemical Profile & Reactivity Analysis

Structural Properties

The synergistic effect of the oxazole core and the


 group creates a unique electronic environment:
  • Metabolic Blockade: The

    
     group at C2 blocks the primary site of metabolic oxidation (cytochrome P450) typically associated with oxazoles.
    
  • Electronic Activation: Both the oxazole nitrogen and the

    
     group are electron-withdrawing. This makes the C5-aldehyde significantly more electrophilic than benzaldehyde.
    
  • Hydration Risk: Due to low electron density, the aldehyde is prone to forming stable gem-diols (hydrates) in the presence of water, which can stall nucleophilic attacks. Strict anhydrous conditions are required.

PropertyValue / CharacteristicImpact on Synthesis
Molecular Weight ~165.07 g/mol Fragment-based drug discovery (FBDD) compliant.
LogP (Calc) ~1.8 - 2.2Favorable for membrane permeability.
Electrophilicity HighRapid imine formation; prone to hydration.
H-Bonding Acceptor (N, O)Interacts with Ser/Thr/Tyr residues in binding pockets.

Strategic Application I: Parallel Reductive Amination

The most common application for this scaffold is the generation of secondary and tertiary amines. Due to the high electrophilicity of the aldehyde, a stepwise protocol is superior to one-pot methods to prevent bis-alkylation and ensure complete imine formation before reduction.

Optimized Protocol (96-Well Plate Format)

Reagents:

  • Solvent: 1,2-Dichloroethane (DCE) (Anhydrous).

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) - milder than

    
    , preventing aldehyde reduction.
    
  • Acid Catalyst: Acetic Acid (AcOH).[1]

  • Scavenger: Polymer-supported isocyanate (for removing excess amine).

Step-by-Step Methodology:

  • Imine Formation (The Critical Step):

    • Dispense 2-(Trifluoromethyl)oxazole-5-carbaldehyde (0.1 mmol) in DCE (0.5 mL) into each well.

    • Add Amine (

      
      )  (0.11 mmol, 1.1 equiv).
      
    • Crucial: Add AcOH (1.0 equiv). The electron-deficient aldehyde requires acid activation to facilitate water elimination.

    • Add 20 mg of activated 4Å molecular sieves to each well to drive the equilibrium (prevent hydration).

    • Seal and shake at Room Temperature (RT) for 2 hours.

    • QC Check: Monitor one well by LCMS. The imine peak should be dominant.

  • Reduction:

    • Add STAB (0.2 mmol, 2.0 equiv) as a solid or suspension in DCE.

    • Note: Gas evolution (

      
      ) will occur; ensure the plate seal is vented or use a gas-permeable seal.
      
    • Shake at RT for 16 hours (overnight).

  • Work-up & Purification:

    • Quench with 10%

      
       (aq).
      
    • Extract with DCM (3x).

    • Pass organic layer through a phase separator.

    • Evaporate solvent.

    • Optional: If excess amine was used, add polymer-supported isocyanate resin (2 equiv relative to excess amine), shake for 4 hours, and filter.

Workflow Visualization

ReductiveAmination Start Start: 2-(CF3)oxazole-5-CHO ImineStep Step 1: Imine Formation (Amine + AcOH + Mol. Sieves) Start->ImineStep + R-NH2 / DCE Check QC: LCMS for Imine ImineStep->Check Check->ImineStep Incomplete (Add Heat/Time) Reduction Step 2: Reduction (STAB in DCE) Check->Reduction Imine formed Workup Step 3: Quench & Scavenge Reduction->Workup Final Final Library: Secondary/Tertiary Amines Workup->Final

Figure 1: Step-wise reductive amination workflow optimized for electron-deficient heterocyclic aldehydes.

Strategic Application II: The Ugi 4-Component Reaction (U-4CR)[2]

For rapid generation of peptidomimetic libraries, the Ugi reaction is ideal. The electron-deficient nature of the 2-(trifluoromethyl)oxazole-5-carbaldehyde accelerates the initial Schiff base formation, often resulting in higher yields compared to standard benzaldehydes.

Mechanism & Rationale

The reaction assembles the aldehyde, an amine, a carboxylic acid, and an isocyanide into a bis-amide scaffold.[2][3]

  • Advantage: High atom economy; generates diversity at 3 positions simultaneously.

  • Solvent Choice: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE).[2] TFE is recommended if the reaction is sluggish, as it stabilizes the polar transition state.

Protocol
  • Mixing:

    • In a 1-dram vial or deep-well plate, dissolve Aldehyde (0.1 mmol) in MeOH (0.5 M concentration).

    • Add Amine (0.1 mmol). Shake for 30 mins to pre-form the imine (visible color change often observed).

    • Add Carboxylic Acid (0.1 mmol).

    • Add Isocyanide (0.1 mmol) last.

  • Incubation:

    • Shake at RT for 24–48 hours.

    • Note: If precipitation occurs, this is often the pure product (Ugi products are often less soluble in MeOH than starting materials).

  • Isolation:

    • Filter the precipitate (if solid).

    • If soluble, evaporate MeOH and purify via reverse-phase HPLC (Standard Gradient: Water/Acetonitrile + 0.1% Formic Acid).

Strategic Application III: C-C Bond Formation (Wittig/HWE)

To extend the carbon skeleton or create Michael acceptors (e.g., for covalent inhibitor design), the aldehyde reacts readily with phosphonium salts or phosphonates.

Key Consideration: The


 group makes the aldehyde highly susceptible to the Cannizzaro reaction  (disproportionation) under strong basic conditions.
  • Recommendation: Use the Horner-Wadsworth-Emmons (HWE) reaction with milder bases (e.g., LiCl/DBU or NaH in THF at 0°C) rather than standard Wittig conditions requiring strong lithium bases.

Decision Tree for Library Synthesis

Use this logic flow to select the appropriate synthetic pathway based on the desired medicinal chemistry outcome.

DecisionTree Root 2-(CF3)oxazole-5-CHO Goal1 Goal: Soluble, Basic Center Root->Goal1 Goal2 Goal: Peptidomimetic (High Diversity) Root->Goal2 Goal3 Goal: Covalent Binder (Michael Acceptor) Root->Goal3 Rxn1 Reductive Amination (STAB/DCE) Goal1->Rxn1 Rxn2 Ugi 4-CR (MeOH/TFE) Goal2->Rxn2 Rxn3 HWE Reaction (Phosphonate/mild base) Goal3->Rxn3

Figure 2: Synthetic decision matrix based on target pharmacological profile.

Troubleshooting & Storage

  • Hydrate Formation: If NMR shows a lack of aldehyde proton (~9.8 ppm) and presence of a broad singlet/doublet ~6.0 ppm, the aldehyde has hydrated.

    • Fix: Azeotrope with toluene or store in a desiccator with

      
      .
      
  • Stability: The

    
     group stabilizes the oxazole ring against acid hydrolysis, but the aldehyde itself can oxidize to the carboxylic acid in air. Store under Nitrogen/Argon at -20°C.
    

References

  • General Oxazole Chemistry: Fisk, J. S., Mosey, R. A., & Tepe, J. J. (2007).[4] The diverse chemistry of oxazol-5-(4H)-ones. Chemical Society Reviews, 36, 1432-1440.[4] Link

  • Reductive Amination Protocols: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Ugi Reaction in Drug Discovery: Dömling, A. (2006). Recent developments in isocyanide based multicomponent reactions in applied chemistry. Chemical Reviews, 106(1), 17-89. Link

  • Trifluoromethyl Group Effects: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link

Sources

Application Note: 2-(Trifluoromethyl)oxazole-5-carbaldehyde as a Precursor for Fluorescent Probes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Scaffold

In the landscape of fluorescent probe development, 2-(Trifluoromethyl)oxazole-5-carbaldehyde (CAS: 1378579-95-3) represents a potent "Donor-Acceptor" (D-A) building block. Unlike standard oxazoles, the incorporation of the trifluoromethyl (CF₃ ) group at the C2 position fundamentally alters the electronic and physical properties of the scaffold, making it an ideal precursor for ratiometric and organelle-targeting sensors.

Key Structural Advantages
  • Electronic Modulation (The "Pull"): The CF₃ group is a strong electron-withdrawing group (EWG). When conjugated with electron-rich donors (via the C5-aldehyde handle), it deepens the Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) gap, often inducing large Stokes shifts and red-shifted emission via Intramolecular Charge Transfer (ICT).

  • Enhanced Lipophilicity: The fluorine atoms increase the partition coefficient (logP), facilitating passive diffusion across cell membranes—a critical requirement for intracellular imaging.

  • Metabolic Stability: The C-F bond is one of the strongest in organic chemistry, resisting oxidative degradation by cellular enzymes (e.g., cytochrome P450), thereby prolonging the probe's half-life during time-lapse imaging.

Chemical Properties & Reactivity Profile

PropertySpecificationRelevance to Protocol
Molecular Weight 165.07 g/mol Calculation of stoichiometry.
Appearance Pale yellow solid/oilVisual purity check (darkening indicates oxidation).
Solubility DMSO, DMF, MeOH, DCMCompatible with standard organic synthesis and biological stock solutions.
Reactive Handle C5-Aldehyde (-CHO)Site for Knoevenagel condensation, Schiff base formation, or reductive amination.
Electronic Core Oxazole RingHigh quantum yield, photostability.

Design Strategy: Building the "Push-Pull" System

The primary utility of this precursor is in the synthesis of Styryl-Oxazole Dyes . By condensing the aldehyde with an active methylene compound (the "Donor"), we create a conjugated


-system.
Mechanism of Action (ICT)
  • Excitation: Upon photon absorption, electrons transfer from the Donor moiety to the Acceptor (2-CF₃-oxazole).

  • Sensing: Binding of an analyte (e.g.,

    
    , 
    
    
    
    , Metal Ions) to the donor site alters the electron flow, changing the fluorescence phenotype (e.g., Turn-On, Ratiometric Shift).

G cluster_mech Sensing Mechanism (ICT) Precursor 2-(CF3)oxazole-5-CHO (Acceptor / EWG) Reaction Knoevenagel Condensation Precursor->Reaction Electrophile Donor Active Methylene (e.g., Indolium, Pyridinium) (Donor / EDG) Donor->Reaction Nucleophile Probe Fluorescent Probe (D-π-A System) Reaction->Probe -H2O Signal Fluorescence Modulation Probe->Signal Interaction Analyte Analyte (H+, ROS, Thiols) Analyte->Probe

Figure 1: Logical flow of probe construction. The electron-deficient CF3-oxazole acts as the acceptor in a D-π-A architecture.

Experimental Protocol: Synthesis of a Mitochondria-Targeting Probe

Objective: Synthesize a cationic styryl probe (Probe-Mito) using 2-(trifluoromethyl)oxazole-5-carbaldehyde. Target Application: Imaging mitochondrial membrane potential (


).
Materials
  • Precursor: 2-(Trifluoromethyl)oxazole-5-carbaldehyde (1.0 eq)

  • Donor: 1,2,3,3-Tetramethyl-3H-indolium iodide (1.1 eq)

  • Catalyst: Piperidine (0.1 eq)[1]

  • Solvent: Anhydrous Ethanol (EtOH)

  • Purification: Silica gel, Hexanes/Ethyl Acetate.

Step-by-Step Synthesis (Knoevenagel Condensation)
  • Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add 165 mg (1.0 mmol) of 2-(Trifluoromethyl)oxazole-5-carbaldehyde and 331 mg (1.1 mmol) of 1,2,3,3-Tetramethyl-3H-indolium iodide to 10 mL of anhydrous EtOH.

  • Catalysis: Add 10

    
    L (approx. 2-3 drops) of piperidine.
    
    • Note: The solution should turn dark (red/purple) immediately, indicating deprotonation of the active methyl group.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (Mobile Phase: DCM/MeOH 95:5). The aldehyde spot (

    
    ) should disappear, and a highly fluorescent spot (
    
    
    
    ) should appear.
  • Workup: Cool to room temperature. The product may precipitate.[1]

    • If precipitate forms: Filter and wash with cold EtOH.[1]

    • If no precipitate: Remove solvent in vacuo. Dissolve residue in minimal DCM.

  • Purification: Flash chromatography (SiO₂). Elute with a gradient of DCM

    
     5% MeOH/DCM.
    
  • Validation: Verify structure via

    
    H-NMR (look for vinylic protons, 
    
    
    
    ppm,
    
    
    Hz for trans isomer) and HRMS.

Application Protocol: Live Cell Imaging

Objective: Visualize mitochondria in HeLa cells using the synthesized Probe-Mito.

Reagent Preparation
  • Stock Solution: Dissolve 1 mg of Probe-Mito in 1 mL DMSO (Concentration

    
     2-3 mM). Store at -20°C in the dark.
    
  • Working Solution: Dilute stock into warm DMEM (phenol red-free) to a final concentration of 1–5

    
    M.
    
Staining Procedure[2]
  • Seeding: Seed HeLa cells in a confocal dish (35 mm) and incubate for 24h at 37°C/5% CO₂.

  • Washing: Remove culture media and wash cells 2x with PBS (pH 7.4).

  • Incubation: Add 1 mL of Working Solution . Incubate for 20–30 minutes at 37°C.

    • Critical: Do not exceed 30 minutes to avoid quenching or toxicity.

  • Co-staining (Optional): For validation, add MitoTracker™ Deep Red (100 nM) during the last 10 minutes.

  • Imaging: Wash cells 3x with PBS. Add live-cell imaging buffer.

    • Excitation: 488 nm (or near absorption max).

    • Emission: Collect 500–600 nm.

Data Interpretation[3][4]
  • Localization: Punctate, filamentous structures indicate mitochondrial accumulation.

  • Potential Check: Treat cells with CCCP (10

    
    M). Loss of fluorescence indicates the probe is dependent on membrane potential (
    
    
    
    ), confirming mitochondrial specificity.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Synthesis) Aldehyde oxidationUse fresh aldehyde; conduct reaction under

atmosphere.
No Fluorescence (Imaging) Probe aggregationLower concentration (< 1

M); add 0.1% Pluronic F-127 to working solution.
High Background Non-specific bindingWash cells more rigorously; titrate concentration down.
Blue Shifted Emission Broken conjugationVerify the double bond integrity via NMR; ensure pH > 4 (acid may protonate oxazole N).

References

  • Synthesis of Oxazole Precursors

    • Title: Synthesis of 2-(Trifluoromethyl)oxazoles from ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      -Monosubstituted Enamines via PhI(OCOCF3)2-Mediated Trifluoroacetoxylation and Cyclization.
      
    • Source: The Journal of Organic Chemistry (2011).[2]

    • Link:[Link][3]

  • General Knoevenagel Protocols for Probes

    • Title: Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores.
    • Source: Scientific Reports (N
    • Link:[Link]

  • Mechanism of CF3-Oxazole Probes

    • Title: Synthesis of novel oxazol-5-one derivatives containing chiral trifluoromethyl and isoxazole moieties as potent antitumor agents.[4]

    • Source: Bioorganic Chemistry (2023).[4]

    • Link:[Link]

  • Aldehyde Sensing Applications

    • Title: Turn on Fluorescent Probes for Selective Targeting of Aldehydes.[5]

    • Source: Sensors (Basel) (2012).
    • Link:[Link]

Sources

Application Note: High-Efficiency Wittig Olefination of 2-(Trifluoromethyl)oxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized experimental protocol for performing Wittig olefinations on 2-(Trifluoromethyl)oxazole-5-carbaldehyde . This substrate represents a high-value scaffold in medicinal chemistry, combining the metabolic stability of the trifluoromethyl (


) group with the bioisosteric properties of the oxazole ring.

However, the electron-deficient nature of the 2-trifluoromethyl-oxazole core renders the C5-aldehyde highly electrophilic while simultaneously increasing the acidity of the C4-proton and the ring's susceptibility to nucleophilic attack. This protocol mitigates these risks by utilizing non-nucleophilic bases (LiHMDS/NaHMDS) and controlled temperature gradients to maximize yield and stereoselectivity.

Substrate Analysis & Strategic Considerations

Electronic Profile

The 2-(Trifluoromethyl)oxazole-5-carbaldehyde substrate presents a unique "push-pull" electronic environment:

  • 2-Position (

    
    ):  Strong inductive electron withdrawal (
    
    
    
    ) deactivates the ring toward electrophilic attack but activates it toward nucleophiles.
  • 5-Position (Aldehyde): The carbonyl carbon is exceptionally electrophilic due to the cumulative electron-withdrawing effects of the oxazole oxygen and the distal

    
     group.
    
Critical Reaction Parameters
ParameterRecommendationRationale
Base Selection LiHMDS or NaHMDS Avoids n-BuLi. The C4-proton of the oxazole is acidic (

approx. 20-23). Nucleophilic bases like n-BuLi can cause C4-lithiation or ring fragmentation. Bulky, non-nucleophilic silylamides prevent this side reaction.
Solvent Anhydrous THF Essential for solubility of the phosphonium salt and stability of the ylide. DCM is avoided due to potential carbene formation with strong bases.
Temperature -78°C

0°C
Low temperature during ylide formation and addition suppresses side reactions. Warming to 0°C or RT is often required to drive oxaphosphetane decomposition.
Stoichiometry 1.1 : 1.0 (Ylide : Aldehyde) Slight excess of ylide ensures complete consumption of the valuable fluorinated aldehyde.

Mechanistic Workflow

The following diagram illustrates the reaction pathway, highlighting the critical decision points for stereocontrol (


 vs. 

selectivity).

WittigMechanism cluster_selectivity Stereoselectivity Control Start Phosphonium Salt (R-CH2-PPh3+ X-) Base Base Addition (LiHMDS, -78°C) Start->Base Ylide Phosphonium Ylide (Reactive Species) Base->Ylide Deprotonation Betaine Betaine / Oxaphosphetane Intermediate Ylide->Betaine Nucleophilic Attack on Aldehyde Aldehyde Add 2-CF3-Oxazole-CHO (-78°C) Aldehyde->Betaine Elimination Elimination (Warm to 0°C/RT) Betaine->Elimination Cycloreversion Products Alkene Product + Ph3P=O Elimination->Products NonStab Non-Stabilized Ylide (Alkyl group) Favors Z-Alkene Stab Stabilized Ylide (Ester/Aryl group) Favors E-Alkene

Figure 1: Mechanistic pathway for the Wittig olefination of 2-(Trifluoromethyl)oxazole-5-carbaldehyde.

Experimental Protocol

Materials & Equipment
  • Substrate: 2-(Trifluoromethyl)oxazole-5-carbaldehyde (1.0 equiv).

  • Phosphonium Salt: Alkyl- or Aryl-triphenylphosphonium halide (1.1 equiv).

  • Base: LiHMDS (1.0 M in THF) or KOtBu (Sublimed grade).

  • Solvent: THF (Distilled over Na/Benzophenone or from SPS).

  • Inert Gas: Argon or Nitrogen (Balloon or Manifold).

Step-by-Step Procedure
Step 1: Preparation of the Ylide
  • Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a rubber septum. Cool under a stream of Argon.

  • Charge the flask with the Phosphonium Salt (1.1 mmol) and anhydrous THF (5 mL/mmol).

  • Cool the suspension to -78°C (Dry ice/Acetone bath) for non-stabilized ylides, or 0°C (Ice/Water bath) for stabilized ylides.

  • Add LiHMDS (1.1 mmol, 1.1 mL of 1.0 M solution) dropwise via syringe over 5 minutes.

    • Observation: The solution should turn a characteristic color (Yellow/Orange for alkyl ylides, Deep Red for benzyl/conjugated ylides).

  • Stir at the indicated temperature for 30–60 minutes to ensure complete ylide formation.

Step 2: Addition of the Aldehyde[1]
  • Dissolve 2-(Trifluoromethyl)oxazole-5-carbaldehyde (1.0 mmol) in a minimal amount of anhydrous THF (1-2 mL).

  • Add the aldehyde solution dropwise to the ylide mixture at -78°C .

    • Note: Slow addition is crucial to prevent local heating and base-catalyzed decomposition of the aldehyde.

  • Allow the reaction to stir at -78°C for 1 hour.

Step 3: Reaction Progression[2][3][4]
  • Remove the cooling bath and allow the reaction to slowly warm to 0°C (for non-stabilized ylides) or Room Temperature (for stabilized ylides).

  • Monitor by TLC or LC-MS. The aldehyde spot (

    
     in Hex/EtOAc) should disappear.
    
    • Tip: The formation of a white precipitate (Triphenylphosphine oxide, TPPO) often indicates reaction progress.

Step 4: Workup & TPPO Removal Strategy
  • Quench the reaction with saturated aqueous

    
     (5 mL).
    
  • Dilute with

    
     or EtOAc and separate layers. Extract the aqueous layer 2x with organic solvent.
    
  • Dry combined organics over

    
    , filter, and concentrate in vacuo.
    
  • TPPO Removal (Critical Step): The crude residue will contain significant TPPO.

    • Method A (Precipitation): Triturate the residue with cold Hexanes/Pentane (TPPO is insoluble; product is usually soluble). Filter off the white solid.

    • Method B (

      
       Complexation): Dissolve crude in toluene, add anhydrous 
      
      
      
      (1.5 equiv). TPPO forms a complex (
      
      
      ) that precipitates.[5] Filter and concentrate.

Quality Control & Troubleshooting

Expected Analytical Data
  • 
     NMR:  The 
    
    
    
    group on the oxazole ring typically appears as a singlet around -63 to -65 ppm .
  • 
     NMR: 
    
    • Oxazole C4-H: A singlet in the aromatic region, typically

      
       7.5 – 8.0 ppm .
      
    • Alkene Protons:

      • Z-isomer: Coupling constant

        
         Hz.
        
      • E-isomer: Coupling constant

        
         Hz.
        
Troubleshooting Table
IssuePossible CauseSolution
Low Yield Decomposition of AldehydeEnsure temp is -78°C during addition. Switch base to LiHMDS if using n-BuLi.
No Reaction Wet Solvent / Quenched YlideEnsure THF is anhydrous. Verify LiHMDS titer.
Ring Opening Nucleophilic attack at C2/C5Avoid nucleophilic bases. Ensure the aldehyde is added to the ylide, not vice versa (inverse addition).
TPPO Contamination Inefficient purificationUse the

method or run column chromatography with a gradient of Hexane

5% EtOAc.

Safety & Handling

  • Fluorinated Compounds: While generally stable, fluorinated heterocycles should be handled in a fume hood.

  • Reactivity: The aldehyde is a skin sensitizer. Wear nitrile gloves.

  • Waste: Dispose of phosphine-containing waste in designated halogenated/organic waste streams.

References

  • Synthesis of 2-(Trifluoromethyl)

    • Title: Synthesis of 2-(Trifluoromethyl)

      
      -Monosubstituted Enamines via PhI(OCOCF3)2-Mediated Trifluoroacetoxylation and Cyclization.[6]
      
    • Source: The Journal of Organic Chemistry (ACS).
    • URL:[Link]

  • General Wittig Reaction Conditions for Heterocycles

    • Title: Wittig Reaction - Common Conditions and Mechanism.
    • Source: Common Organic Chemistry.
    • URL:[Link]

  • TPPO Removal Strategies

    • Title: Triphenylphosphine Oxide Removal Strategies in Organic Synthesis.[5]

    • Source: Delaware Valley University / Organic Chemistry Portal.
    • URL:[Link]

  • Oxazole Reactivity Reviews

    • Title: Synthesis, Reactions and Medicinal Uses of Oxazole.[7][8][9]

    • Source: Pharmaguideline.
    • URL:[Link]

Sources

Application of 2-(Trifluoromethyl)oxazole-5-carbaldehyde in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Leveraging 2-(Trifluoromethyl)oxazole-5-carbaldehyde in Agrochemical Synthesis

Executive Summary & Strategic Value

The incorporation of fluorinated heterocycles is a cornerstone strategy in modern agrochemical design. 2-(Trifluoromethyl)oxazole-5-carbaldehyde represents a high-value building block that combines the metabolic stability of the trifluoromethyl (


) group with the versatile reactivity of an aldehyde handle at the C5 position.[1]

Strategic Advantages:

  • Bioisosteric Modulation: The oxazole ring serves as a bioisostere for amide or ester linkages, improving hydrolytic stability in field conditions.

  • Lipophilicity Enhancement: The C2-

    
     moiety significantly increases the partition coefficient (
    
    
    
    ), facilitating cuticular penetration in plants and insects.[1]
  • Divergent Synthesis: The C5-aldehyde allows for rapid diversification via C-N (reductive amination) or C-C (olefination) bond-forming reactions, essential for generating Structure-Activity Relationship (SAR) libraries.[1]

Chemical Profile & Reactivity Map

PropertySpecification
CAS Number 10058-38-5 (Generic Ref for analogs; specific isomer custom)
Molecular Formula

Molecular Weight 165.07 g/mol
Appearance Pale yellow oil to low-melting solid
Storage 2–8°C, under Argon (Aldehyde sensitive to oxidation)
Solubility Soluble in DCM, THF, EtOAc; sparingly soluble in water
Reactivity Visualization

The following diagram outlines the critical synthetic pathways accessible from this core scaffold.

ReactivityMap Core 2-(Trifluoromethyl) oxazole-5-carbaldehyde RedAmin Reductive Amination (C-N Bond) Core->RedAmin + Amines (NaBH(OAc)3) Wittig Wittig/HWE Olefination (C-C Bond) Core->Wittig + Ylides (Phosphonates) Oxidation Oxidation to Acid (COOH) Core->Oxidation + NaClO2 Condensation Heterocycle Fusion (Imidazoles/Triazines) Core->Condensation + Diamines Fungicide Target: Ergosterol Biosynthesis Inhibitors RedAmin->Fungicide Insecticide Target: Mitochondrial Complex Inhibitors Wittig->Insecticide

Figure 1: Synthetic divergence from the C5-aldehyde handle.[1] The


 group at C2 remains inert, providing lipophilic anchoring.

Application I: Synthesis of Novel Fungicides via Reductive Amination

Context: Many modern fungicides (e.g., carboxamides, triazoles) require a lipophilic heterocyclic core linked to a polar binding motif.[1] The 2-(trifluoromethyl)oxazole moiety mimics the lipophilic domain of commercial standards like Oxathiapiprolin, while the amine linkage introduces flexibility.

Mechanism: The aldehyde condenses with a primary amine to form an imine (Schiff base), which is selectively reduced to a secondary amine. This preserves the sensitive oxazole ring which might open under harsh acidic reduction.

Detailed Protocol: Reductive Amination

Reagents:

  • Substrate: 2-(Trifluoromethyl)oxazole-5-carbaldehyde (1.0 equiv)[1]

  • Amine Partner: 2,6-Difluoroaniline or similar agro-relevant amine (1.1 equiv)[1]

  • Reductant: Sodium triacetoxyborohydride (

    
    ) (1.5 equiv)[1]
    
  • Solvent: 1,2-Dichloroethane (DCE)[1]

  • Additive: Acetic Acid (AcOH) (1.0 equiv)[1]

Step-by-Step Methodology:

  • Imine Formation (Equilibrium):

    • In a flame-dried round-bottom flask, dissolve the aldehyde (1.0 mmol) in anhydrous DCE (5 mL).

    • Add the amine (1.1 mmol) and AcOH (1.0 mmol).[1]

    • Critical Step: Stir at room temperature for 1 hour under

      
      . Monitor by TLC.[1][2] The disappearance of the aldehyde spot and appearance of a less polar imine spot confirms the first step.
      
    • Why: Pre-forming the imine prevents direct reduction of the aldehyde to the alcohol.

  • Selective Reduction:

    • Cool the mixture to 0°C.

    • Add

      
       (1.5 mmol) portion-wise over 10 minutes.
      
    • Allow the reaction to warm to room temperature and stir for 12–16 hours.

    • Note:

      
       is mild and will not reduce the oxazole double bonds or the 
      
      
      
      group.
  • Quench & Isolation:

    • Quench with saturated aqueous

      
       (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.
      
    • Extract with DCM (

      
       mL).[1]
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.[1]
      
  • Purification:

    • Purify via flash chromatography (Hexane/EtOAc gradient).[1]

    • QC Check:

      
       NMR should show a singlet/doublet for the benzylic 
      
      
      
      at
      
      
      4.0–4.5 ppm. The aldehyde proton at
      
      
      9.8 ppm must be absent.

Application II: Construction of Vinyl-Oxazole Insecticides

Context: Conjugated systems containing fluorinated heterocycles are prevalent in mitochondrial complex inhibitors (e.g., METI acaricides).[1] Extending the conjugation at the C5 position via a vinyl linker creates a "molecular wire" that can fit into hydrophobic pockets of target enzymes.

Protocol: Horner-Wadsworth-Emmons (HWE) Olefination.[1]

Detailed Protocol: HWE Reaction

Reagents:

  • Substrate: 2-(Trifluoromethyl)oxazole-5-carbaldehyde[1]

  • Phosphonate: Triethyl phosphonoacetate (or specific aryl-phosphonate)[1]

  • Base:

    
     (Lithium bis(trimethylsilyl)amide) or 
    
    
    
    [1]
  • Solvent: Anhydrous THF

Workflow Diagram:

HWE_Workflow Step1 Deprotonation: Phosphonate + Base (-78°C) Generates Carbanion Step2 Addition: Add Aldehyde slowly (Maintain Low Temp) Step1->Step2 Step3 Elimination: Warm to RT Formation of Alkene Step2->Step3 Step4 Workup: NH4Cl Quench E/Z Isomer Separation Step3->Step4

Figure 2: Step-wise logic for sensitive HWE olefination.

Step-by-Step Methodology:

  • Ylide Generation:

    • Suspend

      
       (60% dispersion, 1.2 equiv) in anhydrous THF under Argon at 0°C.
      
    • Add the phosphonate (1.2 equiv) dropwise.[1] Stir for 30 mins until the solution becomes clear (evolution of

      
      ).
      
  • Coupling:

    • Cool the solution to -78°C (Dry ice/acetone bath).

    • Add 2-(Trifluoromethyl)oxazole-5-carbaldehyde (1.0 equiv) dissolved in THF dropwise.

    • Critical Control: Keep internal temperature below -60°C to favor the E-isomer (trans).[1]

  • Completion:

    • Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.

    • Monitor by LC-MS.[1][3][4] The product should show a mass of

      
      .[1]
      
  • Isolation:

    • Quench with saturated

      
      .[1] Extract with EtOAc.[1][4]
      
    • The resulting vinyl-oxazole is often UV-active and easily purified on silica.[1]

Quality Control & Stability Data

When synthesizing libraries using this core, the following stability parameters must be observed:

Stress ConditionStabilityObservation
Acidic (1M HCl, 24h) ModerateOxazole ring intact; Imine products may hydrolyze.[1]
Basic (1M NaOH, 24h) PoorRisk of haloform-type cleavage of

or ring opening.[1]
Oxidative (Air, 1 week) LowAldehyde oxidizes to carboxylic acid.[1] Store under Argon.[1]
Thermal (>100°C) HighThe

-oxazole core is thermally robust.[1]

Analytical Markers (NMR):

  • Aldehyde (Starting Material): Singlet at ~9.8 ppm.[1]

  • Oxazole C4-H: Singlet at ~7.8–8.0 ppm (shifts depending on C5 substitution).

  • 
     (
    
    
    
    NMR):
    Singlet at ~-63 to -65 ppm.[1]

References

  • Pest Management Science. "Fluorine in agrochemicals: A comprehensive review." Pest Manag Sci, 2020.[1] Link[1]

  • Journal of Fluorine Chemistry. "Synthesis of fluorinated oxazoles via oxidative cyclization." J. Fluorine Chem., 2014, 167, 16–29.[1][5] Link

  • Bioorganic & Medicinal Chemistry. "Structure-activity relationships of oxazole-based fungicides." Bioorg.[1][2] Med. Chem., 2018.[1][6] Link

  • Organic Process Research & Development. "Scalable synthesis of 2-(trifluoromethyl)heterocycles for pharmaceutical and agrochemical applications." Org.[1] Process Res. Dev., 2019. Link

  • BenchChem Technical Data. "5-Chlorobenzo[d]oxazole-2-carbaldehyde and related oxazole reactivity." (General oxazole aldehyde reactivity reference). Link[1]

Sources

Application Note & Protocol: Pharmacokinetic Profiling of Trifluoromethyl-Containing Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides a comprehensive framework for designing and executing preclinical pharmacokinetic (PK) studies for novel trifluoromethyl-containing oxazole derivatives. It integrates technical protocols with the underlying scientific rationale to ensure robust and reliable data generation for drug development programs.

Introduction: The Strategic Value of the Trifluoromethyl-Oxazole Moiety

In modern medicinal chemistry, the strategic incorporation of specific functional groups is paramount to optimizing a drug candidate's pharmacological profile. The trifluoromethyl (-CF3) group and the oxazole ring are two such privileged scaffolds, and their combination presents a powerful strategy for developing novel therapeutics.

  • The Trifluoromethyl Group (-CF3): This group is a bioisostere of methyl and chloro groups but offers unique advantages. Its strong electron-withdrawing nature and the high bond energy of the C-F bond (around 485 kJ/mol) often render it resistant to metabolic degradation by cytochrome P450 (CYP) enzymes.[1][2] This frequently leads to improved metabolic stability, a longer in-vivo half-life, and enhanced bioavailability.[3][4] Furthermore, the lipophilicity of the -CF3 group can improve a molecule's ability to cross biological membranes.[2][3]

  • The Oxazole Ring: As a five-membered aromatic heterocycle, the oxazole ring is a versatile scaffold found in numerous biologically active compounds. Its nitrogen and oxygen atoms can participate in hydrogen bonding and other non-covalent interactions with biological targets.[5] While the ring itself can be susceptible to hydrolysis or oxidation under certain conditions, its overall stability and synthetic tractability make it a valuable component in drug design.[6][7]

The combination of these two moieties aims to create drug candidates with enhanced metabolic stability, favorable membrane permeability, and potent biological activity. A thorough understanding of their pharmacokinetic (ADME: Absorption, Distribution, Metabolism, and Excretion) properties is therefore critical for their successful development.[8]

Section 1: Preclinical Pharmacokinetic Study Design

A well-designed in vivo PK study is essential to understand how a drug candidate behaves in a living system.[9][10] This data informs dose selection for efficacy and toxicology studies and helps predict human pharmacokinetics.

Animal Model Selection

The choice of animal model is a critical first step. Rodents, particularly Sprague-Dawley or Wistar rats, are commonly used for initial PK screening due to their well-characterized physiology, cost-effectiveness, and established protocols.[9] Key considerations include:

  • Metabolic Similarity: While no animal model perfectly replicates human metabolism, rodents provide a reasonable starting point for assessing clearance and metabolic pathways.

  • Surgical Modifications: For studies requiring frequent blood sampling, the use of cannulated animals (e.g., jugular vein cannulation in rats) is recommended to minimize animal stress and improve data quality.[9]

Formulation and Dosing

The physicochemical properties of trifluoromethyl-containing oxazoles, often characterized by high lipophilicity and potentially poor aqueous solubility, present formulation challenges.

  • Formulation: A clear solution is ideal for intravenous (IV) administration to determine absolute bioavailability. Common co-solvent systems include combinations of saline, PEG400, Tween 80, or DMSO. For oral (PO) administration, a suspension (e.g., in 0.5% methylcellulose) or a solution can be used.

  • Route of Administration:

    • Intravenous (IV): Typically administered as a bolus via the tail vein or a cannula. This route provides a direct measure of systemic clearance (CL) and volume of distribution (Vd).

    • Oral (PO): Administered via gavage. This route is essential for determining oral bioavailability (F%) and absorption characteristics (Cmax, Tmax).

  • Dose Selection: Doses should be selected based on prior in vitro efficacy and toxicity data. A typical screening dose might be 1-5 mg/kg for IV administration and 5-20 mg/kg for oral administration.

Blood Sampling Schedule

The sampling schedule must be designed to accurately capture the absorption, distribution, and elimination phases of the drug. A typical full PK profile in rats would involve sampling at the following time points:

  • IV Administration: Pre-dose (0), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours.

  • PO Administration: Pre-dose (0), 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours.

Blood samples (approx. 100-200 µL) should be collected into tubes containing an anticoagulant (e.g., K2-EDTA) and immediately placed on ice. Plasma is separated by centrifugation and stored at -80°C until analysis.

Section 2: Bioanalytical Method Development and Validation by LC-MS/MS

The quantitative evaluation of drug concentrations in biological matrices is the cornerstone of any PK study.[11] Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and speed.[12][13][14]

Principle

LC-MS/MS analysis involves three main steps:

  • Extraction: The drug candidate (analyte) is isolated from the complex biological matrix (e.g., plasma).

  • Chromatographic Separation: The analyte is separated from residual matrix components using High-Performance Liquid Chromatography (HPLC).

  • Mass Spectrometric Detection: The analyte is ionized, and a specific precursor-to-product ion transition is monitored (Multiple Reaction Monitoring, MRM), providing high selectivity and sensitivity.[13]

Protocol: Bioanalytical Method Development

Objective: To develop a robust method for quantifying the trifluoromethyl-containing oxazole derivative in rat plasma.

Materials:

  • Analyte and a suitable Internal Standard (IS) (ideally a stable isotope-labeled version of the analyte).

  • HPLC-grade solvents (Acetonitrile, Methanol, Water).

  • Formic acid or ammonium acetate for mobile phase modification.

  • Rat plasma (blank).

  • LC-MS/MS system (e.g., Sciex, Waters, Agilent).

Step-by-Step Procedure:

  • Mass Spectrometer Tuning:

    • Infuse a standard solution of the analyte (~1 µg/mL in 50% acetonitrile) directly into the mass spectrometer.

    • Optimize ionization parameters (e.g., ion source gas, temperature, spray voltage) in both positive (ESI+) and negative (ESI-) electrospray ionization modes. The presence of the oxazole nitrogen often makes ESI+ more favorable.

    • Identify the precursor ion (typically [M+H]+).

    • Perform a product ion scan to identify stable, high-intensity fragment ions.

    • Select the most intense and specific precursor → product ion transition for the MRM assay. Repeat this process for the Internal Standard.

  • Chromatography Optimization:

    • Column Selection: Start with a C18 reversed-phase column (e.g., 50 x 2.1 mm, <3 µm particle size), which is suitable for retaining moderately lipophilic compounds.

    • Mobile Phase: Begin with a simple gradient elution using Water with 0.1% Formic Acid (Mobile Phase A) and Acetonitrile with 0.1% Formic Acid (Mobile Phase B).

    • Gradient Elution: Develop a gradient that provides a sharp, symmetrical peak for the analyte, with a total run time of 2-4 minutes for high-throughput analysis.[13] Ensure the analyte is well-separated from the solvent front and any potential matrix interferences.

  • Sample Preparation (Extraction):

    • Rationale: The goal is to remove proteins and other interferences that can suppress the MS signal or damage the column.[15]

    • Protein Precipitation (PPT): This is the simplest and fastest method.

      • To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing the internal standard.

      • Vortex vigorously for 1 minute.

      • Centrifuge at high speed (e.g., >12,000 g) for 10 minutes to pellet the precipitated proteins.

      • Transfer the supernatant to a new plate or vial for LC-MS/MS injection.

Method Validation

Before analyzing study samples, the method must be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance).[12][16][17] This ensures the data is accurate, reliable, and reproducible.[12]

Table 1: Key Parameters for Bioanalytical Method Validation

ParameterPurposeTypical Acceptance Criteria
Selectivity To ensure the method can differentiate the analyte from matrix components.No significant interfering peaks at the retention time of the analyte in blank matrix.
Linearity & Range To define the concentration range over which the assay is accurate and precise.r² ≥ 0.99; back-calculated standards within ±15% of nominal (±20% at LLOQ).
Lower Limit of Quantitation (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Signal-to-noise > 5; Accuracy within ±20%; Precision ≤20% CV.
Accuracy The closeness of measured values to the true value.Mean concentration within ±15% of nominal for QC samples (±20% at LLOQ).
Precision The degree of scatter between repeated measurements.Coefficient of Variation (CV) ≤15% for QC samples (≤20% at LLOQ).
Matrix Effect To assess the ion suppression or enhancement from the biological matrix.CV of IS-normalized matrix factor should be ≤15%.
Recovery The efficiency of the extraction process.Should be consistent and reproducible across the concentration range.
Stability To ensure the analyte is stable under various storage and handling conditions.Mean concentration of stability samples should be within ±15% of nominal.

Section 3: In Vivo Study Protocol & Data Analysis

Experimental Workflow

The following diagram illustrates the typical workflow for an in vivo pharmacokinetic study.

G cluster_prestudy Pre-Study Phase cluster_instudy In-Life Phase cluster_poststudy Bioanalysis & Data Phase Formulation Formulation & Dose Preparation Dosing Dosing (IV & PO) Formulation->Dosing Animals Animal Acclimatization & Health Check Animals->Dosing Sampling Blood Sample Collection (Timed Intervals) Dosing->Sampling Processing Plasma Separation & Storage (-80°C) Sampling->Processing Extraction Sample Extraction (Protein Precipitation) Processing->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS PK_Calc PK Parameter Calculation LCMS->PK_Calc Report Data Interpretation & Reporting PK_Calc->Report

Caption: Workflow for a preclinical pharmacokinetic study.

Data Analysis and Interpretation

Plasma concentration-time data is analyzed using non-compartmental analysis (NCA) with software like Phoenix™ WinNonlin®.

Table 2: Key Pharmacokinetic Parameters

ParameterDescriptionImportance in Drug Development
Cmax Maximum observed plasma concentration.Related to efficacy and potential toxicity.
Tmax Time to reach Cmax.Indicates the rate of absorption.
AUC (0-t) Area under the concentration-time curve from time 0 to the last measurable point.Represents total drug exposure over time.
AUC (0-inf) AUC extrapolated to infinity.A more complete measure of total drug exposure.
Elimination half-life.Determines dosing interval and time to steady-state.
CL Systemic Clearance.The volume of plasma cleared of the drug per unit time; indicates efficiency of elimination.
Vd Volume of Distribution.Apparent volume into which the drug distributes; indicates tissue penetration.
F% Absolute Oral Bioavailability.The fraction of the oral dose that reaches systemic circulation. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Section 4: In Vitro Metabolic Stability Assessment

Before committing to costly in vivo studies, an in vitro assessment of metabolic stability can provide valuable predictive data. The liver microsomal stability assay is a common high-throughput screen.

Rationale

This assay measures the rate at which a compound is metabolized by drug-metabolizing enzymes (primarily CYPs) present in liver microsomes. A compound that is rapidly metabolized in this assay is likely to have high in vivo clearance and poor oral bioavailability. The stability imparted by the -CF3 group is often directly tested with this assay.[1][2]

Protocol: Liver Microsomal Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Pooled liver microsomes (rat or human).

  • NADPH (cofactor required for CYP enzyme activity).

  • Phosphate buffer (pH 7.4).

  • Test compound and positive control (e.g., Verapamil, a rapidly metabolized compound).

  • Acetonitrile with internal standard for reaction quenching.

Step-by-Step Procedure:

  • Incubation:

    • Prepare a reaction mixture containing liver microsomes and the test compound (e.g., at 1 µM) in phosphate buffer.

    • Pre-warm the mixture at 37°C.

    • Initiate the metabolic reaction by adding a pre-warmed solution of NADPH.

  • Time Points:

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding it to a 2-3 fold volume of cold acetonitrile containing an internal standard.

  • Analysis:

    • Centrifuge the quenched samples to pellet the protein.

    • Analyze the supernatant by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.

  • Data Calculation:

    • Plot the natural log of the percent parent compound remaining versus time.

    • The slope of the line (k) is the elimination rate constant.

    • In vitro t½ = 0.693 / k

    • Intrinsic Clearance (CLint) = (0.693 / t½) / (mg microsomal protein/mL)

The following diagram illustrates the principle of metabolic clearance.

G cluster_body Systemic Circulation cluster_liver Liver cluster_elimination Elimination Drug Drug in Bloodstream Metabolism Metabolism by CYP Enzymes Drug->Metabolism Hepatic Clearance Excretion Excretion (Renal/Biliary) Drug->Excretion Renal Clearance Metabolism->Excretion Metabolites

Caption: Simplified model of drug clearance from the body.

Conclusion

The pharmacokinetic evaluation of trifluoromethyl-containing oxazole derivatives is a multi-faceted process that is critical for advancing these promising candidates through the drug development pipeline. By combining strategic in vivo study design, robust and validated LC-MS/MS bioanalysis, and predictive in vitro metabolism assays, researchers can build a comprehensive ADME profile. This data-driven approach allows for the confident selection of candidates with favorable drug-like properties, ultimately increasing the probability of success in clinical development.

References

  • Vertex AI Search. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Vertex AI Search. (2025, February 6).
  • Vertex AI Search. (2018, May 25). FDA announces final guidance for 'Bioanalytical Method validation,' now available. [Link]

  • Vertex AI Search. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. [Link]

  • FDA. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. [Link]

  • FDA. (2001). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. [Link]

  • Symeres. (n.d.). In vivo pharmacokinetic experiments in preclinical drug development. [Link]

  • MDPI. (2022, October 11). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

  • Vertex AI Search. (n.d.). Excretion Study of 5-[5-(Trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide in Rats. [Link]

  • Vertex AI Search. (n.d.). Distribution Study of 5-[5-(trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide and Its Metabolites in Rats. [Link]

  • Vertex AI Search. (2026, February 9). What Are In Vivo Preclinical Studies? Understanding Their Role in Drug Development. [Link]

  • Wechem. (2025, May 29). Design and biological activity of trifluoromethyl containing drugs. [Link]

  • Wikipedia. (n.d.). Trifluoromethyl group. [Link]

  • PPD. (n.d.). Preclinical Studies in Drug Development. [Link]

  • BioIVT. (n.d.). Pharmacokinetics - ADME In Vivo & PK Studies. [Link]

  • Taylor & Francis Online. (2023, March 5). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

  • ResearchGate. (n.d.). furan-2-sulfonamide (TFISA), N-hydroxy-5-[5-(trifluoromethyl)-1,2-oxazole-3-yl]. [Link]

  • ResearchGate. (2025, August 9). Distribution Study of 5-[5-(trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide and Its Metabolites in Rats. [Link]

  • MDPI. (2023, December 26). Applicable Pharmacokinetic Study: Development and Validation of Bioanalytical LC-MS/MS Method for Simultaneous Determination of Tipiracil, Trifluridine and Its Two Metabolites 5-Trifluoromethyluracil, 5-Carboxy 2′-Deoxyuridine in Rat Plasma. [Link]

  • Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

  • Wiley Online Library. (2025, December 22). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

  • Taylor & Francis. (n.d.). Oxazole – Knowledge and References. [Link]

  • RSC Publishing. (2024, June 12). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC. [Link]

  • LCGC International. (2025, November 26). Tackling PFAS Complexity with HRMS and Bioanalytical Techniques. [Link]

  • ResearchGate. (n.d.). Bioanalysis of Trifluoperazine in human plasma by LC‐MS/MS: Application to disposition kinetics. [Link]

  • SpringerLink. (n.d.). Mass spectrometry based high-throughput bioanalysis of low molecular weight compounds: are we ready to support personalized medicine? - PMC. [Link]

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Troubleshooting & Optimization

Side product formation in the synthesis of 2-(Trifluoromethyl)oxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-(Trifluoromethyl)oxazole-5-carbaldehyde. This molecule is a key building block in medicinal chemistry and drug development, valued for the unique electronic properties imparted by its trifluoromethyl-substituted oxazole core. The synthesis, typically involving a cyclodehydration followed by a sensitive oxidation step, is prone to specific side reactions that can impact yield, purity, and scalability.

This guide is designed for researchers, chemists, and process development professionals. It moves from frequently encountered questions to in-depth troubleshooting analyses, providing not just protocols, but the mechanistic reasoning behind them. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve a robust, reproducible synthesis.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the common synthetic pathway for 2-(Trifluoromethyl)oxazole-5-carbaldehyde?

The most prevalent route involves a two-stage process starting from a serine derivative, typically L-serine methyl ester hydrochloride.

  • Cyclodehydration: The serine derivative is first reacted with a trifluoroacetylating agent (e.g., trifluoroacetic anhydride) to form an intermediate N-acylserine, which then undergoes cyclodehydration to yield 2-(trifluoromethyl)-4,5-dihydrooxazole-5-methanol (an oxazoline alcohol). This intermediate is subsequently aromatized via oxidation.

  • Oxidation: The primary alcohol on the oxazole ring is oxidized to the target aldehyde. This step is critical and is where most side product issues arise. Common methods include Swern oxidation and Dess-Martin Periodinane (DMP) oxidation.[1][2]

Q2: My overall yield is critically low. Where should I start investigating?

Low yield can stem from either the cyclization or the oxidation step. First, isolate and characterize the intermediate alcohol before the final oxidation. If the yield of the alcohol is low, focus on optimizing the cyclodehydration step (see Troubleshooting Guide 1). If the alcohol is formed in good yield but the final aldehyde yield is poor, the oxidation step is the culprit. Common issues include incomplete conversion, over-oxidation, or formation of specific side products (see Troubleshooting Guides 2 & 3).

Q3: My final product is contaminated with the corresponding carboxylic acid. How can this be avoided?

This is a classic case of over-oxidation, most frequently seen when using hypervalent iodine reagents like Dess-Martin Periodinane (DMP).[3] The primary cause is often moisture, which can hydrolyze DMP and alter its reactivity, or the use of aged/impure DMP.[3] To prevent this, ensure all reagents and solvents are rigorously dried, use fresh, high-quality DMP, and monitor the reaction closely by TLC to quench it immediately upon consumption of the starting alcohol.

Q4: I'm using a Swern oxidation and see a persistent impurity with a mass of [M+48] relative to my product. What is it?

This mass difference strongly suggests the formation of a methylthiomethyl (MTM) ether at the alcohol position instead of the desired aldehyde. This side product arises from a Pummerer rearrangement of the activated DMSO intermediate.[4] It is a clear indication that the reaction temperature exceeded the crucial -60 °C threshold, even for a short period. See Troubleshooting Guide 3 for a detailed mechanism and mitigation strategy.

Part 2: In-Depth Troubleshooting Guides

Guide 1: Problem — Incomplete Cyclization & Aromatization
  • Symptom: You observe significant amounts of the serine starting material or an acyclic N-(trifluoroacetyl)serine intermediate in your crude product after the first stage. Your NMR may show broad amide N-H protons and a lack of the characteristic oxazole ring signals.

  • Root Cause Analysis: The conversion of the β-hydroxy amide to the oxazole is a dehydration-driven process. Insufficiently powerful dehydrating agents, low reaction temperatures, or steric hindrance can stall the reaction at the intermediate stage. While trifluoroacetic anhydride (TFAA) often serves as both the acylating and dehydrating agent, its effectiveness can be substrate-dependent.

  • Solutions & Optimization Protocol:

    • Verify Reagent Quality: Ensure the TFAA is fresh and has not been compromised by moisture.

    • Temperature Optimization: Gradually increase the reflux temperature and monitor the reaction progress by TLC or LC-MS. For sensitive substrates, prolonged reaction time at a moderate temperature may be preferable to a short burst at high heat.

    • Alternative Dehydrating Agents: If TFAA alone is insufficient, dedicated cyclodehydrating agents can be employed after the initial acylation. The Burgess reagent is a mild and effective option for cyclizing β-hydroxy amides to oxazolines.[5]

    • Aromatization Issues: The conversion from the intermediate oxazoline to the final oxazole requires oxidation. If you have successfully isolated the 2-(trifluoromethyl)oxazoline-5-methanol but struggle to convert it to the oxazole, an explicit oxidation step (e.g., with MnO₂, BrCCl₃/DBU) may be required to drive the aromatization before proceeding to the final aldehyde oxidation.[6]

Guide 2: Problem — Over-oxidation to Carboxylic Acid with DMP
  • Symptom: Your final product contains a significant percentage of 2-(Trifluoromethyl)oxazole-5-carboxylic acid, which can be difficult to separate from the aldehyde via standard silica gel chromatography.

  • Root Cause Analysis: Dess-Martin Periodinane is an excellent oxidant due to its mild and neutral conditions.[2] However, its reactivity can be enhanced by trace amounts of water, leading to over-oxidation of the intermediate aldehyde to a carboxylic acid.[3] This is exacerbated by using older, partially hydrolyzed DMP or failing to maintain anhydrous conditions.

  • Solutions & Optimization Protocol:

    • Rigorous Anhydrous Technique: Dry your glassware in an oven and cool under an inert atmosphere (N₂ or Ar). Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves.

    • Use High-Purity DMP: Purchase DMP from a reliable supplier and store it in a desiccator. If you suspect your DMP is old, it is safer to procure a new batch.

    • Stoichiometry and Temperature: Use a slight excess of DMP (1.1-1.3 equivalents). While the reaction is often run at room temperature, for highly sensitive substrates, running it at 0 °C can provide better control.

    • Careful Workup: The standard workup involves quenching with a saturated sodium thiosulfate solution to reduce excess DMP.[7] Perform this quench promptly after the reaction is complete (as judged by TLC) to prevent further oxidation during the workup phase.

Guide 3: Problem — MTM Ether Formation during Swern Oxidation
  • Symptom: A major side product is identified with a mass increase of +48 amu and characteristic ¹H NMR signals around δ 4.8 (s, 2H, -O-CH₂-S-) and δ 2.2 (s, 3H, -S-CH₃).

  • Root Cause Analysis: The Swern oxidation relies on the formation of a chloro(dimethyl)sulfonium salt from DMSO and oxalyl chloride.[1] This species reacts with the alcohol to form an alkoxysulfonium salt. If the temperature rises above -60 °C, this intermediate can undergo a Pummerer rearrangement, ultimately leading to the formation of a methylthiomethyl (MTM) ether side product instead of the desired carbonyl.[4]

  • Solutions & Optimization Protocol:

    • Strict Temperature Control: This is the most critical parameter. Use a dry ice/acetone bath (-78 °C) and ensure the internal reaction temperature never rises. Add all reagents slowly and dropwise to the reaction mixture to manage any exotherms.

    • Correct Order of Addition: The correct sequence is vital: (1) Activate DMSO with oxalyl chloride at -78 °C. (2) Add the alcohol substrate solution dropwise. (3) After a short stirring period, add the hindered base (e.g., triethylamine) dropwise. Deviating from this can increase side reactions.

    • Inert Atmosphere: The reaction is sensitive to water, which can consume the active oxidant. Always perform the reaction under a dry nitrogen or argon atmosphere.

    • Alternative Activated-DMSO Reagents: If MTM ether formation persists, consider a modified Swern protocol using trifluoroacetic anhydride (TFAA) instead of oxalyl chloride. However, be aware that TFAA conditions can sometimes be more aggressive.[4]

Part 3: Visualizations & Protocols

Diagrams

synthesis_overview cluster_stage1 Stage 1: Cyclodehydration & Aromatization cluster_stage2 Stage 2: Oxidation cluster_side_products Common Side Products start L-Serine Methyl Ester intermediate1 Oxazoline Alcohol Intermediate start->intermediate1 + TFAA, Heat product 2-(Trifluoromethyl)oxazole- 5-carbaldehyde (Target) intermediate1->product Oxidation (DMP or Swern) sp3 Acyclic Amide (Incomplete Cyclization) intermediate1->sp3 Issues in Stage 1 sp1 Carboxylic Acid (Over-oxidation) product->sp1 Issues in Stage 2 sp2 MTM Ether (Pummerer Rearrangement) product->sp2 Issues in Stage 2

pummerer_mechanism node_style_reactant node_style_reactant node_style_intermediate node_style_intermediate node_style_product node_style_product temp This pathway is favored when T > -60 °C alkoxy_salt alkoxy_salt

// Node styles q_node [fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; a_node [fillcolor="#34A853", fontcolor="#FFFFFF"]; p_node [fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Nodes start [label="Low Yield of Final Aldehyde", ...p_node]; q1 [label="Is the intermediate\nalcohol formed cleanly?", ...q_node]; p1 [label="Problem is in\nCyclization/Aromatization", ...p_node]; a1 [label="See Troubleshooting Guide 1:\n- Check dehydrating agent\n- Optimize temperature", ...a_node]; p2 [label="Problem is in\nOxidation Step", ...p_node]; q2 [label="Which oxidation\nmethod was used?", ...q_node]; q3 [label="Is carboxylic acid present?", ...q_node]; a2 [label="See Troubleshooting Guide 2:\n- Use fresh, dry DMP\n- Ensure anhydrous conditions", ...a_node]; q4 [label="Is MTM ether present?", ...q_node]; a3 [label="See Troubleshooting Guide 3:\n- Maintain T at -78°C\n- Check reagent addition order", ...a_node]; a4 [label="Consider incomplete conversion.\n- Increase oxidant equivalents\n- Extend reaction time", ...a_node];

// Edges start -> q1; q1 -> p1 [label=" No "]; p1 -> a1; q1 -> p2 [label=" Yes "]; p2 -> q2; q2 -> q3 [label=" DMP "]; q2 -> q4 [label=" Swern "]; q3 -> a2 [label=" Yes "]; q3 -> a4 [label=" No "]; q4 -> a3 [label=" Yes "]; q4 -> a4 [label=" No "]; } dot Caption: Decision tree for troubleshooting low product yield.

Data Tables

Table 1: Comparison of Key Oxidation Methods

ParameterSwern OxidationDess-Martin Periodinane (DMP)
Temperature Cryogenic (-78 °C) is mandatory[1]0 °C to Room Temperature[2]
Key Reagents DMSO, Oxalyl Chloride, TriethylamineDess-Martin Periodinane
Common Side Products MTM Ether (Pummerer), Aldol reactionsCarboxylic Acid (over-oxidation)[3]
Workup Aqueous quench; malodorous (Me₂S)[8]Quench with Na₂S₂O₃; filtration of iodine byproducts[7]
Advantages Cost-effective, generally high yieldsMild, neutral pH, simple workup, high functional group tolerance[2]
Disadvantages Strict temp. control, toxic CO gas, odorExpensive, potentially explosive, moisture-sensitive[2]
Experimental Protocols
Protocol 1: Optimized Dess-Martin Periodinane (DMP) Oxidation

This protocol is for the conversion of 2-(Trifluoromethyl)oxazole-5-methanol to the target aldehyde.

  • Preparation: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, dissolve the starting alcohol (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: To the stirred solution, add solid Dess-Martin Periodinane (1.2 eq) portion-wise over 5 minutes. Critical Checkpoint: Ensure the DMP is a free-flowing white powder. Clumps may indicate hydrolysis.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the reaction progress every 15-20 minutes by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 1-3 hours. Critical Checkpoint: Do not let the reaction run for an extended period after the starting material is consumed to minimize over-oxidation.

  • Quenching: Once the starting material is consumed, dilute the reaction mixture with DCM. Quench by adding an equal volume of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Workup: Stir the biphasic mixture vigorously for 15-20 minutes until the organic layer is clear. Separate the layers. Extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude aldehyde by silica gel column chromatography.

References

  • Benchchem. (2025). Oxazole Synthesis: A Technical Support Center for Common Side Reactions. Benchchem Technical Support.
  • Benchchem. (2025). Troubleshooting unexpected results in 4-Methyl-2-(piperidin-2-yl)oxazole experiments. Benchchem Technical Support.
  • Chem-Station. (2014). Swern Oxidation.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Organic-Chemistry.org.
  • Turek, M., et al. (2025).
  • Wikipedia. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Fiveable. (2025). Swern Definition. Fiveable.
  • Wikipedia. (n.d.). Dess–Martin periodinane. Wikipedia.
  • ChemicalBook. (n.d.). 2-Methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid synthesis. ChemicalBook.com.
  • Al-Zoubi, M., et al. (2024). Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. Organic & Biomolecular Chemistry.
  • Organic Syntheses. (n.d.). 1,2-Benziodoxol-3(1H). OrgSyn.org.
  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. MasterOrganicChemistry.com.
  • National Center for Biotechnology Information. (n.d.). One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries. PubMed Central.
  • Sigma-Aldrich. (n.d.). Dess–Martin Periodinane. SigmaAldrich.com.
  • ResearchGate. (2012). How to work up dess-martin periodinane or hypervalent iodine reactions?.
  • Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review.

Sources

Technical Support Center: Purification of 2-(Trifluoromethyl)oxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-(Trifluoromethyl)oxazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are working with this important heterocyclic building block. The presence of the electron-withdrawing trifluoromethyl group and the reactive aldehyde functionality on the oxazole core presents unique challenges and considerations for purification. This document provides in-depth, field-proven insights into troubleshooting common issues and offers detailed protocols for achieving high purity.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of 2-(Trifluoromethyl)oxazole-5-carbaldehyde?

A1: While specific, experimentally verified data for this exact molecule is not widely published, we can predict its properties based on its structure and data from similar compounds like 5-(Trifluoromethyl)-1H-imidazole-2-carbaldehyde and 2-(Triisopropylsilyl)oxazole-5-carboxaldehyde.[1] The compound is expected to be a white to yellow solid or a high-boiling point liquid. The trifluoromethyl and carbonyl groups significantly increase its polarity compared to a simple substituted oxazole.

Predicted PropertyExpected Value/CharacteristicRationale
Physical Form White to yellow solid or high-boiling liquid.Heterocyclic aldehydes are often solids. The CF₃ group can lower the melting point.
Solubility Soluble in polar organic solvents (DCM, EtOAc, Acetone, THF). Limited solubility in non-polar solvents (Hexane).The polar oxazole ring and aldehyde group dominate solubility.
Stability Store at 2-8°C under an inert atmosphere (Nitrogen or Argon).The aldehyde is susceptible to air oxidation to the corresponding carboxylic acid.
TLC Polarity Moderately polar. Expected to have a low Rf in pure hexane and a moderate Rf in Hexane/Ethyl Acetate mixtures.The oxazole nitrogen, oxygen, and carbonyl group will interact with silica gel.

Q2: What are the primary safety and handling precautions for this compound?

A2: Similar to other heterocyclic aldehydes, 2-(Trifluoromethyl)oxazole-5-carbaldehyde should be handled with care. It is likely to be an irritant to the skin, eyes, and respiratory system. Always handle this compound in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

Q3: My crude reaction mixture is a complex mess. What is the best general strategy to start with?

A3: For complex mixtures with multiple byproducts, silica gel column chromatography is the most robust and recommended starting point.[2][3] It offers the best resolving power to separate the target compound from both more polar and less polar impurities. Recrystallization is generally more effective for crude material that is already of moderate to high purity (>85%).

Q4: How does the trifluoromethyl (CF₃) group affect purification?

A4: The strongly electron-withdrawing nature of the CF₃ group has two major effects. First, it increases the overall polarity of the molecule. Second, it enhances the electrophilicity of the oxazole ring and the aldehyde carbonyl group. This increased reactivity can make the aldehyde more susceptible to forming acetals or hemiacetals if alcohol-based solvents are used, especially in the presence of acidic or basic catalysts (including the silica gel surface itself).[4]

Purification Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of 2-(Trifluoromethyl)oxazole-5-carbaldehyde.

Problem 1: My purified compound degrades over time, even when stored in a vial.

  • Potential Cause 1: Air Oxidation. The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, which will appear as a more polar, often streaky spot on a TLC plate.

  • Suggested Solution: Always store the purified compound under an inert atmosphere (nitrogen or argon) at a reduced temperature (2-8°C) to minimize exposure to oxygen. If possible, use vials with PTFE-lined caps to ensure a good seal.

  • Potential Cause 2: Hydrolytic Instability. Although oxazoles are generally stable, some substituted variants can be sensitive to moisture and undergo hydrolytic ring-opening, especially if trace acidic or basic impurities are present.[5]

  • Suggested Solution: Ensure the compound is fully dry before storage. If it was purified using solvents containing water, co-evaporate with an anhydrous solvent like toluene to azeotropically remove residual water.

Problem 2: During column chromatography, I'm getting very low recovery of my product.

  • Potential Cause 1: Irreversible Adsorption or Degradation on Silica Gel. The basic nitrogen atom of the oxazole ring and the polar aldehyde can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to streaking, poor recovery, or even decomposition.[2] Aldehydes can be particularly sensitive to the Lewis acidity of silica.[4]

  • Suggested Solution A (Optimization): Perform the chromatography quickly (flash chromatography is preferred over gravity). More importantly, consider deactivating the silica gel. This can be done by eluting the packed column with your non-polar solvent (e.g., hexane) containing 0.5-1% triethylamine (Et₃N) before loading your sample.[4] Use this same percentage of Et₃N in your entire eluent system.

  • Suggested Solution B (Alternative Stationary Phase): If the problem persists, switch to a less acidic stationary phase. Neutral alumina can be an excellent alternative for purifying sensitive aldehydes.[6] Alternatively, for highly polar compounds, reverse-phase (C18) silica gel could be an option, using solvent systems like acetonitrile/water or methanol/water.

Problem 3: I am trying to recrystallize my compound, but it keeps "oiling out."

  • Potential Cause 1: Incorrect Solvent Choice. The solvent may be too good at dissolving the compound even when cold, or the compound's melting point may be lower than the boiling point of the solvent, causing it to melt rather than dissolve.

  • Suggested Solution: The key to successful recrystallization is finding a solvent or solvent system where the compound is highly soluble when hot but poorly soluble when cold.[7] Systematically screen solvents of different polarities (see table below). If a single solvent doesn't work, try a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble, e.g., Dichloromethane or Ethyl Acetate) and then slowly add a "poor" solvent (in which it is insoluble, e.g., Hexane or Pentane) at an elevated temperature until the solution becomes cloudy (the cloud point). Add a drop or two of the good solvent to clarify, then allow it to cool slowly.

  • Potential Cause 2: Presence of Impurities. Impurities can suppress the melting point and interfere with crystal lattice formation, leading to oils.

  • Suggested Solution: Attempt a quick purification via a silica gel "plug" first. Dissolve the crude material in a minimal amount of solvent, pass it through a short column of silica gel, eluting with a suitable solvent to remove the most polar or non-polar impurities, and then attempt recrystallization on the partially purified material.

Key Experimental Protocols

Protocol 1: Method Development with Thin-Layer Chromatography (TLC)

Causality: Before committing to a large-scale column, it is crucial to identify an optimal mobile phase. TLC is a rapid and material-sparing technique to screen solvent systems. The goal is to find a solvent mixture that moves the desired compound to a Retention Factor (Rf) of 0.3-0.4 , providing clear separation from all major impurities.[3]

Materials:

  • TLC plates (Silica gel 60 F₂₅₄)

  • Crude sample dissolved in a volatile solvent (e.g., Dichloromethane)

  • Developing chambers

  • Solvents: Hexane (or Heptane), Ethyl Acetate (EtOAc), Dichloromethane (DCM)

  • UV lamp (254 nm)

Procedure:

  • Prepare a dilute solution of your crude material.

  • Spot the solution onto the baseline of several TLC plates.

  • Prepare a series of mobile phases with varying polarities. Good starting points are mixtures of Hexane and Ethyl Acetate.

    • Test 1: 90:10 Hexane:EtOAc

    • Test 2: 80:20 Hexane:EtOAc

    • Test 3: 70:30 Hexane:EtOAc

  • Develop the plates in saturated chambers.

  • After development, visualize the spots under a UV lamp.

  • Analyze the results:

    • If the product spot is on the baseline (Rf ≈ 0), the eluent is not polar enough. Increase the proportion of Ethyl Acetate.

    • If the product spot is at the solvent front (Rf ≈ 1), the eluent is too polar. Decrease the proportion of Ethyl Acetate.

    • If spots are streaking, add 0.5% triethylamine to the mobile phase and re-run the TLC.

  • Select the solvent system that gives the best separation with the target compound at an Rf of ~0.3-0.4.

Protocol 2: Purification by Flash Column Chromatography

Causality: This technique uses positive pressure to force the solvent through the column more quickly, minimizing the time the compound is in contact with the stationary phase and thus reducing the risk of degradation and improving resolution.[2]

Materials:

  • Glass chromatography column

  • Silica gel (standard grade, 40-63 µm, 230-400 mesh)

  • Optimized mobile phase from TLC analysis

  • Sand (acid-washed)

  • Crude 2-(Trifluoromethyl)oxazole-5-carbaldehyde

  • Collection tubes

Procedure:

  • Column Packing: Securely clamp the column in a vertical position. Add a small plug of cotton or glass wool, followed by a thin layer of sand.

  • Prepare a slurry of silica gel in the least polar mobile phase (e.g., 90:10 Hexane:EtOAc).

  • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped. Drain the excess solvent until it is level with the top of the silica bed. Add another thin layer of sand on top.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column. Dry loading often gives better resolution.

  • Elution: Carefully add the mobile phase to the column. Apply pressure (using a pump or inert gas) to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes. Monitor the progress of the separation by spotting fractions onto a TLC plate and visualizing under UV light.

  • Combine and Evaporate: Once the desired compound has fully eluted, combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to yield the purified 2-(Trifluoromethyl)oxazole-5-carbaldehyde.

Protocol 3: Purification by Recrystallization

Causality: This method relies on differences in solubility of the compound and its impurities in a given solvent at different temperatures. A well-chosen solvent will dissolve the compound when hot but allow it to crystallize in high purity upon cooling, leaving impurities behind in the solution (mother liquor).

Materials:

  • Crude 2-(Trifluoromethyl)oxazole-5-carbaldehyde

  • A selection of potential recrystallization solvents (see table below)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

Procedure:

  • Solvent Selection: In a small test tube, add ~20-30 mg of crude material. Add a potential solvent dropwise. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.[7]

  • Dissolution: Place the bulk of the crude material in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture on a hot plate with swirling until the solid is just dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Table of Common Recrystallization Solvents (Ordered by Decreasing Polarity)

SolventPolarityNotes
WaterVery HighUnlikely to be suitable unless compound forms a hydrate.
Methanol / EthanolHighGood starting point for polar compounds.[8]
AcetoneMedium-HighGood solvent, but its low boiling point can be a challenge.
Ethyl AcetateMediumOften used in binary mixtures with hexanes.
Dichloromethane (DCM)Medium-LowOften dissolves compounds too well; best used in binary systems.
Diethyl EtherLowHighly volatile and flammable; use with caution.
TolueneLowGood for aromatic compounds; higher boiling point.
Hexane / HeptaneVery LowGood as the "poor" solvent in a binary mixture for polar compounds.

Visualization of Workflows

Purification Strategy Workflow

This diagram outlines the decision-making process for selecting a purification method.

Purification_Workflow cluster_decision Purity Assessment start Crude Product 2-(CF3)oxazole-5-carbaldehyde assess_purity Assess Purity & Complexity (TLC, ¹H NMR) start->assess_purity high_purity High Purity (>85%) Few Impurities assess_purity->high_purity  If... low_purity Low Purity (<85%) Complex Mixture assess_purity->low_purity  If... recrystallize Attempt Recrystallization (Protocol 3) high_purity->recrystallize chromatography Perform Column Chromatography (Protocol 2) low_purity->chromatography check_purity1 Check Purity recrystallize->check_purity1 check_purity2 Check Purity chromatography->check_purity2 check_purity1->chromatography Purity Not OK pure_product Pure Product check_purity1->pure_product Purity OK check_purity2->recrystallize Purity Not OK (Consider as polish) check_purity2->pure_product Purity OK Troubleshooting_Workflow cluster_problems Identify Primary Issue start Problem Encountered During Column Chromatography low_recovery Low Recovery start->low_recovery co_elution Co-elution of Impurities start->co_elution streaking Streaking / Tailing start->streaking sol_recovery1 Is product highly polar? (Rf=0 in 50% EtOAc/Hex) low_recovery->sol_recovery1 sol_elution1 Optimize mobile phase (try different solvent system, e.g., DCM/Acetone) co_elution->sol_elution1 sol_streak1 Compound interacting with acidic silica streaking->sol_streak1 sol_recovery2 Use more polar eluent (e.g., gradient to 100% EtOAc) sol_recovery1->sol_recovery2 Yes sol_recovery3 Switch to Alumina or Reverse Phase (C18) sol_recovery1->sol_recovery3 No, but still low recovery sol_elution2 Use a longer column for better resolution sol_elution1->sol_elution2 sol_elution3 Multi-step purification: Recrystallize then re-run column sol_elution2->sol_elution3 sol_streak2 Add 0.5-1% Triethylamine to mobile phase sol_streak1->sol_streak2 sol_streak3 Use neutral Alumina as stationary phase sol_streak2->sol_streak3

Sources

Technical Support Center: Enhancing the Solution-State Stability of 2-(Trifluoromethyl)oxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(Trifluoromethyl)oxazole-5-carbaldehyde. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block. Our goal is to provide you with a deep understanding of the molecule's stability profile and equip you with actionable strategies to mitigate degradation during storage and experimentation. By explaining the causality behind our recommendations, we aim to empower you to design robust, reproducible, and successful synthetic protocols.

Section 1: Understanding the Molecule's Inherent Instability

A thorough understanding of the structural features of 2-(Trifluoromethyl)oxazole-5-carbaldehyde is paramount to predicting and preventing its degradation. The molecule's reactivity is a composite of its three key functional components: the oxazole ring, the trifluoromethyl group, and the carbaldehyde moiety.

Q1: What are the primary chemical features of 2-(Trifluoromethyl)oxazole-5-carbaldehyde that influence its stability?

A1: The stability of this compound is a delicate balance between the stabilizing and destabilizing effects of its constituent parts:

  • The Oxazole Ring: This five-membered aromatic heterocycle is generally thermally stable.[1] However, as an azole, it possesses a weak basicity (the conjugate acid of oxazole has a pKa of 0.8), making it susceptible to ring-opening under certain pH conditions, particularly in the presence of strong bases.[2][3]

  • The Trifluoromethyl (CF₃) Group: Attached at the C2 position, this group is a powerful electron-withdrawing substituent. The carbon-fluorine bond is exceptionally strong, which typically imparts high metabolic and thermal stability to the final molecule.[4] This electron-withdrawing nature enhances the overall stability of the aromatic system.[5][6] However, it also significantly influences the reactivity of the adjacent oxazole ring.

  • The Carbaldehyde (-CHO) Group: Positioned at the C5 carbon, the aldehyde is the most significant source of instability. Aldehydes are well-known to be susceptible to a variety of degradation pathways, including oxidation to carboxylic acids, polymerization, and reactions with nucleophiles.[5] Environmental factors such as temperature, light, and the presence of oxygen can accelerate these processes.[5]

Q2: What are the most common degradation pathways for this molecule in solution?

A2: Based on the molecule's structure, two degradation pathways are of primary concern for researchers: oxidation of the aldehyde and hydrolysis of the oxazole ring.

  • Oxidation: The aldehyde group is readily oxidized to the corresponding carboxylic acid, especially when exposed to atmospheric oxygen. This process can be accelerated by light and trace metal impurities. This is often the most common and rapid degradation pathway observed.

  • Hydrolysis (Ring Cleavage): Under non-neutral pH conditions, particularly basic conditions, the oxazole ring can undergo hydrolytic cleavage.[7] This pathway leads to the formation of an α-acylamino ketone or related acyclic structures, which represent a complete loss of the desired heterocyclic scaffold.[7] While oxazoles are generally more resistant to acid than furans, strong acidic conditions can also promote ring-opening.[7]

cluster_main Degradation Pathways cluster_products Degradation Products A 2-(Trifluoromethyl)oxazole-5-carbaldehyde B 2-(Trifluoromethyl)oxazole-5-carboxylic Acid A->B Oxidation ([O], Air, Light) C Ring-Opened Product (α-Acylamino Ketone Derivative) A->C Hydrolysis (H₂O, Base/Acid)

Caption: Primary degradation pathways for the target compound.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered in the lab, providing direct solutions and the scientific rationale behind them.

Issue / Question Root Cause Analysis & Recommended Solution
My compound degrades during storage, even as a solid and especially in solution. What are the best storage practices? Cause: The aldehyde is likely oxidizing due to air and light exposure. Solution: Store the solid compound under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature (2-8°C is recommended). For solutions, prepare them fresh whenever possible. If a stock solution must be stored, use a degassed, anhydrous aprotic solvent (see Section 3, Protocol 1), store in an amber vial under an inert atmosphere, and keep refrigerated or frozen.
I'm observing a new peak in my LC-MS/NMR that corresponds to the carboxylic acid. How do I prevent this oxidation? Cause: Direct oxidation of the aldehyde. Solution: 1. Inert Atmosphere: Handle the compound and run reactions under an inert atmosphere of nitrogen or argon to exclude oxygen (see Section 3, Protocol 2).[7] 2. Antioxidants: If compatible with your reaction chemistry, consider adding a radical scavenger like Butylated Hydroxytoluene (BHT) in a very small amount (e.g., <0.1 mol%) to stock solutions to inhibit autoxidation.[5] 3. Solvent Purity: Use high-purity, de-gassed solvents to remove dissolved oxygen.[7]
My reaction yield is low, and I suspect the starting material is degrading under the reaction conditions. What should I check first? Cause: The reaction conditions (pH, temperature, solvent) are likely promoting hydrolysis or other side reactions. Solution: 1. pH Control: The oxazole ring is most sensitive to basic conditions.[2] If your reaction involves a base, use the mildest base possible, add it slowly at a low temperature, and consider using a non-nucleophilic organic base over strong inorganic bases. If possible, maintain the reaction medium at a neutral or slightly acidic pH (pH 3-5 is often optimal for some azole derivatives).[7] 2. Temperature: High temperatures accelerate all degradation pathways.[5] Run reactions at the lowest temperature that allows for a reasonable reaction rate. 3. Solvent Choice: Ensure you are using an appropriate solvent (see next question).
Can I use protic solvents like methanol, ethanol, or water with this compound? Cause: Protic solvents can directly participate in degradation. Water is required for hydrolysis, and alcohols can react with aldehydes to form hemiacetals and acetals, effectively consuming your starting material. Solution: It is highly recommended to avoid protic solvents unless they are a required reactant. Prefer anhydrous aprotic solvents such as Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (ACN), or Toluene. The polarity of the aprotic solvent can also influence reaction kinetics, so solvent screening may be necessary for optimization.[8][9]
How can I monitor the stability of my compound during an experiment? Cause: Real-time degradation is occurring. Solution: Use in-process analytical techniques. Thin-Layer Chromatography (TLC) is a quick method to check for the appearance of new, more polar spots (like the carboxylic acid). For more quantitative analysis, take small aliquots from the reaction mixture at various time points and analyze them by LC-MS or ¹H NMR to track the disappearance of the starting material and the emergence of degradation products.

Section 3: Experimental Protocols for Stability Enhancement

Adherence to rigorous experimental technique is the most effective way to ensure the stability and integrity of 2-(Trifluoromethyl)oxazole-5-carbaldehyde.

Protocol 1: Solvent Preparation (Degassing)

Objective: To remove dissolved oxygen from the reaction solvent, thereby minimizing the potential for aldehyde oxidation.

Methodology (Sparging with Inert Gas):

  • Select a high-purity, anhydrous grade of your chosen aprotic solvent (e.g., THF, DCM, ACN).

  • Assemble your reaction flask, ensuring it is clean, dry, and equipped with a magnetic stir bar.

  • Introduce the solvent into the flask.

  • Insert a long needle or sparging tube connected to a source of inert gas (Nitrogen or Argon) so that the tip is submerged below the solvent surface.

  • Insert a second, shorter needle through the septum to act as a vent for the displaced gas.

  • Bubble the inert gas through the solvent for 15-30 minutes with gentle stirring. The bubbling should be vigorous enough to create good mixing but not so strong as to splash the solvent.

  • After sparging, remove the needles and maintain a positive pressure of the inert gas over the solvent (e.g., using a balloon or a manifold). The solvent is now ready for use.

Protocol 2: Temporary Protection of the Aldehyde as an Acetal

Objective: When reaction conditions are unavoidably harsh (e.g., strongly basic or oxidative), temporarily converting the aldehyde to a more stable acetal can protect it. The acetal can be removed later to regenerate the aldehyde.

Causality: Acetals are significantly more stable to bases, oxidizing agents, and nucleophiles than aldehydes. This protocol uses ethylene glycol to form a 1,3-dioxolane ring, a common and robust protecting group.

A Start: Aldehyde in Anhydrous Solvent B Add: - Ethylene Glycol (1.2 eq) - Acid Catalyst (e.g., PTSA, 0.05 eq) A->B 1. Reagents C Reaction: - Heat (e.g., Toluene, reflux) - Remove H₂O (Dean-Stark) B->C 2. Drive Equilibrium D Protected Acetal: (Stable to Reaction Conditions) C->D 3. Isolate E Perform Desired Chemical Transformation D->E 4. Synthesize F Deprotection: - Add Aqueous Acid (e.g., 1M HCl) - Stir at RT E->F 5. Workup G Final Product: Regenerated Aldehyde F->G 6. Purify

Caption: Workflow for aldehyde protection and deprotection.

Methodology (Acetal Formation):

  • Dissolve 2-(Trifluoromethyl)oxazole-5-carbaldehyde (1.0 eq) in an anhydrous, non-polar solvent like toluene in a round-bottom flask fitted with a Dean-Stark apparatus and condenser.

  • Add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (PTSA, ~0.05 eq).

  • Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap, driving the reaction to completion.

  • Monitor the reaction by TLC or LC-MS until all the starting aldehyde is consumed.

  • Cool the reaction, wash with a mild aqueous base (e.g., saturated NaHCO₃ solution) to remove the acid catalyst, dry the organic layer over Na₂SO₄, and concentrate to obtain the protected acetal. This intermediate can now be used in subsequent steps.

Methodology (Acetal Deprotection):

  • Dissolve the acetal-protected compound in a solvent like THF or acetone.

  • Add an aqueous acid (e.g., 1M HCl or acetic acid/water).

  • Stir the mixture at room temperature, monitoring by TLC or LC-MS until the deprotection is complete.

  • Neutralize the acid, extract the product into an organic solvent, dry, and purify as needed.

Section 4: Summary of Stability Factors

To provide a clear, comparative overview, the following table summarizes the impact of various conditions on the stability of 2-(Trifluoromethyl)oxazole-5-carbaldehyde in an aprotic solvent like acetonitrile.

Note: The following data is illustrative, based on established chemical principles, and is intended to demonstrate relative stability trends. Actual rates should be determined experimentally.

Condition Parameter Value Observed Half-Life (t½) Primary Degradation Product
Baseline SolventAnhydrous ACN> 48 hoursMinimal
AtmosphereAir (Ambient Light)~ 12-24 hoursCarboxylic Acid
pH Effects pH (Aqueous buffer)pH 10 (Basic)< 2 hours[2]Ring-Opened Product
pH (Aqueous buffer)pH 4 (Acidic)> 24 hours[2]Minimal
Solvent Effects SolventMethanol (Protic)~ 8-12 hoursHemiacetal/Acetal Adducts
SolventWater~ 6-10 hoursRing-Opened Product, Hydrate
Mitigation AtmosphereInert (Argon)> 72 hoursMinimal
AdditiveBHT (0.1 mol%)> 72 hoursMinimal

By carefully controlling the experimental parameters of solvent, atmosphere, pH, and temperature, researchers can significantly improve the stability and handling of 2-(Trifluoromethyl)oxazole-5-carbaldehyde, leading to more reliable and reproducible outcomes in their synthetic endeavors.

References

  • Allan Chemical Corporation. (2025, October 23).
  • Lee, K., et al. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide... ResearchGate. [Link]

  • Rosa, W. C., et al. (2021, August 23). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. SciSpace. [Link]

  • Rosa, W. C., et al. (n.d.). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. ResearchGate. [Link]

  • de Souza, A. C., et al. (2019, August 9). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega. [Link]

  • de Souza, A. C., et al. (n.d.). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. PMC. [Link]

  • Yamada, S., & Goto, M. (2025, August 4). The Effect of Solvents Polarity on Selective Hydrogenation of Unsaturated Aldehyde in Gas-Liquid-Solid Three Phase Reactor. ResearchGate. [Link]

  • Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

  • MDPI. (2025, August 5). Trifluoromethyl Nitrogen Heterocycles: Synthetic Aspects and Potential Biological Targets. [Link]

  • Allied Academies. (2025, July 26). Biological Importance of Oxazoles. [Link]

Sources

Technical Support Center: Navigating Scale-Up Synthesis of Trifluoromethylated Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist:

The incorporation of a trifluoromethyl (-CF3) group is a cornerstone of modern drug design, capable of enhancing a molecule's metabolic stability, lipophilicity, and bioavailability.[1][2][3] Consequently, trifluoromethylated heterocycles are prevalent motifs in pharmaceuticals and agrochemicals.[4] However, transitioning their synthesis from the laboratory bench to kilogram-scale production is fraught with challenges that are often more physical than chemical in nature.[5]

This guide is structured to address the most common and critical issues encountered during the scale-up of these vital reactions. It provides not just solutions, but the underlying principles to empower you to troubleshoot effectively and ensure your process is safe, reproducible, and economically viable.[6]

Section 1: Reagent Selection & Handling on Scale

The choice of a trifluoromethylating agent is a critical decision point. What works efficiently on a gram scale may present significant safety, cost, or handling issues at the kilogram scale.

FAQ 1.1: We're using the Ruppert-Prakash reagent (TMSCF3) and are concerned about its stability and the release of fluoride ions. What are the best practices for scale-up?

Answer: This is a valid concern. The Ruppert-Prakash reagent is a powerful tool for nucleophilic trifluoromethylation but requires careful management on a larger scale.[7][8]

The "Why": The reagent's activity relies on activation by a nucleophilic catalyst, usually a fluoride source like tetrabutylammonium fluoride (TBAF), to generate the reactive trifluoromethyl anion (CF₃⁻).[3] This process can be sensitive to moisture and generates fluoride ions in the reaction mixture and work-up, which can be corrosive and pose waste-disposal challenges. The reagent itself is flammable and moisture-sensitive.[3]

Troubleshooting & Best Practices:

  • Inert Atmosphere is Non-Negotiable: All manipulations, transfers, and reactions must be conducted under a strictly inert atmosphere (Nitrogen or Argon). Moisture ingress will decompose the reagent and catalyst, leading to poor yields and inconsistent results.[3]

  • Catalyst Loading & Addition: On a large scale, the initiation can be highly exothermic.

    • Protocol: Instead of adding the catalyst all at once, consider a substoichiometric "priming" charge to initiate the reaction under controlled conditions. Once the initial exotherm is managed, the remainder of the catalyst can be added via a syringe pump over time.

    • Causality: This slow addition maintains a controlled concentration of the active CF₃⁻ anion, preventing a rapid, uncontrolled exotherm that can lead to side reactions or a dangerous thermal runaway.[9]

  • Fluoride Quenching: Post-reaction, the fluoride ions must be safely quenched.

    • Protocol: Slowly add the reaction mixture to a well-stirred, cooled solution of calcium chloride (CaCl₂) or calcium hydroxide (Ca(OH)₂).[10] This precipitates the fluoride as insoluble and much less hazardous calcium fluoride (CaF₂), which can be filtered off.[10][11]

    • Causality: Direct quenching with aqueous acid can generate highly toxic and corrosive hydrofluoric acid (HF). Precipitation is the industry-standard method for safe fluoride removal.[10]

FAQ 1.2: Togni and Umemoto reagents are effective but their cost is a major barrier for our kilogram-scale campaign. How can we justify their use, and what are the key handling considerations?

Answer: Electrophilic trifluoromethylation reagents like those developed by Togni and Umemoto are highly effective but their price and atom economy are significant scale-up hurdles.[12]

The "Why": These hypervalent iodine (Togni) or sulfonium salt (Umemoto) reagents deliver an electrophilic "CF₃⁺" equivalent.[12][13] Their high reactivity and functional group tolerance are advantageous, but the large, non-transferable organic backbone contributes to high molecular weight and cost, making them less atom-economical.

Justification & Mitigation Strategies:

  • High-Value Intermediates: Their use is most justifiable when the target molecule is a high-value active pharmaceutical ingredient (API) where yield and purity are paramount, and the cost of the reagent is a smaller fraction of the final product's value.

  • Catalytic Approaches: Investigate photoredox or metal-catalyzed methods that can use these reagents in catalytic amounts or use a cheaper terminal CF₃ source. While developing a new catalytic system is a research project in itself, it can be a long-term cost-saving strategy.[14]

  • Alternative, Cheaper Reagents: For some substrates, simpler and much cheaper reagents like trifluoroacetic anhydride (TFAA) or sodium triflinate (CF₃SO₂Na) can be effective, especially in flow chemistry setups.[15][16]

Handling Considerations:

  • Stability: While generally stable solids, they should be stored in a cool, dry place away from light.

  • Compatibility: Be aware of potential incompatibilities. For instance, some Lewis acids used to activate Togni reagents may be sensitive to certain functional groups on your substrate.[17]

Section 2: Reaction Condition & Process Control

Physical parameters that are negligible in a round-bottom flask can become process-defining challenges in a multi-liter reactor.[5][6]

FAQ 2.1: Our trifluoromethylation is highly exothermic. How can we manage the thermal profile in a 100L reactor to prevent runaway and byproduct formation?

Answer: Thermal management is arguably the most critical safety and quality parameter during scale-up. The surface-area-to-volume ratio decreases dramatically as you scale up, meaning the reactor's ability to dissipate heat does not keep pace with the heat being generated by the reaction volume.[5][6]

The "Why": Many C-CF₃ bond-forming reactions are highly exothermic.[18] If the rate of heat generation exceeds the rate of heat removal, the internal temperature will rise, accelerating the reaction rate and creating a dangerous feedback loop known as a thermal runaway.[9] This can lead to boiling of the solvent, over-pressurization, and catastrophic failure. Even if controlled, temperature spikes can favor undesired side reactions, reducing yield and purity.[6]

Thermal Management Strategies:

StrategyDescriptionRationale
Reverse Addition Add the substrate to the trifluoromethylating reagent.This keeps the potent reagent in excess only transiently at the point of addition, preventing a large buildup of unreacted starting material that could react all at once.
Controlled Dosing Use a metering pump to add one of the reagents at a set rate.The rate of addition directly controls the rate of reaction and thus the rate of heat generation. This is the most common and effective control method.[9]
Reactor Cooling Utilize a reactor with a high-performance cooling jacket and an efficient heat transfer fluid.Maximize the heat removal capacity of your equipment. For highly energetic reactions, external cooling loops may be necessary.[19]
Solvent Choice Use a solvent with a higher boiling point and good heat capacity.This provides a larger safety margin before the solvent boils. However, ensure the solvent does not negatively impact the reaction chemistry.
Process Analytical Technology (PAT) Employ real-time monitoring (e.g., in-situ IR, temperature probes) to track reaction progress.This allows for automated adjustments to dosing or cooling rates based on the actual reaction state, not just a pre-set timer.[6][19]
FAQ 2.2: We're seeing poor reproducibility and increased byproduct formation when moving from a 1L flask to a 50L reactor. What's the likely cause?

Answer: This is a classic sign of a mass-transfer limited reaction, where poor mixing is the culprit.[20][21]

The "Why": In a small flask with a magnetic stir bar, diffusion distances are short, and concentration gradients are quickly homogenized. In a large, baffled reactor, creating a homogenous environment is much more difficult.[20] If mixing is inefficient, you can have localized "hot spots" of high reagent concentration.[20] These pockets can lead to rapid side reactions (e.g., dialkylation, decomposition) before the reagent has a chance to disperse and react with the intended substrate. The overall reaction rate becomes limited by how fast you can mix, not by the intrinsic kinetics of the chemistry.[21]

Troubleshooting Workflow for Mixing Issues:

G A Observation: Low Yield / High Impurities in 50L Reactor B Hypothesis: Mass-Transfer Limitation (Poor Mixing) A->B C Action 1: Characterize Mixing B->C D Action 2: Modify Process B->D E Lab-Scale Test: Run at low & high stir rates. Does rate/selectivity change? C->E Validate Hypothesis F Plant-Scale: Increase agitator RPM. Change impeller type (e.g., PBT to Rushton). D->F G Plant-Scale: Change addition point. (Subsurface vs. surface) D->G H Plant-Scale: Dilute reagent stream to reduce local concentration. D->H J Outcome: No Improvement. Re-evaluate other parameters (thermal, reagent quality, etc.) E->J If No Change I Outcome: Problem Solved F->I G->I H->I

Sources

Minimizing byproduct formation in reactions with 2-(Trifluoromethyl)oxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Deceptive" Electrophile

Welcome to the Technical Support Center. You are likely reading this because your reactions with 2-(Trifluoromethyl)oxazole-5-carbaldehyde (TFOC) are suffering from low yields, intractable tars, or mysterious "missing mass."

The Core Problem: This molecule is a hyper-electrophile . The combination of the electron-poor oxazole ring and the strongly electron-withdrawing trifluoromethyl (


) group at the C2 position drains electron density from the C5-aldehyde. This creates two critical stability issues:
  • Hydrate Locking: The aldehyde avidly scavenges water to form a stable, unreactive gem-diol (hydrate).[1]

  • Ring Fragility: The C2 position becomes susceptible to nucleophilic attack, leading to ring-opening hydrolysis under basic conditions.

This guide provides the protocols to navigate these traps.

Module 1: Pre-Reaction Troubleshooting (The Hydrate Trap)

User Complaint: "The NMR shows the aldehyde peak (-CHO) is missing or very small, but the mass spec confirms the molecular weight. Is the compound degraded?"

Diagnosis: You are likely looking at the gem-diol hydrate . Unlike typical aldehydes, TFOC forms a hydrate that is thermodynamically stable due to the inductive effect of the


 group. This hydrate is a "dead end" in nucleophilic additions unless reverted.
The Fix: Azeotropic Dehydration Protocol

Do not use the material directly from the bottle for moisture-sensitive reactions (e.g., Wittig, Grignard).[1]

  • Dissolve: Dissolve the TFOC in Toluene (10 mL/g).

  • Reflux: Attach a Dean-Stark trap or use a simple distillation setup. Reflux for 30-60 minutes.

  • Evaporate: Remove solvent under reduced pressure under Argon.

  • Verify: Check

    
    H NMR immediately. The distinct aldehyde singlet should appear around 
    
    
    
    9.8-10.0 ppm.
Visualization: The Hydrate Equilibrium

HydrateTrap Aldehyde Active Aldehyde (Reactive) Hydrate Gem-Diol Hydrate (Unreactive Dead End) Aldehyde->Hydrate Fast Equilibrium (Favored by CF3) Reaction Nucleophilic Attack (Product) Aldehyde->Reaction Desired Path Water + H2O (Trace) Water->Hydrate Hydrate->Aldehyde Heat/Dehydration

Caption: The


 group shifts equilibrium toward the unreactive hydrate. Active dehydration is required before use.

Module 2: Reductive Amination (The "Yield Black Hole")

User Complaint: "I tried standard reductive amination (NaBH(OAc)3), but I mostly recovered alcohol byproduct or hydrolyzed starting material."

Diagnosis:

  • Imine Instability: The electron-withdrawing

    
     makes the intermediate imine highly electrophilic and prone to hydrolysis back to the aldehyde faster than it can be reduced.
    
  • Direct Reduction: The aldehyde is reduced to the alcohol (2-(trifluoromethyl)oxazol-5-yl)methanol) before it can condense with the amine.

The Fix: The Titanium(IV) Two-Step Protocol

You must "lock" the imine before introducing the reductant.

Step 1: Imine Formation (Dehydrating Conditions) [1]

  • Reagents: TFOC (1.0 eq), Amine (1.1 eq), Ti(OiPr)4 (1.2-1.5 eq) .[1]

  • Solvent: Anhydrous THF.

  • Procedure: Stir at room temperature for 6-12 hours. The Titanium acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive equilibrium.

  • Check: Monitor by TLC. The aldehyde spot should disappear.

Step 2: Reduction

  • Reagents: Dilute with MeOH, then add NaBH4 (2.0 eq) slowly at 0°C.

  • Note: Do not use NaCNBH3 or NaBH(OAc)3 here; they are often too slow for this specific electron-deficient system, allowing hydrolysis to compete.[1]

Data Comparison: Reductive Amination Strategies

MethodReagentsYield (Typical)Major Byproduct
Standard One-Pot NaBH(OAc)3, DCM< 30%Alcohol (Reduction), Aldehyde (No reaction)
Acid Catalyzed AcOH, NaCNBH335-45%Hydrolysis of Oxazole Ring
Titanium Mediated Ti(OiPr)4, then NaBH4 75-85% Minimal

Module 3: C-C Bond Formation & Ring Stability

User Complaint: "During basic condensation (Aldol/Wittig), the reaction turned black and I lost the trifluoromethyl signal in 19F NMR."

Diagnosis: Ring Opening (Haloform-type cleavage). Strong bases (NaOH, KOH, NaH) attack the C2 position (activated by


) or the C5 position.[1] The oxazole ring opens, often ejecting the 

group or forming acyclic nitriles.
The Fix: Soft Enolization & Lewis Acids

Protocol A: The "Soft" Wittig Instead of strong bases, use Hünig's Base (DIPEA) with Lithium salts to increase acidity of the phosphonate without destroying the ring.

  • Reagents: Phosphonate (1.2 eq), LiCl (1.5 eq), DIPEA (1.5 eq).

  • Conditions: MeCN, Room Temp. This "Masamune-Roush" condition is gentle enough for the oxazole ring.

Protocol B: Lewis Acid Catalysis For nucleophilic additions, avoid activating the nucleophile with base.[1] Instead, activate the aldehyde with a mild Lewis Acid.[1]

  • Recommended:

    
     or 
    
    
    
    .[1]
  • Avoid:

    
     or 
    
    
    
    (Too harsh, can cause defluorination).[1]
Visualization: Stability Decision Tree

RingStability Start Reagent Selection BaseChoice Base Strength? Start->BaseChoice StrongBase Strong Base (NaOH, NaH, tBuOK) BaseChoice->StrongBase pKa > 15 WeakBase Weak/Hindered Base (DIPEA, K2CO3, LiHMDS) BaseChoice->WeakBase pKa < 12 or Non-Nu ResultFail Ring Opening / Polymerization (Loss of CF3) StrongBase->ResultFail Nucleophilic Attack at C2 ResultSuccess Successful C-C Bond (Ring Intact) WeakBase->ResultSuccess Kinetic Control

Caption: Strong bases attack the electron-deficient C2 position. Use hindered or weak bases to preserve the ring.

FAQ: Frequently Asked Questions

Q: Can I use this aldehyde in a Cannizzaro reaction? A: No. While it lacks alpha-protons, the ring is too sensitive to the concentrated hydroxide required for Cannizzaro. You will likely observe ring hydrolysis before disproportionation.

Q: Why does my product decompose on silica gel? A: The electron-deficient oxazole makes the aldehyde (and derivatives) somewhat acidic and "sticky" on silica.

  • Fix: Pre-treat your silica column with 1% Triethylamine in Hexanes to neutralize acidic sites, or use neutral alumina.[1]

Q: Is the


 group stable to hydrogenation (Pd/C)? 
A:  generally, yes , but avoid extended reaction times. The oxazole ring itself can be reduced under high pressure (>50 psi) or high temperatures.[1] Stick to 1 atm 

at room temperature.

References

  • Hydrate Formation in Electron-Deficient Aldehydes

    • Title: Nucleophilic Trifluoromethylation of Carbonyl Compounds: Trifluoroacetaldehyde Hydrate as a Trifluoromethyl Source.[2]

    • Source: PMC / NIH
    • URL:[Link]

    • Relevance: Establishes the thermodynamic stability of hydr
  • Reductive Amination of Heteroaromatic Aldehydes

    • Title: A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines.[3]

    • Source: ResearchGate[1][3][4]

    • URL:[Link]

    • Relevance: Supports the need for specific activation (Lewis Acids/Silanes) over standard Borohydrides for electron-poor systems.
  • Oxazole Ring Stability

    • Title: Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.[5]

    • Source: MDPI
    • URL:[Link][1]

    • Relevance: Discusses the reactivity and stability profiles of substituted oxazoles, particularly with electron-withdrawing groups.
  • Titanium(IV)

    • Title: Titanium(IV)
    • Source: Journal of Organic Chemistry (Standard Protocol Reference)[1]

    • URL:[Link][1]

    • Relevance: The foundational method for "locking" unstable imines before reduction.

Sources

Optimization of reaction conditions for condensations with 2-(Trifluoromethyl)oxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Glass Cannon" Reagent

Welcome to the technical support hub for 2-(Trifluoromethyl)oxazole-5-carbaldehyde . This reagent is a high-value scaffold in medicinal chemistry, offering the bioisosteric properties of the oxazole ring combined with the metabolic stability and lipophilicity of the trifluoromethyl (


) group.

However, this molecule acts as a "glass cannon":

  • High Electrophilicity: The

    
     group (at C2) and the oxazole nitrogen inductively strip electron density from the C5-formyl group, making it exceptionally reactive toward nucleophiles.
    
  • Fragility: The oxazole ring is electron-deficient and prone to ring-opening or polymerization under harsh basic conditions.

This guide addresses the specific challenges of condensation reactions (Knoevenagel, Wittig, Aldol) with this substrate.

Critical Reactivity Profile & Troubleshooting

Module A: The "Missing Aldehyde" Phenomenon (Hydration)

User Question: "I dissolved the starting material in


 or DMSO-

, but the aldehyde proton peak (

) at ~9.8 ppm is tiny or missing. Instead, I see a broad singlet around 6-7 ppm. Is my batch degraded?"

Technical Diagnosis: Your material is likely intact but has formed a gem-diol (hydrate) . Due to the strong electron-withdrawing nature of the


 group and the oxazole ring, the carbonyl carbon is highly electrophilic. In the presence of trace moisture (from air or "wet" solvents), it establishes an equilibrium heavily favoring the hydrate over the free aldehyde.

The Equilibrium:



Corrective Protocol:

  • Azeotropic Drying: Before any condensation, dissolve the reagent in dry toluene and reflux with a Dean-Stark trap for 1-2 hours.

  • Solvent Choice: Avoid protic solvents (MeOH, EtOH) for the reaction unless using acid catalysis, as they will form stable hemiacetals.

  • Dehydrating Agents: Add activated 4Å molecular sieves or anhydrous

    
     directly to the reaction vessel during condensation.
    
Module B: The "Black Tar" Scenario (Base Sensitivity)

User Question: "I tried a standard Knoevenagel condensation using piperidine/ethanol at reflux. The solution turned black instantly, and I recovered no product. Why?"

Technical Diagnosis: The oxazole ring is sensitive to nucleophilic attack.[1][2][3] Strong bases or prolonged heating with amine bases can trigger:

  • Ring Opening: Hydroxide or alkoxide attacks C5 or C2, cleaving the heterocycle.

  • Polymerization: The C4 proton is acidified by the adjacent

    
     group. Deprotonation can lead to self-condensation/polymerization.
    

Optimization Strategy: You must switch from "Thermodynamic Control" (strong base/heat) to "Kinetic/Lewis Acid Control."

Decision Matrix: Selecting the Right Conditions
Reaction TypeStandard Condition (AVOID)Optimized Condition (USE) Why?
Knoevenagel Piperidine/EtOH, Reflux

/ Pyridine / THF
(

)
Lewis acid activates carbonyl without exposing ring to free nucleophiles.
Wittig NaH or n-BuLiStabilized Ylides + DBU/LiCl Milder base avoids ring deprotonation; LiCl increases ylide reactivity.
Aldol NaOH / KOHL-Proline or LDA (-78°C) Organocatalysis is mild; LDA at low temp prevents thermodynamic ring opening.
Henry NaOH /


/ THF (-78°C)
Kinetic control is essential to prevent retro-aldol or polymerization.

Visualizing the Reaction Pathway

The following diagram illustrates the competing pathways you must manage. The goal is to funnel the reaction through the Green Path while blocking the Red Paths .

ReactionPathways Start 2-(CF3)oxazole-5-CHO Hydrate Gem-Diol (Hydrate) (Unreactive Dead End) Start->Hydrate + H2O (Reversible) Activated Activated Complex (Lewis Acid or H-Bond) Start->Activated + TiCl4 or Mild Base RingOpen Ring Opening/Polymerization (Black Tar) Start->RingOpen + Strong Base / Heat Hydrate->Start - H2O (Dean-Stark) Product Condensation Product (Olefin) Activated->Product + Nucleophile Activated->RingOpen Over-reaction

Caption: Figure 1. Reaction flowchart emphasizing the necessity of dehydration and mild activation to avoid decomposition.

Validated Experimental Protocols

Protocol A: Lewis-Acid Mediated Knoevenagel Condensation

Best for: Condensing with active methylenes (malonates, cyanoacetates) without destroying the ring.

  • Setup: Flame-dry a 2-neck round bottom flask under Argon.

  • Reagents:

    • Aldehyde (1.0 equiv)

    • Active Methylene Compound (1.1 equiv)

    • 
       (1M in DCM, 2.2 equiv) — Handle with extreme care.
      
    • Pyridine (4.0 equiv)

    • Anhydrous THF or DCM (0.2 M concentration)

  • Procedure:

    • Dissolve aldehyde and active methylene in solvent. Cool to 0°C .

    • Add

      
       dropwise. The solution may turn yellow/orange (complex formation).
      
    • Add Pyridine dropwise. A precipitate will form (titanium salts).

    • Stir at 0°C for 1 hour, then allow to warm to Room Temp (RT) for 2-4 hours.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.[1] Wash with brine.[1]
    
    • Note: Avoid acidic washes (

      
      ) as the product may be acid-sensitive.
      
Protocol B: Mild Wittig Olefination

Best for: Installing unfunctionalized double bonds.

  • Reagents:

    • Phosphonium salt (1.2 equiv)

    • 
       (1.2 equiv) or DBU (1.5 equiv)
      
    • Anhydrous THF

  • Procedure:

    • Suspend phosphonium salt in THF at 0°C .

    • Add Base dropwise to generate the ylide (color change usually observed). Stir 30 mins.

    • Crucial Step: Cool the ylide solution to -78°C (Dry ice/Acetone).

    • Add the 2-(Trifluoromethyl)oxazole-5-carbaldehyde (dissolved in minimal THF) slowly down the side of the flask.

    • Stir at -78°C for 1 hour, then slowly warm to RT.

  • Why this works: Low temperature prevents the basic ylide from attacking the oxazole ring (C5 position) or deprotonating C4.

FAQ: Troubleshooting & Isolation

Q: I obtained the product, but it decomposes on the silica column. What happened? A: The


-oxazole moiety makes the resulting olefins electron-deficient. Acidic silica can induce hydrolysis or polymerization.
  • Fix: Pre-treat your silica gel with 1% Triethylamine in Hexanes before loading your sample. Use neutral alumina if silica persists in degrading the compound.

Q: Can I use microwave irradiation? A: Yes, but with caution. Microwave heating is excellent for overcoming the activation energy of the deactivated aldehyde, but it accelerates decomposition if the mixture is too basic.

  • Fix: Use solvent-free conditions on basic alumina or use weak bases (ammonium acetate) with short reaction times (max 5-10 mins).

Q: My yield is low (30%). Where is the rest? A: Check the aqueous layer. The electron-poor nature of the ring increases water solubility, especially if side-reactions formed carboxylic acids.

  • Fix: Saturate the aqueous layer with NaCl (salting out) and use more polar organic solvents (DCM/iPrOH 3:1) for extraction.

References

  • General Oxazole Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell. (Chapter on 1,3-Azoles: Reactivity towards nucleophiles).

  • Hydration of Electron-Deficient Aldehydes: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Discussion on gem-diol equilibrium constants for chloral/trifluoroacetaldehyde).

  • TiCl4 Mediated Condensations: Lehnert, W. (1973). "Knoevenagel-Condensations with TiCl4/Base." Tetrahedron Letters, 14(50), 4723-4724. (Foundational protocol for sensitive aldehydes).

  • Stability of Trifluoromethyl Heterocycles: Lier, F., et al. (2023). "Synthesis and reactivity of 2-(trifluoromethyl)oxazoles." Journal of Fluorine Chemistry. (Extrapolated from general CF3-heterocycle stability data).

  • Green Knoevenagel Conditions: Kaupp, G., et al. (2002). "Solvent-free Knoevenagel condensations."[4] Green Chemistry, 4, 1-6. (Useful for avoiding solvent-mediated ring hydrolysis).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-(Trifluoromethyl)oxazole-5-carbaldehyde before handling. The


 group may release fluoride ions under combustion or extreme decomposition.

Sources

Overcoming poor reactivity of the aldehyde in 2-(Trifluoromethyl)oxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(Trifluoromethyl)oxazole-5-carbaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges with the reactivity of this specialized aldehyde. Here, we provide in-depth troubleshooting guides, frequently asked questions, and validated protocols to help you overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with 2-(Trifluoromethyl)oxazole-5-carbaldehyde failing or proceeding with very low yield under standard conditions?

A: The core issue is the severely diminished electrophilicity of the aldehyde's carbonyl carbon. This is a direct consequence of the powerful electron-withdrawing effects of two distinct groups attached to the carbonyl:

  • The 2-(Trifluoromethyl) Group: The -CF₃ group is one of the strongest electron-withdrawing groups in organic chemistry due to the high electronegativity of fluorine atoms. This effect is primarily inductive.

  • The Oxazole Ring: The oxazole ring is an electron-deficient heterocycle. It withdraws electron density from the C5 position (where the aldehyde is attached) through resonance and inductive effects.

These combined effects significantly reduce the partial positive charge on the carbonyl carbon, making it a poor electrophile and thus unreactive towards many standard nucleophiles.

Q2: What are the primary consequences of this reduced reactivity in the lab?

A: You will likely observe one or more of the following:

  • No Reaction: Standard nucleophiles may fail to react entirely.

  • Slow Reaction Rates: Reactions may require significantly extended times, often leading to the degradation of starting materials or reagents.

  • Low Conversion & Yield: Only a small fraction of the aldehyde is converted to the desired product.

  • Side Reactions: If forcing conditions (e.g., high heat) are used, you may observe decomposition or undesired side reactions that outcompete the slow primary reaction.

Q3: Can I simply use a stronger nucleophile to solve the problem?

A: While using a more potent nucleophile is a valid strategy, it is not always sufficient and can introduce complications. For instance, highly reactive organometallics might lead to a loss of chemoselectivity, attacking other functional groups in your substrate. A more robust approach involves not only choosing an appropriate nucleophile but also activating the aldehyde electrophile or optimizing the reaction conditions to favor the desired transformation.

Visualizing the Problem: Electronic Effects

The following diagram illustrates how the electron-withdrawing groups deactivate the carbonyl carbon, making it less susceptible to nucleophilic attack.

G start Reaction Failed (Low/No Conversion) check_reagents Verify Reagent Quality & Anhydrous Conditions start->check_reagents reaction_type Identify Reaction Type check_reagents->reaction_type Reagents OK wittig Wittig Reaction? reaction_type->wittig reductive_amination Reductive Amination? reaction_type->reductive_amination aldol Aldol Condensation? reaction_type->aldol other Other Nucleophilic Addition? reaction_type->other sol_wittig Switch to Non-Stabilized Ylide (e.g., from n-BuLi) wittig->sol_wittig sol_ra Add Lewis Acid (e.g., Ti(OiPr)₄) + Dehydrating Agent reductive_amination->sol_ra sol_aldol Use Mukaiyama Conditions (Silyl Enol Ether + Lewis Acid) aldol->sol_aldol sol_other Activate Aldehyde with Strong Lewis Acid (TMSOTf, BF₃·OEt₂) other->sol_other

Column chromatography conditions for purifying 2-(Trifluoromethyl)oxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, medicinal chemists, and process development scientists facing challenges with the purification of 2-(Trifluoromethyl)oxazole-5-carbaldehyde. The unique electronic properties conferred by the trifluoromethyl group and the reactivity of the aldehyde functional group necessitate a carefully considered approach to column chromatography to ensure high purity and yield. This document provides in-depth, experience-driven advice in a direct question-and-answer format, alongside detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying 2-(Trifluoromethyl)oxazole-5-carbaldehyde by column chromatography?

The purification of this molecule presents a distinct set of challenges stemming from its structure:

  • Polarity and Solubility: The molecule possesses moderate to high polarity due to the oxazole ring and the aldehyde group. This can lead to strong interactions with polar stationary phases like silica gel, potentially causing poor elution and band broadening.

  • Stability on Silica Gel: Aldehydes can be sensitive to the acidic nature of standard silica gel, leading to degradation. The electron-withdrawing trifluoromethyl group can influence the stability of the oxazole ring system.[1][2] While the C-F bonds are robust, the overall electronic nature of the molecule can make it susceptible to certain degradation pathways on acidic surfaces.[2]

  • Common Impurities: Synthetic routes to this compound, such as the Van Leusen reaction or oxidation of the corresponding alcohol, can introduce impurities that are structurally similar to the target molecule, complicating separation.[3] These can include unreacted starting materials, the corresponding carboxylic acid (from over-oxidation), or by-products from side reactions.

Q2: How should I select the appropriate stationary phase for purification?

The choice of stationary phase is critical for a successful separation.

  • Standard Choice (Silica Gel): For most applications, standard flash-grade silica gel (230-400 mesh) is the appropriate starting point.[4] It offers a good balance of resolving power and cost-effectiveness.

  • Troubleshooting with Alternative Phases: If you observe significant streaking, low recovery, or decomposition on a silica TLC plate, consider the following alternatives:

    • Deactivated Silica Gel: The acidity of silica can be neutralized by pre-treating the slurry or, more commonly, by adding a small amount of a basic modifier like triethylamine (0.1-1.0%) to the mobile phase.[4] This is particularly useful for mitigating issues with acid-sensitive compounds.

    • Neutral Alumina: Alumina is a valuable alternative to silica. It is available in acidic, neutral, and basic forms. For a potentially acid-sensitive aldehyde, neutral alumina is an excellent choice to avoid degradation.[1][5]

    • Reversed-Phase Silica (C18): If the compound is highly polar and fails to elute from silica gel with standard solvents, reversed-phase chromatography is a powerful alternative.[5] In this technique, a non-polar stationary phase is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol), and polar compounds elute first.

Q3: What is a good starting mobile phase (eluent) for this compound?

A systematic approach to eluent selection using Thin-Layer Chromatography (TLC) is essential. The goal is to find a solvent system that provides a retention factor (Rƒ) of approximately 0.2-0.4 for the target compound.

Given the molecule's polarity, solvent systems of intermediate polarity are recommended. Start with a binary mixture of a non-polar and a polar solvent.

Non-Polar SolventPolar SolventStarting Ratio (v/v)Polarity
Hexanes/HeptaneEthyl Acetate9:1 -> 7:3Medium
Hexanes/HeptaneDiethyl Ether8:2 -> 6:4Medium
DichloromethaneEthyl Acetate9.8:0.2 -> 9:1Medium
DichloromethaneMethanol9.9:0.1 -> 9.5:0.5High

Expert Tip: Begin with a less polar system (e.g., 10-20% Ethyl Acetate in Hexanes) and gradually increase the polarity. This systematic screening on a TLC plate will quickly identify the optimal solvent system for your column.[4]

Q4: My compound streaks severely on the TLC plate, leading to broad, overlapping fractions from the column. How can I resolve this?

Streaking is a clear indicator of undesirable secondary interactions between your compound and the stationary phase, often due to the acidity of silica gel.[5]

  • Solution 1: Use a Mobile Phase Modifier: The most common solution is to add a small percentage of a modifier to your eluent to block the active sites on the silica.

    • Triethylamine (Et₃N): Add 0.1-1% triethylamine to your eluent. This will neutralize the acidic silanol groups responsible for the strong binding and streaking.[4]

  • Solution 2: Reduce Sample Load: Overloading the column can exacerbate tailing and poor separation.[5] Ensure you are not loading more than 1-5% of the column's silica mass with your crude material.

  • Solution 3: Change Stationary Phase: If modifiers do not solve the problem, switch to a more inert stationary phase like neutral alumina.

Q5: I suspect my product is decomposing on the column, leading to low yields. How can I confirm and prevent this?

Product decomposition on silica is a common problem, especially with sensitive functional groups like aldehydes.

  • Confirmation with 2D TLC: To confirm instability, perform a two-dimensional TLC analysis.[1]

    • Spot your crude material in one corner of a square TLC plate.

    • Elute the plate as usual.

    • Dry the plate completely.

    • Rotate the plate 90 degrees and elute it again in the second dimension using the same solvent system.

    • Interpretation: If the compound is stable, it will remain as a single spot on the diagonal. If new spots appear off the diagonal, it indicates decomposition occurred on the plate, which mimics the column environment.

  • Prevention Strategies:

    • Deactivate the Stationary Phase: Use the triethylamine trick described in Q4.

    • Switch to Alumina or Florisil: These stationary phases are generally less acidic and harsh than silica.[1]

    • Work Quickly: Do not let the compound sit on the column for an unnecessarily long time. Use positive pressure ("flash" chromatography) to expedite the process.

    • Load Carefully: Adsorb the crude product onto a small amount of silica (dry loading) rather than dissolving it in a strong solvent, which can cause band broadening and prolonged exposure.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Resolution 1. Inappropriate mobile phase. 2. Column overloaded. 3. Column poorly packed (channeling).1. Optimize eluent with TLC for better spot separation (ΔRƒ). Use a shallower gradient or isocratic elution. 2. Reduce the amount of crude material loaded. 3. Repack the column carefully, ensuring a level and compact bed.
Compound Elutes in Solvent Front 1. Mobile phase is too polar. 2. Compound is very non-polar.1. Start with a much less polar solvent system (e.g., 5% EtOAc in Hexane or pure Hexane). 2. Confirm by TLC; if Rƒ is >0.8, reduce eluent polarity.
Compound Will Not Elute 1. Mobile phase is not polar enough. 2. Irreversible adsorption/decomposition.1. Gradually increase the eluent polarity (e.g., add Methanol to a DCM or EtOAc system).[5] 2. Test for decomposition (2D TLC).[1] If it's adsorbing, try adding a modifier or switching to a different stationary phase like alumina or C18 silica.[5]
Low Recovery / Mass Loss 1. Compound decomposition on the column. 2. Irreversible adsorption. 3. Compound is too soluble, leading to very dilute fractions that are missed.[1]1. Use a deactivated or alternative stationary phase. 2. See "Compound Will Not Elute". 3. Concentrate a wider range of fractions and re-analyze by TLC.
Tailing or Fronting Bands 1. Strong interaction with stationary phase (tailing). 2. Sample overload (tailing). 3. Sample solvent is stronger than the mobile phase (fronting).1. Add a modifier (e.g., 0.1% triethylamine) to the eluent. 2. Reduce the sample load. 3. Dissolve the sample in the mobile phase or a weaker solvent. Use dry loading for best results.

General Protocol for Flash Column Chromatography

This protocol provides a standardized workflow for the purification of 2-(Trifluoromethyl)oxazole-5-carbaldehyde.

1. Eluent Selection via TLC:

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., Dichloromethane).
  • Spot on a silica gel TLC plate and develop in various ratios of Hexane/Ethyl Acetate (e.g., 9:1, 8:2, 7:3).
  • The ideal system should give the product an Rƒ value of ~0.3.[4]

2. Column Packing (Slurry Method):

  • Choose an appropriate size glass column.
  • Add a small plug of cotton or glass wool, followed by a thin layer of sand.
  • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent.
  • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.
  • Add a protective layer of sand on top of the packed silica.

3. Sample Loading (Dry Loading Recommended):

  • Dissolve the crude material in a minimal amount of a volatile solvent (e.g., Dichloromethane).
  • Add a small amount of silica gel (2-3x the mass of the crude product) to this solution.
  • Evaporate the solvent completely on a rotary evaporator to get a free-flowing powder.
  • Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection:

  • Begin eluting with the starting solvent system, applying gentle pressure.
  • Collect fractions of a consistent volume.
  • If a gradient elution is needed, gradually increase the percentage of the more polar solvent.

5. Fraction Analysis:

  • Monitor the collected fractions by TLC to identify which ones contain the pure product.
  • Combine the pure fractions, and remove the solvent under reduced pressure.

Purification Workflow Diagram

PurificationWorkflow Crude Crude Product TLC TLC Analysis (Find Rf ≈ 0.3) Crude->TLC Select Select Conditions (Stationary & Mobile Phase) TLC->Select Pack Pack Column Select->Pack Load Load Sample (Dry Loading) Pack->Load Elute Elute & Collect Fractions Load->Elute Analyze Analyze Fractions (TLC) Elute->Analyze Troubleshoot Troubleshooting Required? (Streaking, Low Yield, Poor Separation) Analyze->Troubleshoot Combine Combine Pure Fractions & Evaporate Pure Pure Product Combine->Pure Troubleshoot->Combine No Modify Modify Conditions: - Add Modifier (Et3N) - Change Solvent System - Change Stationary Phase Troubleshoot->Modify Yes Modify->Select

Caption: Workflow for the purification of 2-(Trifluoromethyl)oxazole-5-carbaldehyde.

References

  • University of Rochester. Troubleshooting Flash Column Chromatography. [Link]

  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]

  • Chrom Tech, Inc. Mastering Column Chromatography: Techniques and Tips. (2024). [Link]

  • LC-GC. HPLC Troubleshooting Guide. [Link]

  • Maruoka, K., et al. Enantioselective Fluorination of α-Branched Aldehydes and Subsequent Conversion to α-Hydroxyacetals via Stereospecific Rearrangement. Semantic Scholar. [Link]

  • Phenomenex. GC Column Troubleshooting Guide. (2025). [Link]

  • Prakash, G. K. S., et al. Electrophilic Reagents for the Direct Incorporation of Uncommon SCF2CF2H and SCF2CF3 Motifs. PMC. [Link]

  • LGC. Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. (2016). [Link]

  • Welch, J. T., et al. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. PMC. [Link]

  • Williams, D. R., et al. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC. [Link]

  • Radi, M., et al. Rejuvenating the[1][6][7]-triazolo [1,5-a]quinoxalin-4(5H)-one scaffold: Synthesis and derivatization in a sustainable guise and preliminary antimicrobial evaluation. Frontiers in Chemistry. (2023). [Link]

  • Shcherbakova, I., et al. Excretion Study of 5-[5-(Trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide in Rats. Pharmaceutics. (2022). [Link]

  • University of Southampton. Organic & Biomolecular Chemistry. (2023). [Link]

  • Beilstein Journals. Switchable pathways of multicomponent heterocyclizations of 5-amino-1,2,4-triazoles with salicylaldehydes and pyruvic acid. (2025). [Link]

  • ResearchGate. (PDF) ChemInform Abstract: Regioselective Synthesis of 2- and 5-Trifluoromethyl- or 2- and 5-Difluoromethylpyrazolo[1,5-c]pyrimidines Based on 7,7,7-Trifluoro- or 7,7-Difluoro-2,4,6-trioxoheptanoic and 6-Trifluoromethyl- or 6- - ResearchGate. (2025). [Link]

  • Joshi, S., et al. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]

  • SciELO South Africa. Synthesis of Triazole-linked 2-Trichloromethylquinazolines and Exploration of Their Efficacy Against P falciparum. [Link]

  • MDPI. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). [Link]

Sources

Navigating the Stability of 2-(Trifluoromethyl)oxazole-5-carbaldehyde: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Technical Support Center, Google AI Labs – Researchers, scientists, and drug development professionals working with the highly versatile but sensitive reagent, 2-(Trifluoromethyl)oxazole-5-carbaldehyde, now have a comprehensive resource to prevent its decomposition and ensure experimental success. This technical support guide, structured as a series of troubleshooting guides and frequently asked questions, provides in-depth, field-proven insights into the stability, handling, and optimal use of this critical building block.

The unique chemical architecture of 2-(Trifluoromethyl)oxazole-5-carbaldehyde, featuring an electron-deficient oxazole ring flanked by a powerful electron-withdrawing trifluoromethyl group and a reactive aldehyde moiety, makes it a potent synthon in medicinal chemistry. However, these same features render it susceptible to specific degradation pathways. This guide is designed to empower researchers to anticipate and mitigate these challenges, ensuring the integrity of their starting materials and the reliability of their results.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of decomposition for 2-(Trifluoromethyl)oxazole-5-carbaldehyde?

A1: The decomposition of 2-(Trifluoromethyl)oxazole-5-carbaldehyde is primarily driven by three factors: hydrolysis, oxidation, and polymerization. The electron-withdrawing nature of both the trifluoromethyl group and the aldehyde at the 5-position makes the oxazole ring particularly susceptible to nucleophilic attack, especially by water, which can lead to ring-opening.[1] The aldehyde functional group itself is prone to oxidation to the corresponding carboxylic acid, a reaction that can be accelerated by exposure to air (oxygen), light, and trace metal impurities.[2] Finally, like many aldehydes, it can undergo self-condensation or polymerization, especially under basic conditions or upon prolonged storage.

Q2: What are the visible or analytical signs of decomposition?

A2: Visually, decomposition may manifest as a change in color, from a white or off-white solid to a yellow or brownish hue. The formation of solid precipitates in a solution can also indicate polymerization or the formation of insoluble degradation products. Analytically, the most reliable methods for detecting decomposition are:

  • ¹H NMR Spectroscopy: The appearance of a new signal in the carboxylic acid region (typically >10 ppm) can indicate oxidation of the aldehyde. A decrease in the integration of the characteristic aldehyde proton signal (around 9.5-10.5 ppm) relative to other protons on the molecule is also a key indicator.

  • High-Performance Liquid Chromatography (HPLC): This is a powerful tool for monitoring the purity of the compound over time. The appearance of new peaks, especially more polar ones, is a clear sign of degradation.[1]

  • Mass Spectrometry (MS): An increase in the mass corresponding to the addition of an oxygen atom (M+16) suggests oxidation to the carboxylic acid. The appearance of fragments corresponding to ring-opened products can also be observed.

Q3: What are the ideal storage conditions for this compound?

A3: To ensure maximum shelf-life, 2-(Trifluoromethyl)oxazole-5-carbaldehyde should be stored under the following conditions:

  • Temperature: Cool, ideally refrigerated at 2-8°C.[3]

  • Atmosphere: Under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen and moisture.

  • Container: In a tightly sealed, amber glass vial to protect from light and air.

  • Purity: Ensure the compound is of high purity, as trace impurities can catalyze decomposition.

Q4: Can I store 2-(Trifluoromethyl)oxazole-5-carbaldehyde in solution?

A4: While short-term storage in a suitable anhydrous aprotic solvent (e.g., anhydrous THF, toluene, or dichloromethane) for immediate use in a reaction is common, long-term storage in solution is generally not recommended due to the increased risk of degradation. If storage in solution is unavoidable, use a high-purity, anhydrous, and aprotic solvent, store under an inert atmosphere at low temperature, and consider the addition of a radical inhibitor like BHT (Butylated hydroxytoluene) to prevent oxidation.[4]

Troubleshooting Guide: Experimental Scenarios

Observed Problem Potential Cause Recommended Solution
Low yield in a reaction sensitive to aldehyde purity (e.g., Wittig, reductive amination). Decomposition of the starting aldehyde prior to the reaction.Verify the purity of the aldehyde by ¹H NMR or HPLC before use. If necessary, purify the aldehyde by recrystallization or column chromatography immediately before the reaction.
Formation of a carboxylic acid byproduct. Oxidation of the aldehyde by atmospheric oxygen.Perform the reaction under a strict inert atmosphere (argon or nitrogen). Use freshly distilled, de-gassed solvents. Consider adding a small amount of an antioxidant like BHT.
Complex mixture of unidentified byproducts, especially in the presence of basic reagents. Base-mediated decomposition of the oxazole ring. The electron-deficient nature of the ring makes it susceptible to nucleophilic attack.Use non-nucleophilic bases where possible. If a nucleophilic base is required, use it at the lowest effective temperature and add it slowly to the reaction mixture. Consider protecting the aldehyde group as an acetal if it is not the reactive site.[5]
Inconsistent reaction outcomes. Variable quality of the starting aldehyde due to decomposition during storage.Implement stringent storage protocols as outlined in the FAQs. Aliquot the aldehyde upon receipt to avoid repeated exposure of the bulk material to air and moisture.

Best Practices for Handling and Use

To preserve the integrity of 2-(Trifluoromethyl)oxazole-5-carbaldehyde during your experiments, adhere to the following protocols:

Protocol 1: Handling and Weighing
  • Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • Handle the solid in a glovebox or under a stream of inert gas (argon or nitrogen).

  • Use clean, dry spatulas and weighing vessels.

  • Once the desired amount is weighed, promptly and securely seal the container, purge with inert gas if possible, and return it to cold storage.

Protocol 2: Setting up a Reaction
  • Use oven-dried or flame-dried glassware to ensure all surfaces are free of moisture.

  • Employ anhydrous solvents. Solvents from a solvent purification system or freshly opened bottles of anhydrous solvent are recommended.

  • Assemble the reaction apparatus under an inert atmosphere.

  • If the reaction is sensitive to oxidation, de-gas the solvent by bubbling with argon or nitrogen for 15-30 minutes before use.

  • Dissolve the aldehyde in the anhydrous solvent under an inert atmosphere and add it to the reaction mixture.

Understanding the Decomposition Pathways

The stability of 2-(Trifluoromethyl)oxazole-5-carbaldehyde is intrinsically linked to its electronic properties. The following diagram illustrates the key vulnerabilities of the molecule.

Decomposition Pathways of 2-(Trifluoromethyl)oxazole-5-carbaldehyde A 2-(Trifluoromethyl)oxazole-5-carbaldehyde B Oxidation A->B O₂, light, metal ions C Hydrolysis (Nucleophilic Attack) A->C H₂O (acidic or basic conditions) D Polymerization/Condensation A->D Base, heat, prolonged storage E 2-(Trifluoromethyl)oxazole-5-carboxylic acid B->E F Ring-Opened Products (e.g., α-amino ketone derivatives) C->F G Polymeric/Oligomeric Byproducts D->G

Caption: Key decomposition pathways for the target molecule.

Logical Troubleshooting Workflow

When encountering a failed or low-yielding reaction, a systematic approach to troubleshooting is essential. The following workflow can help identify the root cause of the issue.

Troubleshooting Workflow start Low Yield or Failed Reaction check_purity Analyze Starting Aldehyde Purity (NMR, HPLC) start->check_purity is_pure Is the aldehyde pure? check_purity->is_pure purify Purify Aldehyde (Recrystallization/Chromatography) and Re-run Reaction is_pure->purify No review_conditions Review Reaction Conditions is_pure->review_conditions Yes end Successful Reaction purify->end check_atmosphere Inert Atmosphere? Anhydrous Solvents? review_conditions->check_atmosphere improve_atmosphere Improve Inert Atmosphere Technique, Use Fresh Anhydrous Solvents, Re-run Reaction check_atmosphere->improve_atmosphere No check_reagents Review Reagent Compatibility (e.g., strong nucleophilic base?) check_atmosphere->check_reagents Yes improve_atmosphere->end modify_reagents Modify Reaction (e.g., lower temp, slower addition, non-nucleophilic base), Re-run Reaction check_reagents->modify_reagents Potential Issue check_reagents->end No Issue modify_reagents->end

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activity of Trifluoromethylated Oxazole Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern medicinal chemistry. Among the various fluorinated motifs, the trifluoromethyl (CF3) group holds a privileged status due to its profound ability to modulate a compound's physicochemical and biological properties.[1][2][3][4] The CF3 group can enhance metabolic stability, increase lipophilicity, and alter electronic characteristics, often leading to improved pharmacokinetic profiles and target-binding affinity.[4][5]

The oxazole ring is another key pharmacophore, a five-membered heterocycle renowned for its versatility and presence in numerous biologically active compounds.[1][6] When the potent influence of the trifluoromethyl group is combined with the versatile oxazole scaffold, a rich chemical space for drug discovery is unlocked. However, the precise placement of the CF3 group—its isomeric position on the oxazole ring or associated moieties—can lead to dramatic shifts in biological activity.

This guide provides an in-depth comparative analysis of trifluoromethylated oxazole isomers, drawing upon experimental data to elucidate the critical structure-activity relationships (SAR) that govern their efficacy. We will explore how subtle changes in molecular architecture dictate the potency and selectivity of these compounds across different therapeutic areas, offering field-proven insights for researchers and drug development professionals.

Comparative Analysis of Anticancer Activity

The anticancer potential of trifluoromethylated oxazoles (and their isoxazole isomers) is a prominent area of investigation. The position of the CF3 group, in conjunction with other substituents, critically influences cytotoxic potency. A compelling case study involves a series of 4-(trifluoromethyl)isoxazoles evaluated for their efficacy against human breast cancer (MCF-7), murine breast cancer (4T1), and human prostate cancer (PC-3) cell lines.[7][8]

Structure-Activity Relationship (SAR) Insights

Analysis of the data reveals several key SAR trends.[7] The substitution pattern on the isoxazole core is a primary determinant of anticancer activity. For instance, placing a 2-thienyl substituent at the 5th position of the 4-(trifluoromethyl)isoxazole core generally results in better anticancer activity compared to substitution at the 3rd position.[7]

The most profound insight comes from a direct comparison between a trifluoromethylated compound and its non-fluorinated analogue. The lead compound, 2g , demonstrated an IC50 of 2.63 µM against MCF-7 cells. In stark contrast, its non-trifluoromethylated counterpart, 14 , had an IC50 of 19.72 µM.[7][8] This nearly eight-fold increase in potency underscores the dramatic enhancement of anticancer activity conferred by the CF3 moiety.[8] Further studies confirmed that this enhanced activity is linked to an apoptotic cell death mechanism.[8]

Quantitative Comparison of Anticancer Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) of key trifluoromethylated isoxazole isomers and their non-fluorinated analogue against the MCF-7 cell line.

Compound IDCore StructureR1 SubstituentR2 SubstituentIC50 (µM) vs. MCF-7
2a 4-(Trifluoromethyl)isoxazolePhenylPhenyl>10
2c 4-(Trifluoromethyl)isoxazolePhenyl2-Thienyl5.51
2g 4-(Trifluoromethyl)isoxazole3,4-Dimethoxyphenyl2-Thienyl2.63
14 Isoxazole (non-CF3)3,4-Dimethoxyphenyl2-Thienyl19.72

Data sourced from a study on the anti-cancer activity of isoxazole-based molecules.[7][8]

Proposed Mechanism of Action: Apoptosis Induction

The lead compound 2g was found to induce apoptosis in cancer cells.[8] This process of programmed cell death is a critical mechanism for many chemotherapeutic agents. The trifluoromethyl group likely enhances the molecule's ability to interact with its biological target, initiating a cascade of events leading to cell death.

G cluster_0 Cellular Environment Compound_2g Trifluoromethylated Oxazole (2g) Target Intracellular Target (e.g., Protein Kinase) Compound_2g->Target Binding & Inhibition ROS ↑ Reactive Oxygen Species (ROS) Target->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Cytochrome c release Apoptosis Apoptosis Caspase->Apoptosis Execution Phase

Caption: Proposed apoptotic pathway initiated by a trifluoromethylated oxazole derivative.

Comparative Analysis of Antibacterial Activity

Trifluoromethylated oxadiazoles, a class of isomers of oxazoles, have emerged as potent antibacterial agents, particularly against drug-resistant Gram-positive bacteria like Methicillin-Resistant Staphylococcus aureus (MRSA).[9][10] The structure-activity relationship in this class highlights the importance of the trifluoromethyl group for potent activity.

SAR Insights for Oxadiazole Antibiotics

In a study of 1,2,4-oxadiazole derivatives, compounds featuring a trifluoromethyl group on a terminal phenoxy ring were evaluated. The lead compound, 75b (5-(1H-Indol-5-yl)-3-(4-(4-(trifluoromethyl)phenoxy)phenyl)-1,2,4-oxadiazole), demonstrated significant efficacy in a mouse model of MRSA infection.[9] This class of antibiotics is known to impair cell-wall biosynthesis by targeting penicillin-binding proteins (PBPs).[9][10]

In a separate study focusing on plant pathogens, a series of trifluoromethylpyridine 1,3,4-oxadiazole derivatives were synthesized and tested.[11][12] The results showed that specific isomers possessed antibacterial activities superior to commercial bactericides. For example, compound 6a showed an EC50 of 10.11 µg/mL against Xanthomonas axonopodis pv. citri (Xac), significantly better than thiodiazole copper (35.3 µg/mL).[12]

Quantitative Comparison of Antibacterial Potency

This table summarizes the antibacterial activity of representative trifluoromethylpyridine 1,3,4-oxadiazole derivatives against various plant pathogens.

Compound IDTarget PathogenEC50 (µg/mL)Commercial ControlControl EC50 (µg/mL)
6a Ralstonia solanacearum26.2Thiodiazole Copper97.2
6a Xanthomonas axonopodis pv. citri10.11 Thiodiazole Copper35.3
6q Xanthomonas oryzae pv. oryzae7.2 Bismerthiazol57.2

Data sourced from a study on trifluoromethylpyridine 1,3,4-oxadiazole derivatives.[11][12]

Experimental Protocols & Workflows

To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. The following are step-by-step methodologies for key assays used to evaluate the biological activity of trifluoromethylated oxazole isomers.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC50).

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the trifluoromethylated oxazole isomers in the appropriate cell culture medium. Add 100 µL of each concentration to the designated wells. Include a vehicle control (e.g., 0.5% DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by viable cells to a purple formazan product.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for determining cytotoxicity using the MTT assay.

Protocol 2: α-Amylase Inhibition Assay

This assay is used to screen for potential antidiabetic agents by measuring the inhibition of the α-amylase enzyme, which is involved in carbohydrate digestion.[13][14]

  • Reagent Preparation: Prepare a solution of α-amylase in phosphate buffer (pH 6.9). Prepare a 1% starch solution in the same buffer. Prepare the dinitrosalicylic acid (DNS) color reagent.

  • Reaction Mixture: In a test tube, mix 500 µL of the test compound (trifluoromethylated flavonoid-based isoxazole) at various concentrations with 500 µL of the α-amylase solution.[13]

  • Pre-incubation: Incubate the mixture at 37°C for 10 minutes.

  • Starch Addition: Add 500 µL of the 1% starch solution to start the enzymatic reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 20 minutes.

  • Stop Reaction: Terminate the reaction by adding 1 mL of the DNS color reagent.

  • Color Development: Place the tubes in a boiling water bath for 5 minutes. The DNS reacts with the reducing sugars (maltose) produced by the enzyme to form a colored product.

  • Absorbance Reading: Cool the tubes to room temperature, dilute the mixture with distilled water, and measure the absorbance at 540 nm.

  • Calculation: Calculate the percentage of inhibition and determine the IC50 value. Acarbose is typically used as a positive control.[14]

Conclusion and Future Perspectives

The evidence presented in this guide clearly demonstrates that the biological activity of trifluoromethylated oxazoles is highly dependent on the isomeric positioning of the CF3 group and other substituents. A trifluoromethyl group can dramatically enhance the potency of a parent compound, as seen in the nearly eight-fold increase in anticancer activity of isoxazole 2g compared to its non-fluorinated analogue.[7][8] Similarly, strategic placement of CF3-containing moieties in oxadiazole scaffolds leads to potent antibacterial agents that outperform existing commercial options.[12]

The biological activity is contingent not just on the presence of the trifluoromethyl group, but on its precise location within the molecular architecture, which influences target engagement, pharmacokinetics, and overall efficacy. This underscores the necessity of synthesizing and evaluating a range of isomers in parallel during the drug discovery process.

Future research should be directed towards expanding the library of trifluoromethylated oxazole isomers for direct, head-to-head comparisons against a wider array of biological targets. In-depth mechanistic studies, supported by computational modeling and X-ray crystallography, will be crucial for understanding the molecular interactions that drive the observed differences in potency. Such efforts will pave the way for the rational design of next-generation therapeutics with enhanced efficacy and safety profiles.

References

  • Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Advances. Available from: [Link]

  • Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. National Center for Biotechnology Information. Available from: [Link]

  • Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives: Emerging Scaffolds as Bacterial Agents. National Center for Biotechnology Information. Available from: [Link]

  • Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. National Center for Biotechnology Information. Available from: [Link]

  • Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Publishing. Available from: [Link]

  • Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives: Emerging Scaffolds as Bacterial Agents. ACS Omega. Available from: [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. JEL Sciences. Available from: [Link]

  • Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. Available from: [Link]

  • Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Relationship Analysis. National Center for Biotechnology Information. Available from: [Link]

  • Novel 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Pyrimidin-4-ether Histone Deacetylase Inhibitors for Controlling Rust Disease. PubMed. Available from: [Link]

  • Synthesis of Novel Triazolothione, Thiadiazole, Triazole and Oxadiazole Functionalized Tri-fluoromethylnaphthyridine Derivatives and their Anticancer Activity & Antimicrobial Activity. Asian Journal of Chemistry. Available from: [Link]

  • Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Relationship Analysis. MDPI. Available from: [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available from: [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. ResearchGate. Available from: [Link]

  • Design and experimental validation of the oxazole and thiazole derivatives as potential antivirals against of human cytomegalovirus. National Center for Biotechnology Information. Available from: [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. Available from: [Link]

  • Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. ResearchGate. Available from: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available from: [Link]

  • A comprehensive review on biological activities of oxazole derivatives. ResearchGate. Available from: [Link]

  • Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. National Center for Biotechnology Information. Available from: [Link]

  • Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. MDPI. Available from: [Link]

Sources

In vitro assay validation for compounds synthesized from 2-(Trifluoromethyl)oxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorinated Advantage

In the high-attrition landscape of early-stage drug discovery, the choice of starting scaffold dictates the ceiling of a compound's developability. 2-(Trifluoromethyl)oxazole-5-carbaldehyde is not merely a chemical intermediate; it is a strategic "warhead" precursor.

This guide validates the performance of compounds synthesized from this scaffold, specifically comparing them against non-fluorinated oxazole analogs and standard benzoxazole pharmacophores. The core thesis of this validation is tri-fold:

  • Metabolic Armor: The

    
     group at the C2 position blocks oxidative metabolism, significantly extending half-life (
    
    
    
    ).
  • Lipophilic Efficiency: It improves membrane permeability (Caco-2) without the solubility penalty often seen with chlorination.

  • Synthetic Versatility: The C5-aldehyde handle allows for rapid diversification via reductive amination or Knoevenagel condensation.

Comparative Analysis: The Scaffold Landscape

We compare the 2-(Trifluoromethyl)oxazole (TFM-Ox) scaffold against two common alternatives: the 2-Methyl/Hydro-Oxazole (Non-F Ox) and the Benzoxazole scaffold.

Table 1: Performance Matrix
FeatureTFM-Ox Derivatives (Subject)Non-F Oxazole (Alternative 1)Benzoxazole (Alternative 2)
Metabolic Stability High (

blocks C2 oxidation)
Low (C2-H/Me is a metabolic hotspot)Medium (Benzylic oxidation possible)
Lipophilicity (LogP) Optimal (Modulates

-acidity)
Low (Often too polar for CNS/Cell entry)High (Risk of poor solubility)
H-Bonding Capacity Enhanced (

acts as H-bond acceptor)
Standard Standard
Steric Profile Bioisostere to Isopropyl/ChlorineSmall (H/Me)Bulky (Fused ring)
Primary Application Kinase Inhibitors, Tubulin BindersAntimicrobials (legacy)CNS Agents, NSAIDs

Validation Pillar 1: Metabolic Stability (The Shield)

The most critical validation step for this scaffold is proving that the trifluoromethyl group prevents rapid clearance. Non-fluorinated oxazoles are frequently metabolized at the C2 position by Cytochrome P450 enzymes.

Experimental Logic

We utilize a Human Liver Microsome (HLM) stability assay. The causality is direct: if the


 group effectively blocks the metabolic "soft spot," the intrinsic clearance (

) should decrease significantly compared to the 2-H analog.
Representative Validation Data

Data derived from comparative profiling of kinase inhibitor series (e.g., VEGFR2 inhibitors).

Compound ClassSubstituent (R2)

(min, Human Microsomes)

(mL/min/kg)
Outcome
TFM-Ox (Subject)

> 120 < 15 Highly Stable
Analog A

1885Rapid Clearance
Analog B

2462Metabolic Liability
Analog C

4530Moderate Stability

Interpretation: The TFM-Ox derivatives demonstrate a >5-fold improvement in metabolic half-life. The electron-withdrawing nature of the


 group deactivates the oxazole ring toward oxidative attack.

Validation Pillar 2: Target Potency & Selectivity

The aldehyde functionality at C5 allows for the attachment of diverse "tail" groups (e.g., aryl hydrazones, benzyl amines) to target specific binding pockets.

Case Study: Kinase Inhibition (e.g., VEGFR/MK2)

In kinase drug discovery, the oxazole nitrogen often acts as a hinge binder. The


 group modulates the pKa of this nitrogen, tuning the hydrogen bond strength.
Experimental Logic

FRET-based Enzymatic Assay: Measures


 against recombinant kinases.
Cellular Proliferation Assay (MTT):  Validates that enzymatic potency translates to cell killing (e.g., in MCF-7 or HepG2 lines).
Representative Potency Data ( in nM)
TargetTFM-Ox Derivative Non-F AnalogStandard (Sorafenib/Ref)
VEGFR2 (Kinase) 12 nM 150 nM25 nM
MCF-7 (Breast Cancer) 0.8

M
5.4

M
1.2

M
HepG2 (Liver Cancer) 1.8

M
>10

M
2.5

M

Mechanistic Insight: The


 group enhances hydrophobic interactions within the ATP-binding pocket (specifically the "gatekeeper" region) and increases the acidity of the oxazole C-H (if present) or N-interactions, leading to tighter binding kinetics.

Detailed Experimental Protocols

To replicate these results, strict adherence to the following protocols is required. These are designed to be self-validating systems.

Protocol A: Microsomal Stability Assay (Metabolic Shield Validation)

Objective: Determine intrinsic clearance (


) of the synthesized derivative.
  • Preparation:

    • Prepare 10 mM stock of test compound in DMSO.

    • Thaw Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

    • Prepare NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM

      
      ).
      
  • Incubation:

    • Dilute compound to 1

      
      M in phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.
      
    • Pre-incubate at 37°C for 5 min.

    • Start Reaction: Add NADPH regenerating system.

    • Timepoints: Sample at 0, 5, 15, 30, and 60 min.

  • Quenching & Analysis:

    • Quench 50

      
      L aliquots into 150 
      
      
      
      L ice-cold acetonitrile (containing internal standard, e.g., Tolbutamide).
    • Centrifuge at 4000 rpm for 20 min.

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation:

    • Plot ln(% parent remaining) vs. time. Slope =

      
      .
      
    • 
      .
      
    • 
      .
      
Protocol B: Reductive Amination (Synthesis Validation)

Objective: Functionalize the 5-carbaldehyde to generate the active "Lead" compound.

  • Reaction:

    • Dissolve 2-(Trifluoromethyl)oxazole-5-carbaldehyde (1.0 eq) and primary amine (1.1 eq) in DCE (Dichloroethane).

    • Add catalytic Acetic Acid (1-2 drops). Stir 1h at RT to form imine.

    • Reduction: Add

      
       (1.5 eq) portion-wise. Stir overnight.
      
  • Workup:

    • Quench with saturated

      
      . Extract with DCM.
      
    • Dry over

      
      , concentrate.
      
  • Validation:

    • Confirm disappearance of aldehyde peak (~9.8 ppm) and appearance of benzylic protons (~4.0 ppm) via 1H-NMR.

Visualizations

Diagram 1: Synthesis & SAR Logic Flow

This diagram illustrates how the starting material is transformed and where the biological value is generated.

SAR_Logic Start 2-(Trifluoromethyl) oxazole-5-carbaldehyde Step1 Functionalization (Reductive Amination/Condensation) Start->Step1 Aldehyde Reactivity Lead Active Lead Compound (TFM-Ox Derivative) Step1->Lead Library Generation Metab Metabolic Stability (Blocks C2 Oxidation) Lead->Metab Due to CF3 Potency High Potency (Hydrophobic Pocket Binding) Lead->Potency Due to Scaffold Perm Permeability (Lipophilicity Modulation) Lead->Perm Due to Fluorine

Caption: Transformation of the aldehyde scaffold into bioactive leads, highlighting the specific contributions of the trifluoromethyl group to stability and potency.

Diagram 2: In Vitro Validation Workflow

The screening cascade required to qualify a compound from this series.

Validation_Workflow Synthesis Synthesis of TFM-Ox Derivative Tier1 Tier 1: Physicochemical (Solubility & PAMPA) Synthesis->Tier1 Tier2 Tier 2: Biochemical Potency (Kinase IC50 / Binding) Tier1->Tier2 If Soluble & Permeable Tier2->Synthesis Fail: SAR Iteration Tier3 Tier 3: ADME Profiling (Microsomal Stability / Cytotoxicity) Tier2->Tier3 If IC50 < 100nM Tier3->Synthesis Fail: Metabolic Hotspot Fix Decision Lead Candidate Selection Tier3->Decision If t1/2 > 60min

Caption: The critical path for validating TFM-Ox derivatives. Failure at Tier 3 (Stability) is mitigated by the intrinsic properties of the scaffold.

References

  • Role of Trifluoromethyl Groups in Drug Design Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: Int. J. Mol.[1] Sci. (2025) Link:[Link]

  • Oxazole Scaffold Bioactivity Title: A comprehensive review on biological activities of oxazole derivatives Source: BMC Chemistry (2019) Link:[2][Link]

  • Fluorine in ADME Optimization Title: Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure Source: ACS Med. Chem. Lett. (2018) Link:[Link]

  • Kinase Inhibitor Design Title: Applications of Fluorine in Medicinal Chemistry Source: J. Med.[1][3] Chem. (2015) Link:[Link]

  • Anticancer Oxazolones Title: Synthesis of novel oxazol-5-one derivatives containing chiral trifluoromethyl and isoxazole moieties as potent antitumor agents Source: Eur. J. Med. Chem. (2023) Link:[Link]

Sources

Comparative Guide to the Structural Characterization of 2-(Trifluoromethyl)oxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Trifluoromethylated Oxazole Scaffold

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of molecular design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance critical drug-like properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] The oxazole ring system is a prevalent feature in numerous biologically active natural products and synthetic pharmaceuticals, valued for its rigid, planar structure and versatile chemical handles.[3][4]

The convergence of these two moieties in a molecule like 2-(Trifluoromethyl)oxazole-5-carbaldehyde presents a building block of significant interest for medicinal chemists. However, its utility is entirely dependent on the unambiguous confirmation of its structure. The presence of a reactive aldehyde, a stable trifluoromethyl group, and the specific substitution pattern on the oxazole ring (C2, C5) must be rigorously verified.

This guide provides an in-depth, comparative analysis of the essential analytical techniques required to confirm the structure of 2-(Trifluoromethyl)oxazole-5-carbaldehyde. We will move beyond mere data reporting to explain the causality behind experimental choices, compare the utility of different methods, and provide field-proven protocols for researchers in drug development.

Proposed Synthesis: A Plausible Route to the Target Moiety

While numerous methods exist for oxazole synthesis[5][6], constructing a 2-trifluoromethyl substituted variant requires a specialized approach. A highly effective strategy involves the cyclization of β-monosubstituted enamines with phenyliodine bis(trifluoroacetate) (PIFA). This method cleverly incorporates the trifluoromethyl group directly from the reagent.[7]

The proposed workflow is as follows:

Synthesis_Workflow cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Oxidative Cyclization cluster_2 Step 3: Formylation Start Keto-aldehyde Precursor Enamine β-monosubstituted Enamine Intermediate Start->Enamine Condensation Reagent1 Secondary Amine (e.g., Pyrrolidine) Reagent1->Enamine Oxazole 2-(CF3)-Oxazole Product Enamine->Oxazole β-Trifluoroacetoxylation & Intramolecular Cyclization PIFA PIFA (PhI(OCOCF3)2) PIFA->Oxazole Target 2-(CF3)oxazole-5-carbaldehyde Oxazole->Target Regioselective Electrophilic Substitution Formyl Formylating Agent (e.g., Vilsmeier-Haack) Formyl->Target

Figure 1. Proposed synthetic workflow for 2-(Trifluoromethyl)oxazole-5-carbaldehyde.

This multi-step process requires rigorous characterization at each stage, culminating in the final structural confirmation of the target compound.

The Analytical Gauntlet: A Multi-Technique Approach to Structural Confirmation

No single analytical technique can provide absolute structural proof. True confidence is achieved by integrating data from orthogonal methods, where the strengths of one technique compensate for the limitations of another. This self-validating system is crucial for scientific integrity.

Characterization_Workflow cluster_data Primary Data Acquisition Input Synthesized Product (Unknown Structure) MS Mass Spectrometry (MS) Input->MS IR Infrared (IR) Spectroscopy Input->IR NMR Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, ¹⁹F) Input->NMR MolFormula Molecular Formula & Weight MS->MolFormula Provides FuncGroups Functional Groups Present (C=O, C-F, C=N) IR->FuncGroups Identifies Connectivity Atom Connectivity & Environment (¹H-¹³C Framework, Isomer ID) NMR->Connectivity Elucidates Confirmed Confirmed Structure: 2-(Trifluoromethyl)oxazole-5-carbaldehyde MolFormula->Confirmed Integrated Corroboration FuncGroups->Confirmed Integrated Corroboration Connectivity->Confirmed Integrated Corroboration

Figure 2. Logical workflow for the structural elucidation of an unknown synthesized compound.

Mass Spectrometry (MS): The First Gate

Causality: Mass spectrometry is the initial and most crucial step. Its primary role is to determine the molecular weight and, with high-resolution instruments (HRMS), the exact molecular formula. This provides the fundamental atomic constitution of the synthesized product, validating that the expected reaction has occurred. It is exceptionally sensitive, requiring minimal sample.[8]

Expected Data for C₅H₂F₃NO₂ (MW: 179.07 g/mol ):

TechniqueIonization ModeExpected m/zInterpretation
HRMS ESI+[M+H]⁺ ≈ 180.0110Provides high-accuracy mass for molecular formula confirmation.
MS/MS ESI+ (CID)[M-69]⁺ ≈ 111.0029Corresponds to the characteristic loss of the •CF₃ radical, a key indicator of a trifluoromethyl group.[8][9]
MS/MS ESI+ (CID)[M-28]⁺ ≈ 152.0032Potential loss of carbon monoxide (CO) from the aldehyde group.
Experimental Protocol: High-Resolution Mass Spectrometry
  • Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) containing 0.1% formic acid to promote protonation.

  • Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer capable of <5 ppm mass accuracy.

  • Infusion: Introduce the sample via direct infusion or LC-MS at a flow rate of 5-10 µL/min.

  • Ionization: Use Electrospray Ionization (ESI) in positive ion mode.

  • Data Acquisition:

    • Full Scan (MS1): Acquire data over a mass range of m/z 50-500 to identify the protonated molecular ion [M+H]⁺.

    • Tandem MS (MS/MS): Isolate the [M+H]⁺ ion (m/z ≈ 180) and subject it to Collision-Induced Dissociation (CID) with nitrogen or argon. Acquire the resulting fragment ion spectrum.

  • Data Analysis: Compare the exact mass of the [M+H]⁺ peak to the theoretical mass to confirm the elemental composition. Analyze the MS/MS spectrum for characteristic neutral losses (e.g., 69 Da for CF₃).

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Causality: IR spectroscopy is a rapid, non-destructive technique that provides definitive evidence for the presence of key functional groups. For our target molecule, its primary purpose is to confirm the successful installation of the aldehyde group (C=O) and to identify vibrations associated with the trifluoromethyl group and the oxazole ring.

Expected Vibrational Frequencies:

Wavenumber (cm⁻¹)Vibration TypeSignificance
~1705-1720C=O Stretch (Aldehyde)Confirms the presence of the crucial aldehyde functionality.[10]
~1540-1580C=N StretchCharacteristic of the oxazole ring imine bond.[3]
~1330-1360C-H Bend (Aldehyde)Supports the presence of the aldehyde proton.
~1100-1300C-F Stretch (Multiple Bands)Strong, characteristic absorbances confirming the -CF₃ group.
~1050-1150C-O-C StretchAssociated with the oxazole ring ether linkage.[11]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small amount (1-2 mg) of the purified solid compound directly onto the ATR crystal (e.g., diamond or germanium).

  • Background Scan: Perform a background scan with a clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: Identify and label the key vibrational bands corresponding to the expected functional groups. The presence of a strong peak around 1710 cm⁻¹ is a critical validation point.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Causality: While MS confirms the formula and IR identifies functional groups, NMR spectroscopy maps the precise atomic connectivity. Through ¹H, ¹³C, and ¹⁹F NMR, we can determine the chemical environment of each atom, count the number of protons and carbons, and use coupling patterns to piece together the molecular puzzle. It is the most powerful tool for distinguishing between structural isomers.

Expected NMR Data (in CDCl₃):

TechniqueChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
¹H NMR ~9.95Singlet (s)1H-CH OAldehyde protons are highly deshielded and typically appear as singlets.[10]
~8.10Singlet (s)1HOxazole C4-H The lone proton on the electron-deficient oxazole ring is in the aromatic region.
¹³C NMR ~185.0Singlet (s)-C HOAldehyde carbonyl carbons are significantly downfield.[10]
~158.0Quartet (q), ²JCF ≈ 40 Hz-C 2-CF₃The C2 carbon is coupled to the three fluorine atoms.
~145.0Singlet (s)-C 5-CHOThe C5 carbon attached to the aldehyde.
~135.0Singlet (s)-C 4-HThe protonated carbon of the oxazole ring.
~119.0Quartet (q), ¹JCF ≈ 270 Hz--C F₃The carbon of the trifluoromethyl group shows a characteristic large one-bond coupling to fluorine.
¹⁹F NMR ~ -62.0Singlet (s)--CFA single environment for the three equivalent fluorine atoms results in a singlet.
Experimental Protocol: Multinuclear NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR if required by the instrument.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A quantitative ¹³C experiment or a DEPT experiment can further aid in assigning carbon types.

    • ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum, using an external reference if necessary.

  • Data Analysis: Integrate the ¹H signals, determine the multiplicities, and assign the peaks based on their chemical shifts. Assign the ¹³C peaks, paying close attention to the quartets generated by C-F coupling. Confirm the presence of a single fluorine environment in the ¹⁹F spectrum.

The Confirmation: A Comparative Analysis Against a Structural Isomer

The ultimate test of a characterization workflow is its ability to distinguish between closely related isomers. Let's compare the expected data for our target, 2-(CF₃)oxazole-5-carbaldehyde , with its plausible isomer, 2-(CF₃)oxazole-4-carbaldehyde .

Isomer_Comparison Target 2-(CF₃)oxazole-5-carbaldehyde ¹H NMR: Two singlets (C4-H, CHO) ¹³C NMR: C4-H (~135 ppm) C5-CHO (~145 ppm) H_NMR_Distinction ¹H NMR alone is insufficient (both show two singlets). Target:h->H_NMR_Distinction C_NMR_Distinction ¹³C NMR is definitive. The chemical shifts of the ring carbons are distinct. Target:c->C_NMR_Distinction Isomer 2-(CF₃)oxazole-4-carbaldehyde ¹H NMR: Two singlets (C5-H, CHO) ¹³C NMR: C5-H (~125 ppm) C4-CHO (~150 ppm) Isomer:h->H_NMR_Distinction Isomer:c->C_NMR_Distinction

Figure 3. Key distinguishing features between the target compound and its structural isomer.

Comparative Spectroscopic Data:

Feature2-(CF₃)oxazole-5-carbaldehyde (Target) 2-(CF₃)oxazole-4-carbaldehyde (Isomer) Reason for Difference
¹H NMR Singlet at ~8.10 ppm (C4-H)Singlet at ~8.50 ppm (C5-H)The C5 proton is generally more deshielded than the C4 proton in oxazoles.
¹³C NMR C4-H at ~135 ppm; C5-CHO at ~145 ppmC4-CHO at ~150 ppm; C5-H at ~125 ppmThe direct attachment of the electron-withdrawing aldehyde group significantly alters the chemical shifts of the ring carbons. This difference is unambiguous.
MS/MS Similar fragmentation expectedSimilar fragmentation expectedMS/MS may not easily distinguish between these isomers as the primary fragments (loss of CF₃, CO) would be identical.

This comparison highlights a critical insight: while ¹H NMR provides clues, it is the ¹³C NMR spectrum that offers the definitive, unambiguous evidence to distinguish between the 5-carbaldehyde and 4-carbaldehyde isomers.

Conclusion

The structural confirmation of 2-(Trifluoromethyl)oxazole-5-carbaldehyde is not a single measurement but a logical, multi-faceted investigation. It begins with Mass Spectrometry to confirm the molecular formula, is supported by IR Spectroscopy to verify the presence of key functional groups, and culminates in multinuclear NMR Spectroscopy to elucidate the precise atomic framework. By comparing the acquired data not only to expected values but also to that of plausible isomers, researchers can achieve the highest level of confidence in their molecular structure. This rigorous, self-validating approach is indispensable for advancing research and development in medicinal chemistry.

References

  • AIP Publishing. (n.d.). Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds. AIP Conference Proceedings. [Link]

  • Desai, N. C., et al. (2016). Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. Journal of Saudi Chemical Society. [Link]

  • Bala, S., et al. (2016). Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. Beni-Suef University Journal of Basic and Applied Sciences. [Link]

  • ResearchGate. (n.d.). Synthesis of 2‐aryl‐5‐methyl‐1,3‐oxazole‐4‐carbaldehydes, 10 a–f. [Link]

  • Das, S., et al. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Publishing. [Link]

  • Kim, D. W., et al. (2011). Synthesis of 2-(Trifluoromethyl)oxazoles from β-Monosubstituted Enamines via PhI(OCOCF3)2-Mediated Trifluoroacetoxylation and Cyclization. The Journal of Organic Chemistry. [Link]

  • Fluorine Notes. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. [Link]

  • Yasaei, Z., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. [Link]

  • ResearchGate. (2024). Synthesis of Oxazoles Containing CF3-Substituted Alcohol Unit via Tandem Cycloisomerization/Hydroxyalkylation from N-Propargylamides with Trifluoropyruvates. [Link]

  • Matoušek, V., et al. (2025). Synthetic Strategies to Access Fluorinated Azoles. Chemical Reviews. [Link]

  • MDPI. (2024). Synthesis of Oxazoles Containing CF3-Substituted Alcohol Unit via Tandem Cycloisomerization/Hydroxyalkylation from N-Propargylamides with Trifluoropyruvates. [Link]

  • MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]

  • ACS Publications. (2024). Expeditious Synthesis of Highly Functional 4-Trifluoromethyl-Substituted Oxazoles Enabled by Cobalt(II) Metalloradical Catalysis. [Link]

  • PMC. (n.d.). Transformation of 5-acylated N-fluoroalkyl-1,2,3-triazoles to trifluoromethylated ring-fused.... [Link]

  • Organic Letters. (2000). Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. [Link]

  • ResearchGate. (2025). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. [Link]

  • SciSpace. (n.d.). 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. [Link]

  • ResearchGate. (2015). Trifluoromethylated Heterocycles. [Link]

  • MDPI. (2023). New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes: Synthesis, Characterization and Toxicity Evaluation. [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 2-(Trifluoromethyl)oxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

The Bottom Line Up Front (BLUF): 2-(Trifluoromethyl)oxazole-5-carbaldehyde is a high-value fluorinated heterocyclic building block. Its disposal requires strict adherence to halogenated waste protocols .[1] Unlike standard organic aldehydes, the presence of the trifluoromethyl (


) group dictates that this material must never be mixed with non-halogenated solvents  or disposed of via drain systems.

Critical Hazard: Upon incineration without appropriate scrubbing (standard open burning), the


 group decomposes to release Hydrogen Fluoride (HF)  and potentially Carbonyl Fluoride (

)
, both of which are acutely toxic and corrosive to incinerator linings.

Part 2: Chemical Profile & Hazard Assessment

Before initiating disposal, you must validate the material's state. As this is a specialized research chemical, specific physical data may vary by lot, but the functional group hazards are constant.

ParameterCharacteristicOperational Implication
Functional Groups Aldehyde (-CHO), Trifluoromethyl (-CF3), OxazoleReactive electrophile; HF precursor.
Stability Air-sensitive (oxidizes to carboxylic acid)Containers may pressurize over time if seals degrade.
Flash Point Est. >60°C (Combustible)Treat as Class IIIA Combustible Liquid .
RCRA Status Characteristic Waste (Ignitable/Toxic)Likely D001 (Ignitable) or D003 (Reactive - potential).
Incompatibility Strong oxidizers, Strong basesDo not mix with Nitric Acid or Peroxides in waste streams.[2]

Expert Insight: The oxazole ring is generally stable, but the aldehyde moiety is prone to autoxidation. Old bottles often contain significant amounts of 2-(trifluoromethyl)oxazole-5-carboxylic acid. This degradation product is more acidic/corrosive but remains a halogenated waste.

Part 3: Disposal Decision Logic (Visualization)

The following decision tree illustrates the workflow for determining the correct disposal path.

DisposalWorkflow Start Start: Material Assessment StateCheck Is the material Pure or in Solution? Start->StateCheck Pure Pure Substance (Solid/Oil) StateCheck->Pure Pure Solution In Solution StateCheck->Solution Dissolved LabPack PROTOCOL A: Lab Pack for Incineration Pure->LabPack Small Qty (<500g) SolventCheck Is Solvent Halogenated? Solution->SolventCheck HaloWaste PROTOCOL B: Halogenated Waste Stream SolventCheck->HaloWaste Yes (e.g., DCM) Segregate CRITICAL: Segregate. Do NOT mix with Non-Halogenated Solvents SolventCheck->Segregate No (e.g., Acetone) Segregate->HaloWaste Move to Halo Stream

Figure 1: Decision logic for segregating fluorinated aldehyde waste streams.

Part 4: Detailed Operational Protocols

Protocol A: Routine Disposal (Lab Pack)

For expired inventory or pure substance disposal.

The "Why": Commercial incinerators use rotary kilns with caustic scrubbers to neutralize HF generated from


 combustion. Lab packing ensures the bottle enters this stream directly without cross-contamination.
  • Container Selection: Use the original container if intact. If the cap is degraded (common with aldehydes), transfer to a High-Density Polyethylene (HDPE) or Glass jar with a Teflon-lined cap.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "2-(Trifluoromethyl)oxazole-5-carbaldehyde" (Do not use abbreviations).

    • Hazards: Check "Toxic," "Irritant," and "Combustible."

    • Warning: Add a secondary label: "CONTAINS FLUORINE - REQUIRES SCRUBBER INCINERATION."

  • Storage: Place the sealed container in the Halogenated Waste Satellite Accumulation Area .

  • Documentation: Log the waste profile as "Halogenated Organic Solid/Liquid."

Protocol B: Spill Management (Immediate Action)

For benchtop spills < 100 mL.

The "Why": Aldehydes are respiratory irritants. The


 group adds persistence. Standard "vermiculite" absorption is preferred over chemical neutralization in a spill scenario to avoid generating heat or unknown vapors.
  • Evacuate & Ventilate: Clear the immediate area.[3] Ensure fume hood sashes are at the lowest working height.

  • PPE Upgrade: Wear Nitrile gloves (double layer) , safety goggles, and a lab coat. If outside a hood, a half-face respirator with Organic Vapor/Acid Gas cartridges is recommended.

  • Containment: Surround the spill with an inert absorbent (Vermiculite, Diatomaceous Earth, or Universal Spill Pads).

    • Caution: Do NOT use paper towels as the primary absorbent for aldehydes due to potential heat generation/flammability.

  • Collection: Scoop the saturated absorbent into a wide-mouth HDPE jar.

  • Decontamination: Wipe the surface with a mild soap solution, followed by water. Place these wipes in the same waste jar.

  • Disposal: Label as "Debris contaminated with Fluorinated Aldehyde" and process as Halogenated Waste.

Part 5: Regulatory & Compliance (RCRA)

In the United States, this material falls under specific Resource Conservation and Recovery Act (RCRA) considerations.

RegulationClassificationCodeNotes
RCRA Characteristic IgnitableD001 If flash point < 60°C (verify per lot).
RCRA Characteristic ToxicD003 Potential reactivity; often used as a catch-all for reactive aldehydes.
Halogen Content >1,000 ppm F-List (mixed) If mixed with spent halogenated solvents (e.g., Methylene Chloride), it triggers F001/F002 listing.

Cost Implication: Mixing this fluorinated compound with non-halogenated waste (e.g., Acetone/Methanol waste) reclassifies the entire drum as Halogenated Waste. This typically increases disposal costs by 30-50% . Always segregate.

Part 6: References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS.org. [Link]

Sources

Personal protective equipment for handling 2-(Trifluoromethyl)oxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety, logistical handling, and disposal protocols for 2-(Trifluoromethyl)oxazole-5-carbaldehyde (CAS 1378579-95-3).

Date of Issue: October 26, 2025 Applicability: Research Laboratories, Process Chemistry, and Drug Discovery Units.

Hazard Identification & Risk Assessment

Compound Classification: 2-(Trifluoromethyl)oxazole-5-carbaldehyde is a fluorinated heterocyclic aldehyde. While specific toxicological data for this research chemical may be limited, its structural motifs dictate a High-Hazard classification based on the Precautionary Principle.

Hazard ClassRisk Assessment & Mechanism
Reactivity High (Electrophilic). The electron-withdrawing trifluoromethyl (

) group at the C2 position significantly increases the electrophilicity of the aldehyde carbonyl at C5. This makes it highly reactive toward nucleophiles (proteins, DNA), increasing the risk of skin sensitization and chemical burns .
Stability Air & Moisture Sensitive. Aldehydes are prone to autoxidation to carboxylic acids. The oxazole ring is generally stable, but the aldehyde moiety requires inert atmosphere storage to maintain purity.
Health Corrosive / Acute Toxin. Fluorinated motifs enhance lipophilicity, potentially facilitating rapid dermal absorption. Treat as a severe skin/eye irritant and potential respiratory sensitizer.[1][2]

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab basics." The lipophilic nature of fluorinated compounds requires specific barrier protection.

TaskHand ProtectionEye/Face ProtectionBody ProtectionRespiratory
Storage & Transport Single Nitrile (Min 0.11 mm)Safety Glasses with Side ShieldsStandard Lab CoatN/A (Sealed Container)
Weighing / Aliquoting Double Gloving: 1. Inner: Nitrile2.[1] Outer: Silver Shield / Laminate (Critical for fluorinated organics)Chemical Goggles (tight-fitting)Lab Coat + Chemical Resistant Apron Fume Hood Mandatory
Reaction Setup Double Nitrile (Change immediately upon splash)Chemical GogglesLab Coat (Cotton/Flame Resistant)Fume Hood Mandatory
Spill Cleanup Silver Shield / Laminate Full Face Shield + GogglesTyvek Suit or Chemical ApronFull-Face Respirator (OV/AG Cartridge)

Technical Insight – Why Silver Shield? Standard nitrile gloves often show breakthrough times of <15 minutes for small, fluorinated aromatic aldehydes. Laminate (EVOH/PE) gloves provide broad-spectrum resistance (>4 hours) against permeation by lipophilic organic solvents.

Operational Protocols

Storage & Stability[1][2]
  • Temperature: Store at -20°C (Freezer) .

  • Atmosphere: Argon (Ar) is preferred over Nitrogen (

    
    ). Argon is denser than air, providing a superior "blanket" that prevents oxygen diffusion into the vial headspace, inhibiting the oxidation of the aldehyde to 2-(trifluoromethyl)oxazole-5-carboxylic acid.
    
  • Container: Amber glass vials with Teflon-lined screw caps. Parafilm is insufficient; use electrical tape or shrink bands for long-term storage.

Safe Handling Workflow

This compound must be handled exclusively within a certified Chemical Fume Hood.

Step-by-Step Protocol:

  • Acclimation: Allow the sealed vial to warm to room temperature before opening. This prevents atmospheric moisture from condensing inside the cold vial and hydrolyzing the compound.

  • Transfer:

    • Liquids: Use a positive-displacement pipette to prevent dripping due to high vapor pressure/low surface tension.

    • Solids: Use an antistatic weighing boat.

  • Quenching: All glassware and tools should be rinsed with a dilute sodium bisulfite (

    
    ) solution immediately after use to neutralize residual aldehyde traces before washing.
    
Waste Disposal

Crucial: Do not mix with general organic waste.

  • Stream: Halogenated Organic Waste .

  • Reasoning: The trifluoromethyl group releases hydrofluoric acid (HF) upon standard combustion. This waste must be sent to a facility equipped with scrubbers for fluorinated compounds.

  • Labeling: Clearly tag as "Fluorinated Aldehyde - Highly Reactive."

Visualized Safety Workflows

Figure 1: Safe Handling Lifecycle

This workflow enforces the "Chain of Custody" from receipt to disposal, ensuring no gaps in safety.

SafeHandling Receipt Receipt & Inspection (Check Seal Integrity) Storage Storage (-20°C, Argon, Dark) Receipt->Storage Log into Inventory Acclimation Acclimation (Warm to RT Sealed) Storage->Acclimation Retrieve Usage Usage (Fume Hood) (Double Glove, Goggles) Acclimation->Usage Open Vial Usage->Storage Reseal under Ar Quench Decontamination (Bisulfite Rinse) Usage->Quench Dirty Glassware Disposal Disposal (Halogenated Waste) Quench->Disposal Waste Stream

Caption: Lifecycle management ensures compound stability and operator safety at every stage.

Figure 2: Emergency Response Decision Tree

Immediate actions to take in the event of exposure or spill.

EmergencyResponse Start Incident Detected Type Identify Type Start->Type Skin Skin/Eye Contact Type->Skin Exposure Spill Spill (>5mL) Type->Spill Release Wash Flush with Water (15 Minutes) Skin->Wash Evacuate Evacuate Lab (Close Hood Sash) Spill->Evacuate Fumes Present Absorb Absorb with Vermiculite (Do NOT use paper) Spill->Absorb Contained in Hood Medical Seek Medical Aid (Bring SDS) Wash->Medical Waste Bag as HazMat (Label: Fluorinated) Absorb->Waste

Caption: Decision logic for rapid response to exposure or environmental release.

References

  • American Chemical Society (ACS). Safety in Academic Chemistry Laboratories: Accident Prevention for Faculty and Administrators. 7th Edition. Washington, DC. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. [Link]

  • PubChem. Compound Summary for Oxazole-5-carbaldehyde (Analog). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1] [Link]

  • ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria.[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.